molecular formula C5H10O3 B029391 3-Hydroxy-2-methylbutanoic acid CAS No. 473-86-9

3-Hydroxy-2-methylbutanoic acid

Cat. No.: B029391
CAS No.: 473-86-9
M. Wt: 118.13 g/mol
InChI Key: VEXDRERIMPLZLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-2-methylbutanoic acid is a chiral short-chain fatty acid that serves as a valuable building block in organic synthesis and a compound of significant interest in flavor and fragrance research. Its structure, featuring both a carboxylic acid and a beta-hydroxy group on a chiral carbon, makes it a versatile precursor for the synthesis of complex natural products, pharmaceuticals, and chiral ligands for catalysis. In biochemical research, it is studied as a potential metabolite in branched-chain fatty acid pathways and as a precursor for aroma compounds, contributing to the characteristic flavors found in various fruits and fermented beverages. Researchers utilize this compound to investigate its incorporation into polyketides, its role in stereoselective reactions, and its microbial production. The specific stereochemistry of this compound is critical for its biological activity and utility in asymmetric synthesis, making the availability of high-purity material essential for reproducible and reliable experimental outcomes. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-hydroxy-2-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3/c1-3(4(2)6)5(7)8/h3-4,6H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXDRERIMPLZLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90861980
Record name 3-Hydroxy-2-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90861980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Methyl-3-hydroxybutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000354
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

473-86-9
Record name 3-Hydroxy-2-methylbutyric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=473-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-3-hydroxybutyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000473869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-2-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90861980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-2-methylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Methyl-3-hydroxybutyric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000354
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Hydroxy-2-methylbutanoic Acid: From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-2-methylbutanoic acid, a chiral carboxylic acid and a key metabolite in the catabolism of the essential amino acid isoleucine, has garnered increasing interest in the scientific community. Initially identified as a urinary metabolite indicative of certain inborn errors of metabolism, its significance has expanded to its role as a versatile chiral building block in the synthesis of complex pharmaceutical compounds. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and synthesis of this compound. It further delves into its biological role, detailing its involvement in metabolic pathways and its emerging relevance in drug development, supported by detailed experimental protocols and data presented for clarity and reproducibility.

Discovery and History

Early investigations into inborn errors of metabolism, such as beta-ketothiolase deficiency, were pivotal in recognizing this compound as a significant biomarker. In this condition, the impaired activity of the mitochondrial acetoacetyl-CoA thiolase (T2) enzyme leads to the accumulation and subsequent urinary excretion of abnormal metabolites, including 2-methyl-3-hydroxybutyrate.[1][2] This clinical context provided the initial impetus for the detailed characterization and study of this hydroxy fatty acid.

The elucidation of the isoleucine catabolic pathway further solidified the position of this compound as a key intermediate. It was established that during the breakdown of isoleucine, 2-methylacetoacetyl-CoA is an intermediate, and its metabolism can lead to the formation of this compound.[3][4] The stereochemistry of the molecule, with its two chiral centers, also became a focus of research, leading to the development of methods for the synthesis and separation of its various stereoisomers.

Physicochemical and Spectroscopic Data

This compound (C₅H₁₀O₃, Molar Mass: 118.13 g/mol ) is a solid at room temperature and is classified as a hydroxy fatty acid.[5][6] It possesses two chiral centers, leading to four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The physicochemical properties can vary slightly between these stereoisomers.

PropertyValueReference(s)
Molecular Formula C₅H₁₀O₃[7][8]
Molar Mass 118.13 g/mol [7][8]
Appearance Solid, Colourless to Yellow Oil[9][10]
pKa ~4.6[No specific citation found]
Solubility Slightly soluble in chloroform, DMSO, methanol, and water.[No specific citation found]

Spectroscopic Data:

  • Nuclear Magnetic Resonance (NMR): The ¹H and ¹³C NMR spectra are crucial for the structural elucidation and confirmation of the stereochemistry of the different isomers. Predicted ¹H NMR spectra for the (2S,3R) isomer are available in public databases.[11]

  • Mass Spectrometry (MS): Mass spectral data, including GC-MS and LC-MS analyses, are essential for its identification and quantification in biological samples. The fragmentation patterns provide characteristic ions for each isomer.[9][12]

Synthesis and Manufacturing

The synthesis of this compound, particularly its enantiomerically pure forms, is of significant interest for its application as a chiral building block in drug development. Both enantioselective synthesis and chiral resolution of racemic mixtures are employed.

Enantioselective Synthesis

Enantioselective approaches aim to produce a specific stereoisomer directly. One common strategy involves the asymmetric reduction of a prochiral precursor.

Experimental Protocol: Enantioselective Reduction of 2-Keto-3-methylbutanoic acid [13]

  • Precursor Preparation: 2-Keto-3-methylbutanoic acid is prepared from the corresponding amino acid, isoleucine, through transamination.

  • Enantioselective Reduction: The keto acid is subjected to reduction using a chiral reducing agent or an enzyme, such as a ketoreductase. The choice of catalyst determines the stereochemical outcome.

  • Purification: The resulting (S)- or (R)-2-Hydroxy-3-methylbutanoic acid is purified using standard techniques like chromatography or crystallization.

Chiral Resolution of Racemic Mixtures

This method involves the synthesis of a racemic mixture of this compound, followed by the separation of the enantiomers. The most common technique is the formation of diastereomeric salts.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation [4][13]

  • Racemic Synthesis: A racemic mixture of this compound can be synthesized through various organic reactions, such as the Reformatsky reaction.[14]

  • Salt Formation: The racemic acid is reacted with an enantiomerically pure chiral amine (e.g., (R)-1-phenylethylamine or brucine) in a suitable solvent to form a mixture of diastereomeric salts.[14]

  • Fractional Crystallization: Due to their different physical properties, one of the diastereomeric salts will be less soluble and can be selectively crystallized from the solution.

  • Salt Decomposition: The isolated diastereomeric salt is then treated with a strong acid to liberate the enantiomerically pure this compound.[13]

  • Isolation: The final product is isolated through extraction and purified by recrystallization or chromatography.

Workflow for Chiral Resolution

G racemic_acid Racemic this compound diastereomeric_salts Mixture of Diastereomeric Salts racemic_acid->diastereomeric_salts chiral_amine Chiral Amine (e.g., (R)-1-phenylethylamine) chiral_amine->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization less_soluble_salt Less Soluble Diastereomeric Salt (Crystal) fractional_crystallization->less_soluble_salt more_soluble_salt More Soluble Diastereomeric Salt (in Solution) fractional_crystallization->more_soluble_salt acidification1 Acidification less_soluble_salt->acidification1 acidification2 Acidification more_soluble_salt->acidification2 enantiomer1 Enantiomerically Pure This compound acidification1->enantiomer1 enantiomer2 Other Enantiomer acidification2->enantiomer2

Caption: General workflow for the chiral resolution of racemic this compound via diastereomeric salt formation.

Biological Role and Signaling Pathways

This compound is a key intermediate in the catabolism of the branched-chain amino acid isoleucine. This metabolic pathway is crucial for energy production and the synthesis of other essential molecules.

Isoleucine Catabolism Pathway

The breakdown of isoleucine occurs primarily in the mitochondria of various tissues. The pathway involves a series of enzymatic reactions that ultimately lead to the production of acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle.

Key Enzymes and Intermediates in Isoleucine Catabolism:

  • Branched-chain aminotransferase (BCAT): Catalyzes the initial transamination of isoleucine to α-keto-β-methylvalerate.

  • Branched-chain α-keto acid dehydrogenase (BCKDH) complex: Catalyzes the oxidative decarboxylation of α-keto-β-methylvalerate to α-methylbutyryl-CoA.

  • Acyl-CoA dehydrogenase: A series of dehydrogenases are involved in the subsequent steps.

  • Enoyl-CoA hydratase: Hydrates the double bond in the acyl-CoA intermediate.

  • 3-hydroxyacyl-CoA dehydrogenase: Oxidizes the hydroxyl group to a keto group.

  • β-ketothiolase (T2): Cleaves 2-methylacetoacetyl-CoA into propionyl-CoA and acetyl-CoA.

A deficiency in the β-ketothiolase enzyme leads to the accumulation of upstream metabolites, including 2-methyl-3-hydroxybutyryl-CoA, which is then hydrolyzed to this compound and excreted in the urine.[1]

Isoleucine Catabolism Pathway

G Isoleucine Isoleucine a_Keto_b_methylvalerate α-Keto-β-methylvalerate Isoleucine->a_Keto_b_methylvalerate BCAT a_Methylbutyryl_CoA α-Methylbutyryl-CoA a_Keto_b_methylvalerate->a_Methylbutyryl_CoA BCKDH Tiglyl_CoA Tiglyl-CoA a_Methylbutyryl_CoA->Tiglyl_CoA Acyl-CoA Dehydrogenase L_2_Methyl_3_hydroxybutyryl_CoA 2-Methyl-3-hydroxybutyryl-CoA Tiglyl_CoA->L_2_Methyl_3_hydroxybutyryl_CoA Enoyl-CoA Hydratase L_2_Methylacetoacetyl_CoA 2-Methylacetoacetyl-CoA L_2_Methyl_3_hydroxybutyryl_CoA->L_2_Methylacetoacetyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase HMBA This compound (excreted in deficiency) L_2_Methyl_3_hydroxybutyryl_CoA->HMBA Hydrolysis (in deficiency) Propionyl_CoA Propionyl-CoA L_2_Methylacetoacetyl_CoA->Propionyl_CoA β-Ketothiolase (T2) Acetyl_CoA Acetyl-CoA L_2_Methylacetoacetyl_CoA->Acetyl_CoA β-Ketothiolase (T2)

Caption: Simplified diagram of the isoleucine catabolism pathway, highlighting the formation of this compound in cases of β-ketothiolase deficiency.

Role in Drug Development

The chiral nature of this compound makes it a valuable chiral building block for the synthesis of various pharmaceutical agents. Its stereocenters can be incorporated into drug molecules to achieve specific biological activities and reduce off-target effects. While specific examples of blockbuster drugs synthesized directly from this compound are not prominently documented in publicly available literature, its structural motif is present in various biologically active compounds. Its derivatives have been explored for potential applications in the development of antiviral and anticancer agents.[15][16][17] For instance, the core structure can serve as a scaffold for creating analogs of natural products or for designing molecules that interact with specific enzyme active sites.

Experimental Protocols

GC-MS Analysis of this compound in Urine

Gas chromatography-mass spectrometry (GC-MS) is a standard method for the detection and quantification of organic acids, including this compound, in biological fluids.

Experimental Protocol: GC-MS Analysis of Urinary Organic Acids [18][19][20][21]

  • Sample Preparation:

    • To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled version of this compound or a structurally similar compound not present in urine).

    • Acidify the sample to pH 1-2 with hydrochloric acid.

    • Extract the organic acids with an organic solvent such as ethyl acetate (B1210297) or diethyl ether (2 x 5 mL).

    • Combine the organic layers and dry them over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried residue, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Seal the vial and heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.

  • GC-MS Analysis:

    • Injector: Splitless mode, 250°C.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 50-600.

  • Quantification:

    • Create a calibration curve using standard solutions of this compound of known concentrations.

    • Quantify the analyte based on the peak area ratio to the internal standard.

GC-MS Analysis Workflow

G urine_sample Urine Sample internal_standard Add Internal Standard urine_sample->internal_standard extraction Liquid-Liquid Extraction internal_standard->extraction derivatization Derivatization (TMS) extraction->derivatization gc_ms GC-MS Analysis derivatization->gc_ms data_analysis Data Analysis and Quantification gc_ms->data_analysis

Caption: A simplified workflow for the GC-MS analysis of this compound in a urine sample.

Conclusion

This compound has evolved from being primarily a clinical marker for a rare metabolic disorder to a molecule of interest for synthetic chemists and drug development professionals. Its role as an intermediate in isoleucine metabolism provides a window into the complexities of branched-chain amino acid catabolism and its dysregulation in disease. Furthermore, its chiral nature makes it a valuable tool in the stereoselective synthesis of complex organic molecules with therapeutic potential. The detailed experimental protocols provided in this guide for its synthesis and analysis are intended to facilitate further research into the multifaceted roles of this intriguing hydroxy fatty acid. As our understanding of metabolic pathways and their interplay with disease continues to grow, the significance of metabolites like this compound is likely to expand, opening new avenues for diagnostics and therapeutic intervention.

References

A Comprehensive Technical Guide to 3-Hydroxy-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxy-2-methylbutanoic acid, also known as 2-methyl-3-hydroxybutyric acid or nilic acid, is a substituted short-chain fatty acid.[1][2] Structurally, it is a derivative of butyric acid featuring a methyl group at the alpha-position (C2) and a hydroxyl group at the beta-position (C3).[3][4] This compound is of significant interest in the scientific community due to its stereochemical complexity and its role as a chiral building block in asymmetric synthesis, particularly for pharmaceuticals.[5] Furthermore, it is a naturally occurring metabolite in the isoleucine catabolism pathway, and its detection can be significant for diagnosing certain metabolic disorders.[3][6]

Chemical Structure and Stereoisomerism

The molecular formula of this compound is C₅H₁₀O₃, and it has a molecular weight of 118.13 g/mol .[1][3][5] Its structure contains two stereogenic centers at carbons C2 and C3. The presence of these two chiral centers means that the molecule can exist as four distinct stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). This stereoisomerism is critical as the biological activity and chemical reactivity of each isomer can vary significantly.

Figure 1: Chemical structures and relationships of the four stereoisomers of this compound.

Physicochemical and Computed Properties

The properties of this compound are summarized below. These values are crucial for designing experimental conditions for synthesis, purification, and analysis.

PropertyValueSource
Identifiers
IUPAC NameThis compound[3]
CAS Number473-86-9 (for the racemate)[2][3]
Molecular FormulaC₅H₁₀O₃[1][3][5]
Molecular Weight118.13 g/mol [1][3][5]
Physical Properties
Physical DescriptionSolid / Pale orange oil[3][4]
Boiling Point242.8 °C at 760 mmHg[4]
Density1.136 g/cm³[4]
Flash Point114.9 °C[4]
Computed Properties
XLogP30.08790[4]
Hydrogen Bond Donor Count2[4]
Hydrogen Bond Acceptor Count3[4]
Rotatable Bond Count2[4]
Topological Polar Surface Area57.5 Ų[3][4]

Biological Significance and Metabolic Pathway

This compound is a known human metabolite derived from the catabolism of the branched-chain amino acid isoleucine.[6] Elevated urinary levels of this acid are indicative of beta-ketothiolase deficiency, an inborn error of metabolism affecting isoleucine and ketone body processing.[6] Its presence and stereoisomeric ratio can thus serve as important biomarkers for this condition.[6]

Isoleucine_Catabolism Isoleucine Isoleucine Keto_acid α-keto-β-methylvalerate Isoleucine->Keto_acid Transamination Tiglyl_CoA Tiglyl-CoA Keto_acid->Tiglyl_CoA Oxidative Decarboxylation Metabolite 3-Hydroxy-2-methyl- butanoic acid Tiglyl_CoA->Metabolite Hydration & Metabolism Propionyl_CoA Propionyl-CoA Metabolite->Propionyl_CoA Acetyl_CoA Acetyl-CoA Metabolite->Acetyl_CoA Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Carboxylation TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA->TCA_Cycle

Figure 2: Simplified pathway of isoleucine catabolism showing the formation of this compound.

Experimental Protocols

Synthesis: Asymmetric Catalysis for (2S,3S)-3-Hydroxy-2-methylbutanoate

This protocol describes a method for producing the (2S,3S) stereoisomer with high enantiomeric excess through the asymmetric hydrogenation of an α-keto ester, followed by hydrolysis.[5]

Materials:

  • Methyl 2-methyl-3-oxobutanoate

  • Ru-BINAP complex (chiral ruthenium catalyst)

  • Hydrogen gas (H₂)

  • Tetrahydrofuran (THF), anhydrous

  • Lithium hydroxide (B78521) (LiOH)

  • Methanol (B129727) (MeOH)

  • Water (H₂O)

  • Standard glassware for inert atmosphere reactions

  • High-pressure reactor (autoclave)

Procedure:

  • Reduction: In a high-pressure reactor under an inert atmosphere, dissolve methyl 2-methyl-3-oxobutanoate in anhydrous THF.

  • Add the chiral Ru-BINAP catalyst.

  • Pressurize the reactor with hydrogen gas to 10 bar.

  • Heat the mixture to 50°C and stir until the reaction is complete (monitor by TLC or GC). This step yields methyl (2S,3S)-3-hydroxy-2-methylbutanoate with >90% enantiomeric excess.[5]

  • Hydrolysis: After cooling and venting the reactor, concentrate the reaction mixture under reduced pressure.

  • Dissolve the resulting ester in a mixture of methanol and water.

  • Cool the solution in an ice bath and add lithium hydroxide.

  • Stir the mixture at a temperature below 25°C, maintaining the pH below 10 to mitigate epimerization.[5]

  • Upon completion, neutralize the reaction mixture and perform an aqueous workup followed by extraction with an organic solvent.

  • Purification: Purify the final product, (2S,3S)-3-hydroxy-2-methylbutanoic acid, by chromatography or crystallization to achieve a purity of 85-90%.[5]

Synthesis_Workflow start Start: Methyl 2-methyl-3-oxobutanoate reduction Asymmetric Hydrogenation - Ru-BINAP Catalyst - 10 bar H₂, 50°C, THF start->reduction ester Intermediate: Methyl (2S,3S)-3-hydroxy-2-methylbutanoate reduction->ester hydrolysis Hydrolysis - LiOH, MeOH/H₂O - T < 25°C, pH < 10 ester->hydrolysis workup Neutralization & Aqueous Workup hydrolysis->workup purification Purification (Chromatography) workup->purification product Final Product: (2S,3S)-3-hydroxy-2-methylbutanoic acid purification->product

Figure 3: Workflow for the asymmetric synthesis of (2S,3S)-3-hydroxy-2-methylbutanoic acid.

Analytical Methodology: Stereochemical Confirmation via ¹H-NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the stereochemical integrity of the synthesized product.

Protocol:

  • Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., D₂O or CDCl₃).

  • Acquire a ¹H-NMR spectrum on a high-field NMR spectrometer.

  • Analyze the resulting spectrum for characteristic peaks. For the (2S,3S)-isomer, the following resonances are indicative of the correct stereochemistry:[5]

    • A doublet of doublets at δ 4.07 ppm (J = 6.4, 3.5 Hz), corresponding to the proton on the hydroxyl-bearing carbon (C3).[5]

    • A doublet at δ 0.94 ppm (J = 6.3 Hz), corresponding to the methyl group at the C2 position.[5]

  • Compare the obtained spectrum with literature data or reference spectra to confirm the identity and stereopurity of the compound.

Conclusion

This compound is a multifaceted molecule with significant implications in synthetic chemistry and clinical diagnostics. Its structure, defined by two chiral centers, gives rise to four distinct stereoisomers, each a valuable entity for research. Understanding its physicochemical properties, biological roles, and the experimental protocols for its synthesis and analysis is fundamental for professionals in drug discovery and metabolic research. The methodologies outlined in this guide provide a robust framework for the investigation and utilization of this important chiral compound.

References

An In-depth Technical Guide to 3-Hydroxy-2-methylbutanoic Acid (CAS 473-86-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-2-methylbutanoic acid (CAS 473-86-9), also known as nilic acid, is a hydroxy fatty acid that plays a significant role in mammalian metabolism. As a key intermediate in the catabolism of the branched-chain amino acid (BCAA) isoleucine, its presence and concentration in biological fluids are of considerable interest in the study of metabolic disorders.[1] Elevated levels of this compound are a notable biomarker for beta-ketothiolase deficiency, an inherited metabolic disorder.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of this compound. It includes detailed experimental protocols for its synthesis and analytical determination, as well as a review of its biological role and metabolic context. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug development, metabolomics, and the study of metabolic diseases.

Chemical and Physical Properties

This compound is a chiral molecule with two stereocenters, leading to four possible stereoisomers.[2] The general CAS number 473-86-9 typically refers to a mixture of these isomers. The individual stereoisomers have unique CAS numbers and stereochemical descriptors (e.g., (2S,3S), (2R,3R), (2S,3R), and (2R,3S)).[2][3]

Physicochemical Data
PropertyValueReference(s)
Molecular Formula C₅H₁₀O₃[4]
Molecular Weight 118.13 g/mol [4]
Appearance Colorless to yellow liquid/solid[5]
IUPAC Name This compound[5]
SMILES CC(C(C)O)C(=O)O[5]
InChI Key VEXDRERIMPLZLU-UHFFFAOYSA-N[5]
Spectroscopic Data

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR and ¹³C NMR data for stereoisomers of this compound are available in the Human Metabolome Database (HMDB).[6] The expected proton signals would include doublets for the methyl groups, multiplets for the methine protons, and a broad singlet for the carboxylic acid proton. The carbon spectrum would show signals for the two methyl carbons, two methine carbons (one bearing a hydroxyl group), and a carbonyl carbon.

1.2.2. Mass Spectrometry (MS)

The mass spectrum of this compound and its stereoisomers exhibits a molecular ion peak ([M]⁺) at m/z 118.[5][7] Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (m/z 101), the loss of a carboxyl group (m/z 73), and cleavage of the carbon-carbon bonds. The fragmentation pattern can provide structural information and is crucial for identification and quantification in complex biological matrices.[7]

Biological Role and Metabolism

This compound is a key intermediate in the catabolism of the essential branched-chain amino acid, L-isoleucine. This metabolic process primarily occurs in the mitochondria.[1]

Isoleucine Catabolism Pathway

The breakdown of isoleucine involves a series of enzymatic reactions. A defect in the enzyme beta-ketothiolase (mitochondrial acetoacetyl-CoA thiolase) leads to the accumulation of upstream metabolites, including 2-methylacetoacetyl-CoA, which is then converted to this compound and excreted in the urine.[1] This makes the detection and quantification of this compound a critical diagnostic marker for beta-ketothiolase deficiency.

Isoleucine_Catabolism Isoleucine L-Isoleucine Keto_acid α-Keto-β-methylvalerate Isoleucine->Keto_acid BCAT Methylbutyryl_CoA α-Methylbutyryl-CoA Keto_acid->Methylbutyryl_CoA BCKDH Tiglyl_CoA Tiglyl-CoA Methylbutyryl_CoA->Tiglyl_CoA ACADSB Hydroxy_CoA 2-Methyl-3-hydroxybutyryl-CoA Tiglyl_CoA->Hydroxy_CoA ECHS1 Acetoacetyl_CoA 2-Methylacetoacetyl-CoA Hydroxy_CoA->Acetoacetyl_CoA HADH Propionyl_CoA Propionyl-CoA Acetoacetyl_CoA->Propionyl_CoA ACAT1/T2 Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA->Acetyl_CoA ACAT1/T2 HMBA This compound (Excreted in urine) Acetoacetyl_CoA->HMBA Alternative Pathway Deficiency Beta-ketothiolase Deficiency Deficiency->Acetoacetyl_CoA

Isoleucine Catabolism Pathway
Association with Signaling Pathways

While direct modulation of major signaling pathways like mTOR or insulin (B600854) signaling by this compound has not been extensively documented, the broader context of branched-chain amino acid metabolism suggests potential indirect effects. BCAAs and their metabolites are known to influence mTORC1 signaling, which is a central regulator of cell growth and metabolism.[8][9] Furthermore, altered BCAA metabolism is strongly associated with insulin resistance.[8] It is plausible that accumulation of metabolites like this compound in pathological states could contribute to dysregulation of these pathways. However, further research is needed to elucidate any direct signaling role of this specific molecule.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound.

Synthesis of Stereoisomers

The synthesis of specific stereoisomers of this compound typically involves asymmetric synthesis or resolution of a racemic mixture.

3.1.1. Asymmetric Synthesis via Chiral Auxiliary

This method allows for the synthesis of a specific enantiomer.[2]

  • Materials:

    • (S)-4-benzyl-3-propionyl-2-oxazolidinone (or the (R)-enantiomer for the other product)

    • Titanium(IV) chloride (TiCl₄)

    • Diisopropylethylamine (DIPEA)

    • Acetaldehyde (B116499)

    • Lithium hydroxide (B78521) (LiOH)

    • Hydrogen peroxide (H₂O₂)

    • Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl ether

    • Hydrochloric acid (HCl)

    • Sodium bicarbonate (NaHCO₃)

    • Magnesium sulfate (B86663) (MgSO₄)

  • Procedure:

    • Enolate Formation: Dissolve the chiral auxiliary (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon) and cool to -78 °C. Add TiCl₄ (1.1 eq) dropwise, followed by the slow addition of DIPEA (1.2 eq). Stir the mixture for 30 minutes.

    • Aldol Reaction: Add freshly distilled acetaldehyde (1.5 eq) to the enolate solution at -78 °C. Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. Allow the mixture to warm to room temperature and extract the aqueous layer with DCM.

    • Auxiliary Cleavage: Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure. Dissolve the crude product in a 3:1 mixture of THF and water. Cool to 0 °C and add a solution of LiOH (2.0 eq) and H₂O₂ (4.0 eq). Stir for 2-4 hours.

    • Work-up and Purification: Quench the reaction with an aqueous solution of sodium sulfite. Acidify the mixture with 1 M HCl and extract with diethyl ether. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. The crude this compound can be purified by flash column chromatography.

Asymmetric_Synthesis start Chiral Auxiliary ((S)-4-benzyl-3-propionyl-2-oxazolidinone) enolate Titanium Enolate Formation (TiCl4, DIPEA, -78°C) start->enolate aldol Aldol Reaction with Acetaldehyde (-78°C) enolate->aldol adduct Aldol Adduct aldol->adduct cleavage Auxiliary Cleavage (LiOH, H2O2) adduct->cleavage product (2S,3S)-3-Hydroxy- 2-methylbutanoic acid cleavage->product

Asymmetric Synthesis Workflow
Analytical Methods

Accurate quantification of this compound, particularly its enantiomers, is crucial in clinical and research settings. HPLC and GC-MS are commonly employed techniques.

3.2.1. Chiral HPLC Separation of Enantiomers

This method allows for the direct separation and quantification of the different stereoisomers.[10][11]

  • Instrumentation and Materials:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak AD-H or Chiralcel OD-H).

    • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) with a small percentage of a modifier like trifluoroacetic acid (TFA). A typical starting condition is 90:10 (v/v) n-hexane:isopropanol + 0.1% TFA.

    • Racemic standard of this compound.

    • Sample dissolved in the mobile phase.

  • Procedure:

    • System Preparation: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

    • Sample Injection: Inject a known volume (e.g., 10 µL) of the standard or sample solution.

    • Detection: Monitor the elution of the enantiomers using a UV detector at a low wavelength (e.g., 210 nm), as the analyte lacks a strong chromophore.

    • Quantification: Identify and quantify the enantiomers based on their retention times and peak areas compared to the standard. The elution order of the enantiomers will depend on the specific chiral stationary phase used.

3.2.2. GC-MS Analysis (with Derivatization)

Gas chromatography requires volatile and thermally stable analytes. Therefore, a derivatization step is necessary for the analysis of this compound.

  • Instrumentation and Materials:

    • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

    • Capillary column suitable for the analysis of derivatized organic acids (e.g., DB-5ms).

    • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Ethyl acetate, Pyridine (B92270).

    • Internal standard (e.g., a stable isotope-labeled analog).

  • Procedure:

    • Sample Preparation: Extract the organic acids from the biological matrix (e.g., urine) using liquid-liquid extraction with a solvent like ethyl acetate. Evaporate the organic solvent to dryness under a stream of nitrogen.

    • Derivatization: To the dried residue, add a mixture of pyridine and the BSTFA/TMCS reagent. Heat the mixture at a specific temperature (e.g., 70 °C) for a defined time (e.g., 30 minutes) to convert the hydroxyl and carboxyl groups to their trimethylsilyl (B98337) (TMS) derivatives.

    • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

      • Injector Temperature: 250 °C

      • Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 2 minutes, then ramp to a final temperature of 280 °C at a rate of 10 °C/min.

      • Mass Spectrometer: Operate in full scan mode to identify the derivatized compound based on its mass spectrum and retention time, or in selected ion monitoring (SIM) mode for targeted quantification.

    • Data Analysis: The TMS-derivatized this compound will have a characteristic mass spectrum. Quantification is performed by comparing the peak area of the analyte to that of the internal standard.

GCMS_Workflow sample Biological Sample (e.g., Urine) extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) sample->extraction drying Evaporation to Dryness extraction->drying derivatization Derivatization (e.g., Silylation with BSTFA) drying->derivatization analysis GC-MS Analysis derivatization->analysis data Data Processing and Quantification analysis->data

GC-MS Analytical Workflow

Conclusion

This compound is a metabolite of significant interest due to its role in isoleucine catabolism and its utility as a biomarker for beta-ketothiolase deficiency. This technical guide has provided a detailed overview of its chemical and physical properties, biological context, and methods for its synthesis and analysis. The provided experimental protocols offer a starting point for researchers working with this compound. While its direct role in cellular signaling remains an area for further investigation, its established connection to metabolic pathways underscores its importance in the study of human health and disease.

References

An In-depth Technical Guide to 3-Hydroxy-2-methylbutanoic Acid and Its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of 3-Hydroxy-2-methylbutanoic acid, a significant metabolite in various biological systems. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its nomenclature, chemical properties, metabolic context, and analytical methodologies.

Nomenclature and Chemical Identity

This compound is a hydroxy monocarboxylic acid. It is structurally derived from butyric acid with methyl and hydroxy group substitutions at the second and third carbon positions, respectively.[1][2] This compound and its stereoisomers are known by several synonyms across scientific literature and chemical databases.

For clarity and comparative ease, the various synonyms and key chemical identifiers for this compound are summarized in the table below. This includes data for the general compound as well as its specific stereoisomers.

Identifier Value
IUPAC Name This compound[1]
Synonyms 2-Methyl-3-hydroxybutyric acid, 3-Hydroxy-2-methylbutyric acid, Nilic acid, α-Methyl-β-hydroxybutyrate, Butanoic acid, 3-hydroxy-2-methyl-[1][2][3][4][5]
CAS Number 473-86-9[1][3][4][6]
Molecular Formula C5H10O3[1][3]
Molecular Weight 118.13 g/mol [1][3]
Stereoisomer (2S,3R) (2S,3R)-3-hydroxy-2-methylbutanoic acid, (2S,3R)-nilic acid[7]
CAS for (2S,3R) 71526-30-2[7]
Stereoisomer (2R,3R) (2R,3R)-3-hydroxy-2-methylbutanoic acid[8]
CAS for (2R,3R) 84567-98-6[8]

Metabolic Significance: Isoleucine Catabolism

This compound is a urinary metabolite involved in the catabolism of the branched-chain amino acid, isoleucine.[9] Its presence and concentration can be indicative of specific metabolic states, and it is excreted in abnormally high amounts in beta-ketothiolase deficiency.[9] The pathway illustrates the conversion of isoleucine to key intermediates, ultimately leading to the formation of propionyl-CoA and acetyl-CoA.

Isoleucine_Catabolism Isoleucine Isoleucine Keto_acid α-Keto-β-methylvalerate Isoleucine->Keto_acid Transamination Tiglil_CoA Tiglyl-CoA Keto_acid->Tiglil_CoA Oxidative decarboxylation HMBA_precursor 2-Methyl-3-hydroxybutyryl-CoA Tiglil_CoA->HMBA_precursor Hydration Acetyl_CoA Acetyl-CoA Tiglil_CoA->Acetyl_CoA HMBA This compound HMBA_precursor->HMBA Hydrolysis Propionyl_CoA Propionyl-CoA HMBA_precursor->Propionyl_CoA Thiolysis HMBA_precursor->Acetyl_CoA GCMS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start_node Urine Sample Collection prep1 Internal Standard Spiking start_node->prep1 end_node Data Quantification prep2 Enzymatic Hydrolysis prep1->prep2 prep3 Acidification prep2->prep3 ext1 Liquid-Liquid Extraction (Ethyl Acetate) prep3->ext1 ext2 Drying and Evaporation ext1->ext2 derivatization Derivatization (TMS) ext2->derivatization gcms GC-MS Injection & Run derivatization->gcms gcms->end_node

References

The Natural Occurrence of 2-Methyl-3-hydroxybutyric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-3-hydroxybutyric acid (2M3HBA), also known as 3-hydroxy-2-methylbutanoic acid, is a short-chain hydroxy fatty acid that plays a role in intermediary metabolism. Primarily recognized as a catabolite of the branched-chain amino acid isoleucine, its presence and concentration in biological systems can be indicative of metabolic status and certain inborn errors of metabolism.[1][2] This technical guide provides an in-depth overview of the natural occurrence of 2M3HBA, presenting quantitative data, detailed experimental protocols for its analysis, and a visualization of its primary metabolic pathway.

Natural Occurrence and Quantitative Data

2-Methyl-3-hydroxybutyric acid is a naturally occurring metabolite found across different biological kingdoms, from microorganisms to humans. Its concentration can vary significantly depending on the biological matrix and the metabolic state of the organism.

Occurrence in Humans

In humans, 2M3HBA is a normal product of isoleucine catabolism.[2] It is typically excreted in the urine, and its levels are a diagnostic marker for certain metabolic disorders. Elevated levels are particularly associated with β-ketothiolase deficiency and 2-methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency, which are inborn errors of isoleucine metabolism.[2][3]

Biological MatrixOrganismConcentrationNotesReference
UrineHomo sapiens (Adult)4.0 (1.3-6.2) µmol/mmol creatinineNormal physiological range.
UrineHomo sapiens0 - 4 mmol/mol creatinineOptimal range.[2]
Occurrence in Microorganisms

Certain bacteria are known to produce and metabolize 2M3HBA. Some species can incorporate it into biopolymers, while others produce it as a metabolic byproduct.

OrganismContextConcentration / AbundanceNotesReference
Alcaligenes eutrophusPolyester (PHA) constituent1-2 mol%Incorporated into polyhydroxyalkanoates when grown on tiglic acid.[4]
Burkholderia cepaciaPolyester (PHA) constituent1-2 mol%Incorporated into polyhydroxyalkanoates when grown on tiglic acid.[4]
Lactobacillus paracasei BD5115Metabolite in cultureSignificantly enrichedProduced as a metabolite that promotes intestinal epithelial cell proliferation.[5]
Occurrence in Animals and Plants

Metabolic Pathway: Isoleucine Catabolism

The primary route for the biosynthesis of 2-Methyl-3-hydroxybutyric acid in animals is the degradation pathway of the essential amino acid L-isoleucine. This pathway involves a series of enzymatic reactions that ultimately lead to the formation of acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle.

Isoleucine_Catabolism Isoleucine L-Isoleucine Keto_acid α-Keto-β-methylvalerate Isoleucine->Keto_acid Methylbutyryl_CoA 2-Methylbutyryl-CoA Keto_acid->Methylbutyryl_CoA Tiglyl_CoA Tiglyl-CoA Methylbutyryl_CoA->Tiglyl_CoA M2H3B_CoA 2-Methyl-3-hydroxybutyryl-CoA Tiglyl_CoA->M2H3B_CoA Acetoacetyl_CoA 2-Methylacetoacetyl-CoA M2H3B_CoA->Acetoacetyl_CoA M2H3BA 2-Methyl-3-hydroxybutyric acid M2H3B_CoA->M2H3BA Hydrolysis Acetyl_CoA Acetyl-CoA Acetoacetyl_CoA->Acetyl_CoA Propionyl_CoA Propionyl-CoA Acetoacetyl_CoA->Propionyl_CoA Thiolytic cleavage E1 Branched-chain aminotransferase E2 Branched-chain α-keto acid dehydrogenase complex E3 Acyl-CoA dehydrogenase E4 Enoyl-CoA hydratase E5 2-Methyl-3-hydroxybutyryl-CoA dehydrogenase (HADH2) E6 β-Ketothiolase E7 Thioesterase (postulated)

Caption: The catabolic pathway of L-isoleucine leading to the formation of 2-Methyl-3-hydroxybutyric acid.

Experimental Protocols

Accurate quantification of 2-Methyl-3-hydroxybutyric acid in biological matrices is crucial for research and clinical applications. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for this purpose. Below are detailed, adaptable protocols for each method.

Protocol 1: Quantification of 2M3HBA in Urine by GC-MS

This protocol is adapted from methods for analyzing short-chain organic acids in urine and requires a derivatization step to increase the volatility of 2M3HBA.

1. Sample Preparation and Extraction:

  • To 1 mL of urine in a glass tube, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled 2M3HBA or a structural analog like 3-hydroxyisovaleric acid-d3).

  • Acidify the sample by adding 100 µL of 6M HCl.

  • Add 2 mL of ethyl acetate (B1210297) and vortex vigorously for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 3000 x g for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

  • Repeat the extraction with another 2 mL of ethyl acetate and combine the organic layers.

  • Evaporate the pooled organic extract to complete dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization:

  • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) and 50 µL of pyridine.

  • Tightly cap the tube and heat at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.

  • Cool the sample to room temperature before injection.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column.

  • Injector: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TMS-derivative of 2M3HBA and the internal standard.

Protocol 2: Quantification of 2M3HBA in Plasma/Serum by LC-MS/MS

This protocol is adapted from methods for analyzing polar metabolites in plasma and generally does not require derivatization, offering higher throughput.

1. Sample Preparation (Protein Precipitation):

  • In a microcentrifuge tube, add 50 µL of plasma or serum.

  • Add 10 µL of an internal standard solution (e.g., stable isotope-labeled 2M3HBA).

  • Add 200 µL of ice-cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system or equivalent.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to retain and separate the polar analyte. For example: 0-1 min (2% B), 1-5 min (2-98% B), 5-7 min (98% B), 7.1-9 min (2% B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex 6500+).

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both 2M3HBA and its internal standard.

Experimental_Workflow cluster_gcms GC-MS Protocol cluster_lcms LC-MS/MS Protocol GCMS_Start Urine Sample GCMS_Spike Spike Internal Standard GCMS_Start->GCMS_Spike GCMS_Extract Liquid-Liquid Extraction (Ethyl Acetate) GCMS_Spike->GCMS_Extract GCMS_Dry Evaporate to Dryness GCMS_Extract->GCMS_Dry GCMS_Deriv Derivatization (TMS) GCMS_Dry->GCMS_Deriv GCMS_Analyze GC-MS Analysis GCMS_Deriv->GCMS_Analyze LCMS_Start Plasma/Serum Sample LCMS_Spike Spike Internal Standard LCMS_Start->LCMS_Spike LCMS_Precip Protein Precipitation (Acetonitrile) LCMS_Spike->LCMS_Precip LCMS_Centrifuge Centrifuge LCMS_Precip->LCMS_Centrifuge LCMS_Supernatant Collect Supernatant LCMS_Centrifuge->LCMS_Supernatant LCMS_Analyze LC-MS/MS Analysis LCMS_Supernatant->LCMS_Analyze

Caption: General experimental workflows for the analysis of 2-Methyl-3-hydroxybutyric acid.

Conclusion

2-Methyl-3-hydroxybutyric acid is a key metabolite in the isoleucine degradation pathway, with established normal concentration ranges in human urine. Its presence in microorganisms, particularly as a component of biopolyesters, highlights its broader biological significance. The analytical protocols provided herein offer robust and sensitive methods for the quantification of 2M3HBA, which is essential for further research into its physiological roles and its application as a biomarker in metabolic diseases. Further investigation into its occurrence and function in a wider range of organisms, especially in plants, is warranted.

References

Biological role of 3-Hydroxy-2-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Role of 3-Hydroxy-2-methylbutanoic Acid

Introduction

This compound (HMBA), also known as 2-Methyl-3-hydroxybutyric acid, is a hydroxy fatty acid and a normal urinary metabolite.[1][2][3] Its chemical formula is C₅H₁₀O₃, with a molecular weight of 118.13 g/mol .[4][5] The molecule contains two stereogenic centers, leading to several stereoisomers, including (2S,3S), (2R,3R), (2S,3R), and (2R,3S) forms.[4][6] HMBA is a metabolite derived from the catabolism of branched-chain amino acids (BCAAs), specifically isoleucine.[1][2] Its presence and concentration in biological fluids are of interest in metabolic research and can serve as a biomarker for certain inborn errors of metabolism.[2][7]

Biosynthesis and Metabolism

The primary biosynthetic pathway for this compound in humans is the catabolism of the essential amino acid L-isoleucine.[1][8] This metabolic process involves a series of enzymatic reactions occurring within the mitochondria. Differences in the enantiomeric ratio of HMBA found in biological samples may stem from the enantioselectivity of the various enzyme systems involved in these pathways.[1][8]

The metabolic pathway is as follows:

  • Transamination: L-isoleucine is converted to α-keto-β-methylvalerate.

  • Oxidative Decarboxylation: α-keto-β-methylvalerate is converted to 2-methylbutyryl-CoA.

  • Dehydrogenation: 2-methylbutyryl-CoA is converted to tiglyl-CoA.

  • Hydration: Tiglyl-CoA is hydrated to form 2-methyl-3-hydroxybutyryl-CoA.

  • Dehydrogenation: 2-methyl-3-hydroxybutyryl-CoA is dehydrogenated by 2-methyl-3-hydroxybutyryl-CoA dehydrogenase to form 2-methylacetoacetyl-CoA.[9]

  • Thiolysis: 2-methylacetoacetyl-CoA is cleaved by β-ketothiolase into propionyl-CoA and acetyl-CoA.

A defect in the β-ketothiolase enzyme leads to the accumulation of intermediates, which results in the abnormal excretion of HMBA.[1][2]

Isoleucine_Catabolism cluster_pathway Isoleucine Catabolism Pathway cluster_key Legend Isoleucine L-Isoleucine Keto α-Keto-β-methylvalerate Isoleucine->Keto BCAA aminotransferase MethylbutyrylCoA 2-Methylbutyryl-CoA Keto->MethylbutyrylCoA BCKD complex TiglylCoA Tiglyl-CoA MethylbutyrylCoA->TiglylCoA Isobutyryl-CoA dehydrogenase HydroxyMethylbutyrylCoA (2S,3R)-2-Methyl-3-hydroxybutyryl-CoA TiglylCoA->HydroxyMethylbutyrylCoA Enoyl-CoA hydratase MethylacetoacetylCoA 2-Methylacetoacetyl-CoA HydroxyMethylbutyrylCoA->MethylacetoacetylCoA 2-methyl-3-hydroxybutyryl-CoA dehydrogenase HMBA This compound (Excreted) HydroxyMethylbutyrylCoA->HMBA Hydrolysis (Accumulation in deficiency) PropionylCoA Propionyl-CoA MethylacetoacetylCoA->PropionylCoA β-Ketothiolase AcetylCoA Acetyl-CoA MethylacetoacetylCoA->AcetylCoA β-Ketothiolase KeyMetabolite Key Metabolite PathologyMetabolite Pathological Excretion GCMS_Workflow cluster_workflow GC-MS Analysis Workflow for HMBA Sample 1. Urine Sample (1 mL) IS 2. Add Internal Standard Sample->IS Acidify 3. Acidify (pH 1) & Saturate (NaCl) IS->Acidify LLE 4. Liquid-Liquid Extraction (Ethyl Acetate) Acidify->LLE Dry 5. Dry & Evaporate Extract LLE->Dry Deriv 6. Derivatization (Silylation) Heat at 60-80°C Dry->Deriv Inject 7. Inject into GC-MS Deriv->Inject GC 8. GC Separation Inject->GC MS 9. MS Detection (Scan or SIM) GC->MS Data 10. Data Analysis & Quantification MS->Data LCMS_Workflow cluster_workflow LC-MS/MS Analysis Workflow for HMBA Sample 1. Plasma Sample (50 µL) Precip 2. Protein Precipitation (Cold Acetonitrile + Internal Standard) Sample->Precip Vortex 3. Vortex & Centrifuge Precip->Vortex Supernatant 4. Transfer Supernatant Vortex->Supernatant Inject 5. Inject into LC-MS/MS Supernatant->Inject LC 6. LC Separation (C18 Column) Inject->LC MS 7. MS/MS Detection (MRM) LC->MS Data 8. Data Analysis & Quantification MS->Data

References

An In-depth Technical Guide to the 3-Hydroxy-2-methylbutanoic Acid Metabolic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2-methylbutanoic acid, also known as 2-methyl-3-hydroxybutyric acid, is a crucial intermediate in the catabolism of the essential branched-chain amino acid, isoleucine. This metabolite is normally present in low levels in human urine. However, its accumulation is a key diagnostic marker for certain inborn errors of metabolism, making the elucidation of its metabolic pathway of significant interest for researchers, clinicians, and professionals in drug development. This technical guide provides a comprehensive overview of the this compound metabolic pathway, including its enzymatic steps, relevant quantitative data, detailed experimental protocols, and visualizations of the involved pathways.

The Core Metabolic Pathway: Isoleucine Catabolism

This compound is not synthesized de novo but arises as a product of the breakdown of L-isoleucine. The catabolic pathway of isoleucine is a multi-step process occurring within the mitochondria of various tissues, primarily the liver and muscle. Isoleucine is both a glucogenic and a ketogenic amino acid, as its degradation yields both acetyl-CoA and propionyl-CoA.[1] The formation and subsequent metabolism of the CoA-ester of this compound, (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA, is a critical juncture in this pathway.

The key enzymatic steps leading to and from 3-hydroxy-2-methylbutanoyl-CoA are as follows:

  • Transamination: L-Isoleucine is first converted to (S)-3-methyl-2-oxopentanoate by a branched-chain amino acid aminotransferase.

  • Oxidative Decarboxylation: (S)-3-methyl-2-oxopentanoate is then oxidatively decarboxylated to (S)-2-methylbutanoyl-CoA by the branched-chain α-keto acid dehydrogenase complex.

  • Dehydrogenation: (S)-2-methylbutanoyl-CoA is dehydrogenated to tiglyl-CoA by isovaleryl-CoA dehydrogenase.

  • Hydration: Tiglyl-CoA is hydrated by enoyl-CoA hydratase to form (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA.

  • Dehydrogenation: (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA is then oxidized by the NAD+-dependent enzyme 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (MHBD) , encoded by the HADH2 gene, to 2-methylacetoacetyl-CoA.[2][3]

  • Thiolysis: Finally, beta-ketothiolase (mitochondrial acetoacetyl-CoA thiolase) cleaves 2-methylacetoacetyl-CoA into propionyl-CoA and acetyl-CoA, which can then enter the Krebs cycle or be used in fatty acid synthesis.[4]

The free acid, this compound, is formed when its CoA-ester is hydrolyzed, and it is subsequently excreted in the urine.

Metabolic Disorders Associated with Pathway Disruption

Deficiencies in the enzymes responsible for the metabolism of (2S,3S)-3-hydroxy-2-methylbutanoyl-CoA lead to the accumulation of this compound and other pathway intermediates, resulting in severe metabolic disturbances.

  • 2-Methyl-3-hydroxybutyryl-CoA Dehydrogenase (MHBD) Deficiency: This rare, X-linked recessive disorder is caused by mutations in the HADH2 gene.[2] The deficiency of MHBD leads to the accumulation of 2-methyl-3-hydroxybutyric acid and tiglylglycine in bodily fluids.[2][5] Clinical presentation often includes neurological symptoms.[5]

  • Beta-Ketothiolase Deficiency: This autosomal recessive disorder results from mutations in the ACAT1 gene, leading to a deficiency in the beta-ketothiolase enzyme.[4] This deficiency impairs the final step in isoleucine catabolism, causing the accumulation of 2-methyl-3-hydroxybutyric acid, 2-methylacetoacetic acid, and tiglylglycine, particularly during periods of metabolic stress.[4][6]

Quantitative Data

The quantification of this compound and the activity of related enzymes are crucial for the diagnosis and monitoring of associated metabolic disorders.

ParameterAnalyte/EnzymeSpecimenConditionValueReference
Metabolite Concentration 2-Methyl-3-hydroxybutyric acidUrineHealthy Pediatric Population0 - 4 mmol/mol creatinine[7]
2-Methyl-3-hydroxybutyric acidUrineBeta-ketothiolase deficiency441 µmol/mmol creatinine
2-Methyl-3-hydroxybutyric acidUrine2-Methyl-3-hydroxybutyryl-CoA dehydrogenase deficiencySignificantly increased[5]
Enzyme Kinetics 2-methyl-3-hydroxybutyryl-CoA dehydrogenase (HADH2)--Specific Km and Vmax values are not readily available in the literature.-
Beta-ketothiolase--Specific Km and Vmax values are substrate-dependent and vary.-

Experimental Protocols

Quantification of Urinary this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the analysis of urinary organic acids, including this compound.

1. Sample Preparation and Extraction:

  • Internal Standard Addition: To a 1 mL urine sample, add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound not present in urine).

  • pH Adjustment: Acidify the urine sample to a pH of approximately 1-2 with hydrochloric acid.

  • Extraction: Perform a liquid-liquid extraction by adding an organic solvent such as ethyl acetate (B1210297). Vortex the mixture vigorously and centrifuge to separate the layers. The organic acids will partition into the ethyl acetate layer. Repeat the extraction process to ensure complete recovery.

  • Drying: Pool the organic extracts and dry them over anhydrous sodium sulfate (B86663) to remove any residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

2. Derivatization:

  • To increase the volatility and thermal stability of the organic acids for GC-MS analysis, a derivatization step is necessary.

  • Add a derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried extract.

  • Heat the mixture at a specific temperature (e.g., 70-90°C) for a defined period (e.g., 30-60 minutes) to form trimethylsilyl (B98337) (TMS) derivatives.

3. GC-MS Analysis:

  • Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

  • Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms) to separate the derivatized organic acids based on their boiling points and interactions with the stationary phase. A temperature gradient program is typically employed to achieve optimal separation.

  • Mass Spectrometry: As the compounds elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

  • Data Analysis: Identify this compound based on its retention time and the fragmentation pattern in its mass spectrum compared to a known standard. Quantify the analyte by comparing its peak area to that of the internal standard.

Spectrophotometric Assay for 2-Methyl-3-hydroxybutyryl-CoA Dehydrogenase (MHBD) Activity

This protocol is adapted from methods used for short-chain 3-hydroxyacyl-CoA dehydrogenases and can be optimized for MHBD.[2] The assay measures the reverse reaction, monitoring the oxidation of NADH to NAD+.

1. Reagents:

  • Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.0.

  • NADH Solution: Prepare a fresh solution of NADH in the assay buffer.

  • Substrate: 2-methylacetoacetyl-CoA.

  • Enzyme Sample: Cell or tissue homogenate, or purified enzyme preparation.

2. Procedure:

  • In a quartz cuvette, combine the assay buffer, NADH solution, and the enzyme sample.

  • Incubate the mixture at a constant temperature (e.g., 37°C) for a few minutes to allow for temperature equilibration.

  • Initiate the reaction by adding the substrate, 2-methylacetoacetyl-CoA.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is directly proportional to the enzyme activity.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH at 340 nm (6.22 mM⁻¹cm⁻¹).

Visualizations

Isoleucine Catabolic Pathway

Isoleucine_Catabolism Isoleucine L-Isoleucine Keto_Acid (S)-3-Methyl-2-oxopentanoate Isoleucine->Keto_Acid BCAT Methylbutanoyl_CoA (S)-2-Methylbutanoyl-CoA Keto_Acid->Methylbutanoyl_CoA BCKDH Tiglyl_CoA Tiglyl-CoA Methylbutanoyl_CoA->Tiglyl_CoA IVD HMBCoA (2S,3S)-3-Hydroxy-2- methylbutanoyl-CoA Tiglyl_CoA->HMBCoA ECHS1 Methylacetoacetyl_CoA 2-Methylacetoacetyl-CoA HMBCoA->Methylacetoacetyl_CoA HADH2 (MHBD) Propionyl_CoA Propionyl-CoA Methylacetoacetyl_CoA->Propionyl_CoA ACAT1 (Beta-ketothiolase) Acetyl_CoA Acetyl-CoA Methylacetoacetyl_CoA->Acetyl_CoA ACAT1 (Beta-ketothiolase)

Caption: The catabolic pathway of isoleucine leading to the formation and degradation of 3-hydroxy-2-methylbutanoyl-CoA.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis Urine_Sample Urine Sample Add_IS Add Internal Standard Urine_Sample->Add_IS Acidify Acidify (pH 1-2) Add_IS->Acidify Extract Liquid-Liquid Extraction (Ethyl Acetate) Acidify->Extract Dry_Evaporate Dry and Evaporate Extract->Dry_Evaporate Derivatize Add BSTFA/TMCS Heat (70-90°C) Dry_Evaporate->Derivatize GC_MS GC-MS Injection Derivatize->GC_MS Separation Chromatographic Separation GC_MS->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis

Caption: A typical workflow for the quantification of urinary organic acids using GC-MS.

Signaling Pathway Context: Branched-Chain Amino Acids and mTOR

While the direct signaling role of this compound is not yet well-defined, the catabolism of branched-chain amino acids, including isoleucine, is known to influence the mTOR (mechanistic target of rapamycin) signaling pathway. mTOR is a central regulator of cell growth, proliferation, and metabolism. Leucine (B10760876), in particular, is a potent activator of mTORC1. Isoleucine can also independently regulate mTOR signaling.[8] Dysregulation of branched-chain amino acid metabolism has been linked to insulin (B600854) resistance, and it is hypothesized that the accumulation of catabolic intermediates may play a role in this process. Further research is needed to elucidate the specific signaling effects of this compound and its CoA ester.

mTOR_Signaling BCAA Branched-Chain Amino Acids (Isoleucine, Leucine) mTORC1 mTORC1 BCAA->mTORC1 Activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Cell_Growth Cell Growth mTORC1->Cell_Growth Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits

References

An In-Depth Technical Guide to the Stereoisomers of 3-Hydroxy-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-2-methylbutanoic acid, a molecule with two chiral centers, exists as four distinct stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The spatial arrangement of the hydroxyl and methyl groups profoundly influences the molecule's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of these stereoisomers, detailing their synthesis, separation, and characterization. Quantitative data is presented in structured tables for comparative analysis. Detailed experimental protocols for stereoselective synthesis and diastereomeric resolution are provided. Furthermore, this guide explores the known and potential differential biological activities of each isomer, offering insights for their application in pharmaceutical research and development.

Introduction

This compound is a chiral carboxylic acid that plays a role in various biological processes and serves as a versatile building block in organic synthesis. The presence of two stereogenic centers at the C2 and C3 positions gives rise to four possible stereoisomers. These isomers can be categorized into two pairs of enantiomers (mirror images) and four pairs of diastereomers (non-mirror image stereoisomers). It is well-established in pharmacology and biochemistry that different stereoisomers of a chiral molecule can exhibit significantly different physiological effects, including variations in efficacy, toxicity, and metabolic pathways. Therefore, the ability to synthesize, separate, and characterize each stereoisomer of this compound is of paramount importance for the development of stereochemically pure active pharmaceutical ingredients (APIs) and for studying their specific biological functions.

Physicochemical Properties of Stereoisomers

The distinct three-dimensional structures of the four stereoisomers of this compound result in variations in their physical properties. While enantiomeric pairs share identical physical properties in a non-chiral environment (e.g., melting point, boiling point, and solubility), they differ in their interaction with plane-polarized light (optical rotation). Diastereomers, on the other hand, have different physical properties, which can be exploited for their separation.

Table 1: Physicochemical Properties of this compound Stereoisomers

Property(2S,3S)(2R,3R)(2S,3R)(2R,3S)
Molecular Formula C₅H₁₀O₃C₅H₁₀O₃C₅H₁₀O₃C₅H₁₀O₃
Molecular Weight ( g/mol ) 118.13[1][2]118.13[3]118.13[2]118.13
Appearance Solid[2]Solid[4]--
Melting Point (°C) Not AvailableNot AvailableNot AvailableNot Available
Boiling Point (°C at 760 mmHg) Not AvailableNot Available242.8Not Available
Specific Rotation ([α]D) Not AvailableNot AvailableNot AvailableNot Available
pKa (predicted) Not AvailableNot Available4.51Not Available
Vapor Pressure (mmHg at 25°C) Not AvailableNot Available0.00567Not Available
Density (g/cm³) Not AvailableNot Available1.136Not Available
Refractive Index Not AvailableNot Available1.455Not Available
Flash Point (°C) Not AvailableNot Available114.9Not Available

Stereoselective Synthesis and Resolution

The preparation of enantiomerically pure stereoisomers of this compound can be achieved through two primary strategies: stereoselective synthesis, which aims to create a single stereoisomer directly, or the resolution of a racemic or diastereomeric mixture.

Stereoselective Synthesis

The erythro isomers, (2R,3S) and (2S,3R), can be synthesized with high diastereoselectivity using chiral auxiliaries such as oxazolidinones. The choice of the chiral auxiliary dictates the stereochemical outcome of the reaction. For instance, using an (S)-4-benzyl-3-oxazolidinone auxiliary can lead to the (2S,3R)-isomer, while the corresponding (R)-auxiliary can yield the (2R,3S)-isomer with high efficiency.[1]

Experimental Protocol: Synthesis of (2R,3S)-3-Hydroxy-2-methylbutanoic Acid using a Chiral Auxiliary (General Procedure)

  • Acylation of Chiral Auxiliary: React the chiral oxazolidinone (e.g., (R)-4-benzyl-2-oxazolidinone) with propionyl chloride in the presence of a base (e.g., triethylamine) and a Lewis acid catalyst to form the N-acyloxazolidinone.

  • Aldol (B89426) Condensation: Deprotonate the α-carbon of the propionyl group using a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C). React the resulting enolate with acetaldehyde. The stereochemistry of the chiral auxiliary directs the facial selectivity of the enolate, leading to a diastereoselective aldol addition.

  • Hydrolysis and Removal of Auxiliary: Hydrolyze the resulting aldol adduct, typically using lithium hydroxide, to cleave the chiral auxiliary and yield the desired (2R,3S)-3-hydroxy-2-methylbutanoic acid. The chiral auxiliary can be recovered and reused.

Resolution of Stereoisomers

A highly efficient method for obtaining the (2S,3S)-isomer is through crystallization-induced dynamic resolution (CIDR). This technique involves the formation of diastereomeric salts with a chiral resolving agent, followed by selective crystallization of the less soluble salt.

Experimental Protocol: Resolution of a Racemic Mixture of this compound using (1R,2S)-Ephedrine

  • Salt Formation: Dissolve a racemic mixture of this compound in ethanol. Add an equimolar amount of (1R,2S)-ephedrine to the solution to form a mixture of diastereomeric salts.

  • Crystallization: The diastereomeric salt of (2S,3S)-3-hydroxy-2-methylbutanoic acid with (1R,2S)-ephedrine is typically less soluble and will preferentially crystallize out of the solution upon cooling or solvent evaporation.

  • Recrystallization: To enhance the diastereomeric purity, perform several recrystallizations of the obtained solid from a suitable solvent like ethanol. This process can yield the (2S,3S)-salt with very high enantiomeric excess (>99.5%).[1]

  • Liberation of the Free Acid: Treat the purified diastereomeric salt with an acid (e.g., HCl) to protonate the carboxylate and liberate the (2S,3S)-3-hydroxy-2-methylbutanoic acid. The ephedrine (B3423809) hydrochloride can be removed by extraction.

Visualization of Stereochemical Relationships and Workflows

Stereoisomer Relationships

The four stereoisomers of this compound are related as enantiomers and diastereomers.

Stereoisomers cluster_enantiomers1 Enantiomeric Pair 1 (threo) cluster_enantiomers2 Enantiomeric Pair 2 (erythro) 2S,3S (2S,3S) 2R,3R (2R,3R) 2S,3S->2R,3R Enantiomers 2S,3R (2S,3R) 2S,3S->2S,3R Diastereomers 2R,3S (2R,3S) 2S,3S->2R,3S Diastereomers 2R,3R->2S,3R Diastereomers 2R,3R->2R,3S Diastereomers 2S,3R->2R,3S Enantiomers Resolution_Workflow racemate Racemic Mixture (2S,3S) + (2R,3R) + (2S,3R) + (2R,3S) diastereomeric_salts Mixture of Diastereomeric Salts racemate->diastereomeric_salts resolving_agent Chiral Resolving Agent (e.g., (1R,2S)-Ephedrine) resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Diastereomeric Salt ((2S,3S)-acid salt) crystallization->less_soluble more_soluble More Soluble Diastereomeric Salts (in mother liquor) crystallization->more_soluble acidification1 Acidification (HCl) less_soluble->acidification1 acidification2 Acidification (HCl) more_soluble->acidification2 pure_enantiomer Pure (2S,3S)-Enantiomer acidification1->pure_enantiomer other_isomers Mixture of Other Isomers acidification2->other_isomers Biological_Investigation_Workflow start Pure Stereoisomers ((2S,3S), (2R,3R), (2S,3R), (2R,3S)) in_vitro In Vitro Assays start->in_vitro cell_based Cell-Based Assays start->cell_based enzyme_kinetics Enzyme Inhibition/Activation in_vitro->enzyme_kinetics receptor_binding Receptor Binding Assays in_vitro->receptor_binding cytotoxicity Cytotoxicity cell_based->cytotoxicity signaling_pathways Signaling Pathway Analysis (e.g., Western Blot, qPCR) cell_based->signaling_pathways in_vivo In Vivo Studies (Animal Models) cell_based->in_vivo target_id Target Identification & Validation signaling_pathways->target_id pk_pd Pharmacokinetics & Pharmacodynamics in_vivo->pk_pd efficacy_toxicity Efficacy and Toxicity in_vivo->efficacy_toxicity efficacy_toxicity->target_id

References

An In-depth Technical Guide to (2R,3R)-3-hydroxy-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3R)-3-hydroxy-2-methylbutanoic acid is a stereoisomer of 3-hydroxy-2-methylbutanoic acid, a metabolite involved in the catabolism of the essential amino acid isoleucine. As a chiral molecule, its specific stereochemistry is of significant interest in metabolic studies, drug discovery, and diagnostics. This technical guide provides a comprehensive overview of the known characteristics of (2R,3R)-3-hydroxy-2-methylbutanoic acid, including its physicochemical properties, biological role, and relevant experimental protocols.

Physicochemical Properties

The physicochemical properties of (2R,3R)-3-hydroxy-2-methylbutanoic acid are crucial for its handling, analysis, and formulation. While experimental data for this specific stereoisomer are limited, the following table summarizes available information and predicted values for related isomers.

PropertyValueSource
Molecular Formula C₅H₁₀O₃--INVALID-LINK--
Molecular Weight 118.13 g/mol --INVALID-LINK--
IUPAC Name (2R,3R)-3-hydroxy-2-methylbutanoic acid--INVALID-LINK--
Physical State Solid--INVALID-LINK--
Melting Point 64-67 °C (for (2R)-2-hydroxy-3-methylbutanoic acid)--INVALID-LINK--
Boiling Point 242.8 °C (Predicted for (2S,3R) isomer)--INVALID-LINK--
pKa (acidic) 4.51 (Predicted)--INVALID-LINK--
Solubility in Water Practically insoluble--INVALID-LINK--

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

  • ¹H NMR (1000 MHz, D₂O): Predicted chemical shifts are available in the Human Metabolome Database (HMDB) for the (2S,3R) isomer, which can serve as a reference.

  • ¹³C NMR (25 MHz, H₂O): A predicted ¹³C NMR spectrum is available from the Natural Products Magnetic Resonance Database (NP-MRD).

Mass Spectrometry (MS)

  • LC-MS/MS: Experimental LC-MS/MS data for the (2S,3R) isomer shows characteristic fragmentation patterns that can be useful for identification.[1]

Biological Role and Signaling Pathways

(2R,3R)-3-hydroxy-2-methylbutanoic acid is a normal urinary metabolite involved in the catabolism of isoleucine.[2] Its accumulation in biological fluids can be indicative of certain metabolic disorders.

Isoleucine Catabolism Pathway

The breakdown of the branched-chain amino acid isoleucine involves a series of enzymatic reactions. (2R,3R)-3-hydroxy-2-methylbutanoic acid is an intermediate in this pathway. A simplified diagram of the isoleucine catabolic pathway is presented below.

Isoleucine_Catabolism Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate BCAT alpha_methylbutyryl_CoA α-Methylbutyryl-CoA alpha_keto_beta_methylvalerate->alpha_methylbutyryl_CoA BCKDH tiglyl_CoA Tiglyl-CoA alpha_methylbutyryl_CoA->tiglyl_CoA hydroxy_methylbutanoic_acid (2R,3R)-3-hydroxy- 2-methylbutanoic acid tiglyl_CoA->hydroxy_methylbutanoic_acid acetyl_CoA Acetyl-CoA hydroxy_methylbutanoic_acid->acetyl_CoA propionyl_CoA Propionyl-CoA hydroxy_methylbutanoic_acid->propionyl_CoA

Caption: Simplified pathway of isoleucine catabolism.

Signaling in Short-Chain Hydroxy Fatty Acids

As a short-chain hydroxy fatty acid, (2R,3R)-3-hydroxy-2-methylbutanoic acid may participate in cellular signaling. Short-chain fatty acids (SCFAs) are known to act as signaling molecules through G-protein coupled receptors (GPCRs) and as inhibitors of histone deacetylases (HDACs), thereby influencing inflammation, glucose metabolism, and lipid metabolism.[3][4][5][6][7] Further research is needed to elucidate the specific signaling roles of this particular stereoisomer.

Experimental Protocols

Stereoselective Synthesis

Synthesis_Workflow start Starting Material (e.g., a pro-chiral ketone) chiral_aux Attach Chiral Auxiliary start->chiral_aux diastereoselective_reaction Diastereoselective Reaction (e.g., Aldol addition) chiral_aux->diastereoselective_reaction separation Chromatographic Separation of Diastereomers diastereoselective_reaction->separation cleavage Cleavage of Chiral Auxiliary separation->cleavage product (2R,3R)-3-hydroxy- 2-methylbutanoic acid cleavage->product

Caption: General workflow for asymmetric synthesis.

Purification by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of enantiomers and diastereomers. A general protocol for the chiral separation of this compound isomers is outlined below.

Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based)

  • Mobile phase: n-Hexane, Isopropanol (IPA), Trifluoroacetic acid (TFA)

  • Sample dissolved in mobile phase

Protocol:

  • Column Equilibration: Equilibrate the chiral column with the mobile phase (e.g., 90:10 (v/v) n-Hexane:IPA + 0.1% TFA) at a constant flow rate until a stable baseline is achieved.

  • Sample Injection: Inject the dissolved sample onto the column.

  • Elution: Elute the isomers isocratically with the mobile phase.

  • Detection: Monitor the elution profile using a UV detector at an appropriate wavelength.

  • Fraction Collection: Collect the fractions corresponding to the desired (2R,3R) stereoisomer.

HPLC_Workflow sample_prep Sample Preparation hplc_injection HPLC Injection sample_prep->hplc_injection chiral_separation Chiral Column Separation hplc_injection->chiral_separation detection UV Detection chiral_separation->detection fraction_collection Fraction Collection of (2R,3R) isomer detection->fraction_collection

Caption: Workflow for chiral HPLC purification.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a sensitive analytical technique for the identification and quantification of volatile and semi-volatile compounds. Due to the low volatility of hydroxy acids, derivatization is required prior to analysis.

Derivatization Protocol (Silylation):

  • Drying: Evaporate the sample containing the analyte to dryness under a stream of nitrogen.

  • Reconstitution: Add an anhydrous solvent (e.g., pyridine (B92270) or acetonitrile) to the dried sample.

  • Silylation: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the sample.

  • Reaction: Heat the mixture in a sealed vial (e.g., at 60°C for 30 minutes) to ensure complete derivatization.

  • Analysis: Inject the derivatized sample into the GC-MS system.

GCMS_Workflow sample_extraction Sample Extraction derivatization Derivatization (Silylation) sample_extraction->derivatization gc_injection GC Injection derivatization->gc_injection separation GC Separation (Chiral or Achiral Column) gc_injection->separation ms_detection Mass Spectrometry Detection separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

References

An In-depth Technical Guide to Nilic Acid (3-Hydroxy-2-methylbutanoic Acid)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nilic acid, chemically known as 3-hydroxy-2-methylbutanoic acid, is a small chiral organic acid. It is primarily recognized as a normal, low-level urinary metabolite originating from the catabolism of the branched-chain amino acid (BCAA), isoleucine. While not a therapeutic agent, its clinical significance lies in its role as a biomarker for certain inborn errors of metabolism, most notably beta-ketothiolase deficiency. Elevated levels of nilic acid in urine can be indicative of disruptions in the isoleucine degradation pathway. This guide provides a comprehensive overview of the chemical properties, biological significance, metabolic context, and analytical methodologies for nilic acid.

Chemical and Physical Properties

Nilic acid, also referred to as 3-hydroxy-2-methylbutyric acid, possesses two stereocenters, leading to four possible stereoisomers. Its fundamental properties are summarized below.

PropertyValueReference
Chemical Formula C₅H₁₀O₃[1]
Molecular Weight 118.13 g/mol [1]
IUPAC Name This compound
Synonyms Nilic acid, 3-hydroxy-2-methylbutyric acid[1]
CAS Number 473-86-9[1]
Appearance Solid
Solubility Water-soluble

Biological Significance and Metabolism

Nilic acid is an intermediate in the mitochondrial catabolic pathway of L-isoleucine. This pathway is crucial for energy production and the provision of precursors for other biosynthetic routes. A disruption in this pathway, often due to a genetic defect in one of the enzymes, leads to the accumulation of upstream metabolites, including nilic acid, which are then excreted in the urine.

Isoleucine Catabolism Pathway

The degradation of isoleucine involves a series of enzymatic reactions. Nilic acid (as 2-methyl-3-hydroxybutyryl-CoA) is formed after the initial transamination and oxidative decarboxylation of isoleucine. A deficiency in the enzyme beta-ketothiolase (mitochondrial acetoacetyl-CoA thiolase), which catalyzes a subsequent step, is a primary cause of elevated nilic acid levels.[2][3][4]

Isoleucine_Catabolism Isoleucine L-Isoleucine Keto_acid α-keto-β-methylvalerate Isoleucine->Keto_acid BCAA aminotransferase Methylbutyryl_CoA α-methylbutyryl-CoA Keto_acid->Methylbutyryl_CoA BCKDH complex Tiglyl_CoA Tiglyl-CoA Methylbutyryl_CoA->Tiglyl_CoA Acyl-CoA dehydrogenase Nilic_acid_CoA 2-Methyl-3-hydroxybutyryl-CoA (precursor to Nilic Acid) Tiglyl_CoA->Nilic_acid_CoA Enoyl-CoA hydratase Methylacetoacetyl_CoA 2-Methylacetoacetyl-CoA Nilic_acid_CoA->Methylacetoacetyl_CoA 3-hydroxyacyl-CoA dehydrogenase Propionyl_CoA Propionyl-CoA Methylacetoacetyl_CoA->Propionyl_CoA β-ketothiolase (deficient in BKD) Acetyl_CoA Acetyl-CoA Methylacetoacetyl_CoA->Acetyl_CoA β-ketothiolase (deficient in BKD) TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Acetyl_CoA->TCA_Cycle

Figure 1. Simplified Isoleucine Catabolism Pathway.
Clinical Relevance

Elevated urinary excretion of nilic acid is a key diagnostic marker for beta-ketothiolase deficiency, an autosomal recessive disorder.[3][5][6] Patients with this condition typically present with intermittent ketoacidotic episodes.[5][6] The analysis of urinary organic acids, including nilic acid, is therefore a critical tool in the diagnosis of this and other related organic acidurias.

Quantitative Data

The concentration of nilic acid in urine is a valuable indicator for diagnosing certain metabolic disorders. The following table summarizes typical concentrations in healthy individuals and the elevated levels observed in patients with beta-ketothiolase deficiency.

Population/ConditionAnalyteSpecimenConcentration RangeReference
Healthy Individuals (Pediatric)2-Methyl-3-hydroxybutyric acidUrine0 - 4 mmol/mol creatinine[2]
Beta-ketothiolase Deficiency2-Methyl-3-hydroxybutyric acidUrineSignificantly elevated[2][4][5]
Beta-ketothiolase DeficiencyTiglylglycineUrineElevated[4]
Beta-ketothiolase Deficiency2-MethylacetoacetateUrineElevated[4]

Experimental Protocols

The gold standard for the quantification of nilic acid in biological fluids is gas chromatography-mass spectrometry (GC-MS) analysis of urinary organic acids.

Protocol: GC-MS Analysis of Nilic Acid in Urine

Objective: To extract, derivatize, and quantify nilic acid from a urine sample.

Materials:

  • Urine sample

  • Internal standard (e.g., a stable isotope-labeled analog)

  • 6 M HCl

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (B86663)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine

  • GC-MS system with a suitable capillary column (e.g., HP-5ms)

Procedure:

  • Sample Preparation:

    • To 1 mL of urine, add a known amount of the internal standard.

    • Acidify the sample to a pH of approximately 1-2 with 6 M HCl.

  • Liquid-Liquid Extraction:

    • Add 3 mL of ethyl acetate to the acidified urine.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 3,000 rpm for 10 minutes to separate the layers.

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction with another 3 mL of ethyl acetate and combine the organic extracts.

  • Drying and Evaporation:

    • Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine.

    • Seal the vial and heat at 60-70°C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.

  • GC-MS Analysis:

    • Inject 1-2 µL of the derivatized sample into the GC-MS.

    • GC Conditions (typical):

      • Injector Temperature: 250°C

      • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 5°C/min.

      • Carrier Gas: Helium at a constant flow.

    • MS Conditions (typical):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Mode: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification of characteristic ions of the nilic acid-TMS derivative.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample + Internal Standard Acidification Acidification (pH 1-2) Urine->Acidification Extraction Liquid-Liquid Extraction (Ethyl Acetate) Acidification->Extraction Drying Drying (Na₂SO₄) Extraction->Drying Evaporation Evaporation to Dryness Drying->Evaporation Derivatization Derivatization (BSTFA/TMCS) Evaporation->Derivatization GC_Injection GC Injection & Separation Derivatization->GC_Injection MS_Detection MS Detection & Quantification GC_Injection->MS_Detection

Figure 2. GC-MS Analytical Workflow for Nilic Acid.

Chemical Synthesis Overview

The chemical synthesis of this compound is of interest for the production of analytical standards. A common approach involves the use of chiral pool synthesis or asymmetric synthesis to obtain specific stereoisomers.

One plausible synthetic route starts from readily available chiral precursors like L-threonine. The synthesis can proceed through the oxidation of the amino acid to a keto acid, followed by methylation.[7] Another strategy involves the enantioselective hydrogenation of an α-keto ester using a chiral catalyst, followed by hydrolysis to the free acid.[7]

Conclusion

Nilic acid (this compound) is a metabolically significant molecule whose quantification in urine provides a valuable diagnostic tool for certain inborn errors of metabolism, particularly beta-ketothiolase deficiency. Understanding its metabolic origin within the isoleucine catabolism pathway is key to interpreting its clinical relevance. The analytical methods, primarily GC-MS, are well-established for its reliable detection and quantification in a clinical research setting. While not a direct target for drug development, its role as a biomarker makes it an important compound for researchers and scientists in the field of metabolic diseases.

References

An In-depth Technical Guide to 3-Hydroxy-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2-methylbutanoic acid, a chiral carboxylic acid with the molecular formula C₅H₁₀O₃, is a molecule of significant interest in the fields of organic synthesis, metabolomics, and drug discovery. Its presence as a metabolite in biological systems and its utility as a versatile chiral building block underscore the importance of a comprehensive understanding of its properties and stereoisomers. This technical guide provides a detailed overview of the synthesis, stereochemistry, analytical methods, and known biological context of this compound and its four stereoisomers. While direct quantitative data on the biological activity of individual stereoisomers is currently limited in publicly available literature, this document consolidates existing knowledge to serve as a foundational resource for further research and development.

Stereochemistry and Physicochemical Properties

This compound possesses two chiral centers at the C2 and C3 positions, giving rise to a total of four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The spatial arrangement of the hydroxyl and methyl groups defines the erythro and threo diastereomeric pairs. The distinct three-dimensional structures of these isomers can lead to significant differences in their biological activity and interactions with other chiral molecules.

Table 1: Physicochemical Properties of this compound Stereoisomers

Property(2S,3S)(2R,3R)(2S,3R)(2R,3S)General (Mixture)
CAS Number 84567-98-6[1][2]12313369[3]71526-30-2[4]62023-63-6[1]473-86-9[5]
Molecular Formula C₅H₁₀O₃[1][2]C₅H₁₀O₃[3]C₅H₁₀O₃[4]C₅H₁₀O₃[1]C₅H₁₀O₃[5]
Molecular Weight 118.13 g/mol [1][2]118.13 g/mol [3]118.13 g/mol [4]118.13 g/mol [1]118.13 g/mol [5]
IUPAC Name (2S,3S)-3-hydroxy-2-methylbutanoic acid[2](2R,3R)-3-hydroxy-2-methylbutanoic acid[3](2S,3R)-3-hydroxy-2-methylbutanoic acid[4](2R,3S)-3-hydroxy-2-methylbutanoic acidThis compound
Synonyms 2S,3S-Nilic Acid[1][S-(R,R)]-3-Hydroxy-2-methyl-butanoic acid(2S,3R)-Nilic acid-Nilic acid[5]
Physical Description Solid[1]---Solid

Synthesis of Stereoisomers

The stereoselective synthesis of the four isomers of this compound is crucial for investigating their individual biological roles. Several strategies have been developed, primarily involving the use of chiral auxiliaries, enzymatic reactions, and stereoselective reduction.

General Synthetic Strategies

Synthesis_Strategies racemic Racemic this compound enzymatic_res Enzymatic Resolution racemic->enzymatic_res chiral_res Chiral Resolution (e.g., with ephedrine) racemic->chiral_res prochiral Prochiral Precursor (e.g., α-keto ester) chiral_aux Chiral Auxiliary-based Synthesis (e.g., Evans Oxazolidinone) prochiral->chiral_aux asymmetric_red Asymmetric Reduction (e.g., with Ru-BINAP) prochiral->asymmetric_red isomer_s Single Stereoisomer(s) chiral_aux->isomer_s enzymatic_res->isomer_s chiral_res->isomer_s asymmetric_red->isomer_s

Caption: General strategies for the stereoselective synthesis of this compound isomers.

Detailed Experimental Protocols

Synthesis of (2S,3S)-3-hydroxy-2-methylbutanoic acid via Crystallization-Induced Dynamic Resolution:

A common method for obtaining the (2S,3S)-isomer involves the resolution of a racemic mixture using a chiral resolving agent, such as (1R,2S)-ephedrine.

Materials:

  • Racemic this compound

  • (1R,2S)-ephedrine

  • Ethanol

Protocol:

  • A racemic mixture of this compound is treated with (1R,2S)-ephedrine in ethanol.

  • The diastereomeric salts are formed.

  • The (2S,3S) salt preferentially crystallizes from the solution.

  • The undesired enantiomer remains in the solution.

  • The crystallized salt is isolated by filtration.

  • Multiple recrystallizations (typically three) can be performed to achieve high enantiomeric excess (>99.5% ee).

  • The purified diastereomeric salt is then acidified to liberate the enantiomerically pure (2S,3S)-3-hydroxy-2-methylbutanoic acid.[1]

Synthesis of (2R,3S)- and (2S,3R)-isomers using Chiral Auxiliaries:

The use of chiral auxiliaries, such as Evans oxazolidinones, allows for the stereocontrolled synthesis of specific diastereomers.

Materials:

  • (S)-4-benzyl-2-oxazolidinone or (R)-4-benzyl-2-oxazolidinone

  • Acylating agent (e.g., propionyl chloride)

  • Base (e.g., n-butyllithium)

  • Aldehyde (e.g., acetaldehyde)

  • Reagents for auxiliary cleavage (e.g., lithium hydroxide)

Protocol (General):

  • Acylate the chiral auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone for the (2S,3R)-isomer).

  • Generate the enolate of the N-acyloxazolidinone using a strong base.

  • React the enolate with an aldehyde in a diastereoselective aldol (B89426) reaction.

  • The stereochemistry of the newly formed chiral centers is directed by the chiral auxiliary.

  • Cleave the chiral auxiliary from the product to yield the desired stereoisomer of this compound. By substituting the (S)-auxiliary with the (R)-analog, the (2R,3S)-isomer can be synthesized with high efficiency.[1]

Analytical Methods for Stereoisomer Separation

The accurate quantification of individual stereoisomers is essential for both synthetic chemistry and biological studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Direct separation of enantiomers and diastereomers can be achieved using chiral stationary phases (CSPs).

Chiral_HPLC_Workflow sample Sample containing 3-hydroxy-2-methylbutanoic acid isomers prepare Sample Preparation (Dissolution, Filtration) sample->prepare hplc Chiral HPLC System prepare->hplc column Chiral Stationary Phase (e.g., polysaccharide-based) hplc->column detection UV or MS Detector hplc->detection data Data Analysis (Peak Integration, Quantification) detection->data

Caption: General workflow for the chiral HPLC analysis of this compound isomers.

Typical HPLC Protocol:

  • Column: A polysaccharide-based chiral stationary phase.

  • Mobile Phase: A mixture of n-hexane, isopropanol, and a small amount of an acidic modifier like trifluoroacetic acid (TFA) is often used for normal-phase separations.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or mass spectrometry.

  • Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent and filtered before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the non-volatile hydroxy acid needs to be derivatized to increase its volatility. Chiral separation can be achieved either by using a chiral GC column or by derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a standard achiral column.

Protocol for Diastereomeric Derivatization GC-MS:

  • Extraction: The acid is extracted from the sample matrix (e.g., urine, plasma) using liquid-liquid extraction or solid-phase extraction.

  • Derivatization: The extracted acid is derivatized with a chiral derivatizing agent, for example, by forming diastereomeric esters with a chiral alcohol. Subsequently, the hydroxyl group is also derivatized (e.g., silylation) to increase volatility.

  • GC-MS Analysis: The resulting diastereomers are separated on a standard achiral GC column (e.g., DB-5) and detected by mass spectrometry.

Biological Activity and Signaling Pathways

The biological role of this compound is primarily understood in the context of amino acid metabolism. It is a known urinary metabolite, and its levels can be elevated in certain inborn errors of metabolism.[6]

Metabolic Context

This compound is an intermediate in the catabolism of the branched-chain amino acid isoleucine.[7] Its accumulation in urine is associated with disorders such as beta-ketothiolase deficiency.[6][7]

Isoleucine_Catabolism isoleucine Isoleucine enzyme Enzymatic Steps isoleucine->enzyme keto_acid α-keto-β-methylvaleric acid keto_acid->enzyme enzyme2 Alternative Pathway (in metabolic disorders) keto_acid->enzyme2 propionyl_coA Propionyl-CoA + Acetyl-CoA hmba This compound enzyme->keto_acid enzyme->propionyl_coA enzyme2->hmba

Caption: Simplified metabolic pathway showing the origin of this compound from isoleucine catabolism.

Potential Signaling Pathway Involvement

Direct experimental evidence for the involvement of individual this compound stereoisomers in specific signaling pathways is scarce. However, based on the activities of structurally related molecules, some potential areas of investigation can be proposed.

  • NF-κB Signaling: Short-chain fatty acids, such as butyrate, have been shown to exert anti-inflammatory effects, in part through the inhibition of the NF-κB signaling pathway. Given the structural similarity, it is plausible that stereoisomers of this compound could also modulate this pathway.

  • mTOR Signaling: The structural isomer β-hydroxy-β-methylbutyrate (HMB) is known to influence muscle protein synthesis, potentially through the mTOR signaling pathway. This suggests that the stereoisomers of this compound could also have effects on this central metabolic signaling hub.

Further research is required to elucidate the specific interactions of each stereoisomer with these and other signaling pathways.

Biological_Activity_Investigation isomers Individual Stereoisomers of This compound cell_culture In vitro Cell-based Assays (e.g., immune cells, muscle cells) isomers->cell_culture pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays for NF-κB, mTOR) cell_culture->pathway_analysis animal_models In vivo Animal Models (e.g., inflammation, metabolic disease) cell_culture->animal_models quant_data Quantitative Biological Data (IC50, EC50, etc.) pathway_analysis->quant_data animal_models->quant_data

Caption: A proposed workflow for investigating the biological activity and signaling pathway involvement of this compound stereoisomers.

Role in Drug Development

Currently, the primary role of this compound stereoisomers in drug development is as chiral building blocks for the synthesis of complex molecules.[1][8] Their defined stereochemistry is essential for achieving the desired pharmacological activity and reducing potential side effects of the final drug product. For instance, (S)-2-hydroxy-3-methylbutanoic acid is a precursor for the synthesis of (S)-valine derivatives, which are key components in drugs like the angiotensin II receptor blocker, Valsartan.[9]

The potential for the direct therapeutic application of these isomers, for example, as anti-inflammatory or metabolic modulators, remains an underexplored area that warrants further investigation.

Conclusion

This compound and its four stereoisomers represent a fascinating area of study with implications for synthetic chemistry, metabolomics, and potentially, therapeutic development. While robust methods for their stereoselective synthesis and analysis exist, a significant knowledge gap remains concerning their specific biological activities and interactions with cellular signaling pathways. This technical guide has summarized the current state of knowledge and provided a framework for future research. A deeper understanding of the distinct properties of each stereoisomer will be critical to unlocking their full potential in science and medicine.

References

Hydroxy Fatty Acids: An In-Depth Metabolic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the core aspects of hydroxy fatty acids in metabolism for researchers, scientists, and drug development professionals.

Introduction

Hydroxy fatty acids (HFAs) are a class of lipids characterized by the presence of one or more hydroxyl groups along their acyl chain. Once considered mere metabolic intermediates, a growing body of evidence has established their roles as critical signaling molecules and biomarkers in a range of physiological and pathological processes. Their structural diversity, arising from variations in chain length, degree of unsaturation, and the position and stereochemistry of the hydroxyl group, underpins their functional pleiotropy. This guide provides a comprehensive overview of the metabolism of HFAs, their quantification, and their roles in cellular signaling, with a focus on methodologies relevant to researchers and drug development professionals.

Metabolic Pathways of Hydroxy Fatty Acids

The endogenous concentrations of HFAs are tightly regulated through a network of metabolic pathways, primarily involving their formation through fatty acid hydroxylation and their degradation via oxidation.

Formation of Hydroxy Fatty Acids

The primary route for the formation of HFAs is through the hydroxylation of non-hydroxylated fatty acids. This process can occur at different positions along the acyl chain, leading to the generation of α-hydroxy, β-hydroxy, and ω-hydroxy fatty acids.

  • α-Hydroxylation: This process is catalyzed by the enzyme fatty acid α-hydroxylase (FAAH), encoded by the FA2H gene. It introduces a hydroxyl group at the C-2 position of the fatty acid. α-hydroxylation is a crucial step in the synthesis of myelin galactosylceramides and has been implicated in neurological disorders.

  • β-Hydroxylation: β-hydroxy fatty acids are primarily intermediates in the β-oxidation of fatty acids. For instance, 3-hydroxybutyrate (B1226725) is a ketone body derived from the metabolism of fatty acids in the liver.

  • ω-Hydroxylation: This reaction is catalyzed by cytochrome P450 enzymes of the CYP4 family (e.g., CYP4A11, CYP4F2). It introduces a hydroxyl group at the terminal (ω) carbon of the fatty acid. This is the initial step in the ω-oxidation pathway.

Degradation of Hydroxy Fatty Acids

HFAs are catabolized through several oxidative pathways, with the specific route depending on the position of the hydroxyl group.

  • α-Oxidation: This pathway is primarily responsible for the degradation of 2-hydroxy long-chain fatty acids. The enzyme 2-hydroxyacyl-CoA lyase 1 (HACL1) cleaves the C1-C2 bond of 2-hydroxy long-chain acyl-CoA, yielding a fatty aldehyde and formyl-CoA.

  • β-Oxidation: Straight-chain hydroxy fatty acids can be degraded via the β-oxidation pathway in mitochondria and peroxisomes. This involves a series of enzymatic reactions that sequentially shorten the acyl chain.

  • ω-Oxidation: Following ω-hydroxylation, the resulting ω-hydroxy fatty acid can be further oxidized to a dicarboxylic acid by alcohol and aldehyde dehydrogenases. These dicarboxylic acids can then undergo β-oxidation from both ends.

Quantitative Data on Hydroxy Fatty Acids

The concentrations of HFAs in various biological matrices are crucial indicators of metabolic status and disease. Below are tables summarizing reported concentrations of key HFAs in human plasma and brain tissue.

Table 1: Concentrations of Selected Hydroxy Fatty Acids in Human Plasma
Hydroxy Fatty AcidAbbreviationConcentration (µM)ConditionReference
2-Hydroxystearic acid2-HSA1.5 ± 0.4Healthy
2-Hydroxyoleic acid2-OHOA1.2 ± 0.3Healthy
3-Hydroxybutyrate3-HB50 - 200Fasting
2-Hydroxypalmitic acid2-HPA0.8 ± 0.2Healthy
Table 2: Concentrations of Selected Hydroxy Fatty Acids in Human Brain Tissue
Hydroxy Fatty AcidAbbreviationConcentration (nmol/g)Brain RegionReference
2-Hydroxystearic acid2-HSA10 - 20White Matter
2-Hydroxyoleic acid2-OHOA5 - 15White Matter
2-Hydroxylinoleic acid2-OHLA2 - 8White Matter

Experimental Protocols

Accurate quantification and functional characterization of HFAs require robust experimental methodologies. The following sections detail key protocols.

Quantification of Hydroxy Fatty Acids by LC-MS/MS

This protocol outlines a typical workflow for the targeted quantification of HFAs in biological samples.

1. Sample Preparation and Lipid Extraction:

  • Thaw frozen plasma or tissue homogenate on ice.
  • Add an internal standard mixture containing deuterated HFA analogs.
  • Extract lipids using a modified Bligh-Dyer or Folch method with a solvent system like chloroform:methanol (2:1, v/v).
  • Vortex vigorously and centrifuge to separate the phases.
  • Collect the lower organic phase containing the lipids.
  • Dry the organic phase under a stream of nitrogen.

2. Derivatization (Optional but Recommended for GC-MS):

  • For GC-MS analysis, derivatize the hydroxyl and carboxyl groups to increase volatility. A common method is silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

3. LC-MS/MS Analysis:

  • Chromatography:
  • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol:acetonitrile, 1:1, v/v).
  • Inject the sample onto a reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
  • Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile/isopropanol with 0.1% formic acid (B).
  • Mass Spectrometry:
  • Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).
  • Use Multiple Reaction Monitoring (MRM) for targeted quantification. The MRM transitions consist of the precursor ion ([M-H]⁻) and a specific product ion for each HFA.

dot

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Tissue) InternalStandard Add Internal Standards Sample->InternalStandard Extraction Lipid Extraction (Bligh-Dyer) InternalStandard->Extraction Drying Dry Down Extraction->Drying Reconstitution Reconstitute Drying->Reconstitution Workflow Step LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection DataAnalysis Data Analysis (Quantification) MS_Detection->DataAnalysis

Caption: Workflow for HFA quantification by LC-MS/MS.

FAAH2 Enzyme Activity Assay

This protocol measures the activity of fatty acid 2-hydroxylase, a key enzyme in α-hydroxy fatty acid synthesis.

1. Preparation of Microsomes:

  • Homogenize tissue samples (e.g., brain, liver) in a buffered sucrose (B13894) solution.
  • Perform differential centrifugation to isolate the microsomal fraction, which is enriched in FAAH2.
  • Resuspend the microsomal pellet in a suitable buffer (e.g., potassium phosphate (B84403) buffer).

2. Enzyme Reaction:

  • Prepare a reaction mixture containing:
  • Microsomal protein (e.g., 50-100 µg).
  • Fatty acid substrate (e.g., oleic acid, stearic acid).
  • Cofactors: NADPH, FAD, and MgCl₂.
  • Buffer (e.g., Tris-HCl, pH 7.4).
  • Initiate the reaction by adding the substrate.
  • Incubate at 37°C for a specified time (e.g., 30-60 minutes).
  • Stop the reaction by adding a strong acid (e.g., HCl).

3. Product Extraction and Analysis:

  • Extract the lipids from the reaction mixture as described in the LC-MS/MS protocol.
  • Quantify the produced 2-hydroxy fatty acid using LC-MS/MS.
  • Calculate the enzyme activity as the amount of product formed per unit time per amount of protein (e.g., pmol/min/mg protein).

Signaling Pathways of Hydroxy Fatty Acids

HFAs exert their biological effects by modulating various signaling pathways, often through interactions with specific receptors.

G-Protein Coupled Receptor (GPCR) Activation

Several HFAs have been identified as ligands for orphan G-protein coupled receptors. A prominent example is the activation of GPR84 by medium-chain fatty acids, including certain hydroxy fatty acids.

  • 2-Hydroxyoleic acid (2-OHOA): This synthetic HFA has been shown to modulate the activity of various signaling proteins, including the guanine (B1146940) nucleotide-binding protein alpha-q (Gαq).

dot

gpc_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol HFA Hydroxy Fatty Acid GPCR GPCR (e.g., GPR84) HFA->GPCR Binds G_protein G-Protein (Gα, Gβγ) GPCR->G_protein Activates Effector Effector Enzyme (e.g., PLC) G_protein->Effector Modulates SecondMessenger Second Messengers (e.g., IP3, DAG) Effector->SecondMessenger Generates Downstream Downstream Signaling SecondMessenger->Downstream Initiates

Caption: HFA-mediated GPCR signaling pathway.

Peroxisome Proliferator-Activated Receptor (PPAR) Modulation

HFAs can also act as signaling molecules by binding to and modulating the activity of nuclear receptors, such as PPARs. PPARs are ligand-activated transcription factors that play a central role in the regulation of lipid and glucose metabolism.

  • ω-Hydroxy fatty acids and dicarboxylic acids: These products of the ω-oxidation pathway can act as endogenous ligands for PPARα. Activation of PPARα leads to the transcriptional upregulation of genes involved in fatty acid oxidation.

dot

ppar_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HFA ω-Hydroxy Fatty Acid PPAR PPARα HFA->PPAR Binds & Activates RXR RXR PPAR->RXR Heterodimerizes PPRE PPRE (DNA) RXR->PPRE Binds Gene Target Gene Expression PPRE->Gene Regulates

Caption: PPARα activation by ω-hydroxy fatty acids.

Conclusion

Hydroxy fatty acids are a functionally significant class of lipids with diverse roles in metabolism and cellular signaling. Their concentrations are altered in various diseases, highlighting their potential as biomarkers and therapeutic targets. The methodologies detailed in this guide provide a framework for researchers and drug development professionals to investigate the roles of these multifaceted molecules further. A deeper understanding of HFA metabolism and signaling will undoubtedly pave the way for novel diagnostic and therapeutic strategies for a range of metabolic and inflammatory diseases.

Methodological & Application

Synthesis of 3-Hydroxy-2-methylbutanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2-methylbutanoic acid is a chiral carboxylic acid that serves as a versatile building block in the synthesis of a wide array of pharmaceutical compounds and other biologically active molecules. Its stereoisomers are of particular interest in drug development, where specific stereochemistry is often crucial for therapeutic efficacy and safety. This document provides detailed application notes and experimental protocols for various synthetic routes to this compound, catering to the needs of researchers and professionals in organic synthesis and drug development.

Applications in Drug Development

The structural motif of this compound is incorporated into several classes of therapeutic agents. Its hydroxyl and carboxyl functionalities, combined with the chirality at two adjacent stereocenters, make it a valuable synthon for introducing stereochemical complexity in drug candidates. Notable applications include:

  • Antiviral Agents: As a component in the synthesis of protease inhibitors for HIV and other viral infections.

  • Anticancer Drugs: Utilized in the synthesis of complex natural products and their analogs with cytotoxic activity against various cancer cell lines.

  • Cardiovascular Medications: As a building block for drugs targeting cardiovascular diseases.

  • Metabolic Disorders: Its derivatives are investigated for their potential role in treating metabolic disorders.

Synthetic Strategies: A Comparative Overview

Several synthetic strategies have been developed to produce this compound, each with its own advantages and limitations. The choice of method often depends on the desired stereoisomer, scale of synthesis, and available resources. The following table summarizes the key quantitative data for some of the most common approaches.

Synthesis MethodStarting MaterialKey Reagents/CatalystTypical Yield (%)Diastereomeric Excess (de) (%)Enantiomeric Excess (ee) (%)Reference(s)
Asymmetric Hydrogenation Methyl 2-methyl-3-oxobutanoateRu-BINAP complex, H₂85-95>98>99[1]
Asymmetric Aldol (B89426) Reaction Propionyl-based chiral auxiliaryAldehyde, Lewis acid (e.g., TiCl₄)70-90>95>98[2]
Chiral Pool Synthesis L-ThreonineNaNO₂, H₂SO₄; Grignard reagent40-60 (overall)Diastereomeric mixtureHigh (from starting material)[3]
Biocatalytic Synthesis Glucose or other simple carbon sourcesEngineered Escherichia coliVariableHighHigh[4]
Diastereomeric Salt Resolution Racemic this compoundChiral resolving agent (e.g., (1R,2S)-ephedrine)<50 (per enantiomer)N/A>99 after recrystallization[5]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key synthetic routes to this compound.

Protocol 1: Asymmetric Hydrogenation of Methyl 2-methyl-3-oxobutanoate

This protocol describes the enantioselective reduction of a β-keto ester using a chiral ruthenium catalyst to yield the corresponding β-hydroxy ester, which is then hydrolyzed to the desired acid.

Workflow Diagram:

Asymmetric_Hydrogenation Substrate Methyl 2-methyl-3-oxobutanoate Hydrogenation Asymmetric Hydrogenation Substrate->Hydrogenation Catalyst [RuCl₂(BINAP)]₂ Catalyst->Hydrogenation Ester Methyl 3-hydroxy-2-methylbutanoate Hydrogenation->Ester Hydrolysis Hydrolysis (LiOH) Ester->Hydrolysis Product This compound Hydrolysis->Product

Caption: Asymmetric hydrogenation workflow.

Materials:

Procedure:

  • Catalyst Preparation (in situ): In a glovebox, to a Schlenk flask charged with [RuCl₂(benzene)]₂ (1.0 eq) and (R)-BINAP (2.2 eq) is added N,N-dimethylformamide (DMF). The mixture is heated at 100 °C for 10 minutes, then the solvent is removed under vacuum to yield the active catalyst complex.

  • Hydrogenation Reaction:

    • In a high-pressure autoclave, dissolve methyl 2-methyl-3-oxobutanoate (100 eq) in anhydrous methanol.

    • Add the prepared Ru-BINAP catalyst (1 eq).

    • Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 10 atm.

    • Stir the reaction mixture at 50 °C for 12-24 hours, monitoring the reaction progress by TLC or GC.

  • Work-up and Isolation of the Ester:

    • After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude methyl 3-hydroxy-2-methylbutanoate.

  • Hydrolysis to the Acid:

    • Dissolve the crude ester in a mixture of methanol and water.

    • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours.

    • Monitor the hydrolysis by TLC until all the ester is consumed.

    • Acidify the reaction mixture to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate (3 x).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: Asymmetric Aldol Reaction using a Chiral Auxiliary

This method involves the use of a chiral auxiliary to control the stereochemistry of an aldol reaction between a propionate (B1217596) derivative and an aldehyde.

Logical Relationship Diagram:

Asymmetric_Aldol cluster_0 Step 1: Acylation cluster_1 Step 2: Aldol Reaction cluster_2 Step 3: Auxiliary Cleavage Auxiliary Chiral Auxiliary (e.g., Evans auxiliary) Acylated_Auxiliary Acylated Auxiliary Auxiliary->Acylated_Auxiliary Propionyl_Chloride Propionyl Chloride Propionyl_Chloride->Acylated_Auxiliary Aldol_Adduct Aldol Adduct Acylated_Auxiliary->Aldol_Adduct Aldehyde Acetaldehyde (B116499) Aldehyde->Aldol_Adduct Lewis_Acid Lewis Acid (e.g., TiCl₄) Lewis_Acid->Aldol_Adduct Product_Acid This compound Aldol_Adduct->Product_Acid Cleavage_Reagent Cleavage Reagent (e.g., LiOH, H₂O₂) Cleavage_Reagent->Product_Acid

Caption: Asymmetric aldol reaction steps.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or other suitable chiral auxiliary)

  • n-Butyllithium (n-BuLi)

  • Propionyl chloride

  • Titanium(IV) chloride (TiCl₄)

  • Acetaldehyde

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂)

  • Tetrahydrofuran (THF, anhydrous)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • Acylation of the Chiral Auxiliary:

    • Dissolve the chiral auxiliary (1.0 eq) in anhydrous THF and cool to -78 °C.

    • Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes.

    • Add propionyl chloride (1.1 eq) dropwise and stir for 1 hour at -78 °C, then allow to warm to room temperature.

    • Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with ethyl acetate.

    • Dry the organic layer, concentrate, and purify the acylated auxiliary by column chromatography.

  • Asymmetric Aldol Reaction:

    • Dissolve the acylated auxiliary (1.0 eq) in anhydrous DCM and cool to -78 °C.

    • Add TiCl₄ (1.1 eq) dropwise, followed by the addition of N,N-diisopropylethylamine (DIPEA) (1.2 eq). Stir for 30 minutes.

    • Add acetaldehyde (1.5 eq) dropwise and stir the reaction mixture at -78 °C for 2-4 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude aldol adduct.

  • Cleavage of the Chiral Auxiliary:

    • Dissolve the crude aldol adduct in a mixture of THF and water (3:1).

    • Cool the solution to 0 °C and add a pre-mixed solution of aqueous hydrogen peroxide (4 eq) and lithium hydroxide (2 eq).

    • Stir the mixture vigorously for 4 hours at room temperature.

    • Quench the excess peroxide with sodium sulfite.

    • Remove the THF under reduced pressure and wash the aqueous layer with DCM to remove the chiral auxiliary.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl and extract the product with ethyl acetate.

    • Dry the combined organic extracts, concentrate, and purify the this compound by chromatography or recrystallization.

Protocol 3: Biocatalytic Synthesis using Engineered E. coli

This protocol outlines a general procedure for the production of this compound via fermentation using a metabolically engineered strain of E. coli. The specific gene knockouts and insertions will depend on the chosen metabolic pathway.

Signaling Pathway Diagram:

Biocatalytic_Synthesis Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA Engineered_Pathway Engineered Metabolic Pathway (e.g., modified isoleucine degradation pathway) Acetyl_CoA->Engineered_Pathway Precursor α-Keto-β-methylvalerate Engineered_Pathway->Precursor Reduction Stereoselective Reduction (Overexpressed Reductase) Precursor->Reduction Product This compound Reduction->Product

Caption: Biocatalytic synthesis pathway.

Materials:

  • Engineered E. coli strain (e.g., containing genes for a modified isoleucine catabolic pathway and an overexpressed stereoselective reductase).

  • Luria-Bertani (LB) medium.

  • M9 minimal medium supplemented with glucose.

  • Appropriate antibiotics for plasmid maintenance.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Fermenter/bioreactor.

Procedure:

  • Inoculum Preparation:

    • Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium containing the appropriate antibiotic.

    • Incubate at 37 °C with shaking at 200 rpm overnight.

  • Seed Culture:

    • Inoculate 100 mL of M9 minimal medium (with glucose and antibiotic) with the overnight culture to an initial OD₆₀₀ of 0.1.

    • Incubate at 37 °C with shaking at 200 rpm until the OD₆₀₀ reaches 0.6-0.8.

  • Fermentation:

    • Transfer the seed culture to a sterilized fermenter containing M9 minimal medium.

    • Maintain the temperature at 30-37 °C, pH at 7.0 (controlled with NH₄OH or NaOH), and dissolved oxygen above 20%.

    • When the culture reaches an OD₆₀₀ of ~1.0, induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

    • Continue the fermentation for 48-72 hours. Samples can be taken periodically to monitor cell growth and product formation by HPLC.

  • Product Isolation:

    • Centrifuge the culture broth to separate the cells.

    • The supernatant contains the product. Acidify the supernatant to pH 2-3 with concentrated HCl.

    • Extract the product from the acidified supernatant with an equal volume of ethyl acetate. Repeat the extraction three times.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be further purified by column chromatography or other suitable methods.

Conclusion

The synthesis of this compound can be achieved through various methodologies, each with distinct advantages. Asymmetric hydrogenation and aldol reactions offer high stereoselectivity and yields, making them suitable for laboratory and industrial-scale synthesis of specific stereoisomers. Chiral pool synthesis provides a route from readily available natural products, while biocatalysis represents a green and sustainable approach. Diastereomeric salt resolution remains a classical and effective method for separating enantiomers. The choice of the optimal synthetic route will be dictated by the specific requirements of the research or development project, including the desired stereoisomer, scale, cost, and environmental considerations.

References

Asymmetric Synthesis of 3-Hydroxy-2-methylbutanoic Acid Stereoisomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of the four stereoisomers of 3-hydroxy-2-methylbutanoic acid. This chiral building block is a crucial intermediate in the synthesis of various pharmaceuticals and biologically active compounds, where precise stereochemical control is paramount for efficacy and safety. The following sections detail four key methodologies: Diastereoselective Aldol (B89426) Reaction using Evans Chiral Auxiliary, Asymmetric Hydrogenation, Enzymatic Kinetic Resolution, and Crystallization-Induced Dynamic Resolution.

Introduction to this compound Stereoisomers

This compound possesses two chiral centers at the C2 and C3 positions, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The specific stereochemistry of these isomers is critical in determining their biological activity and their utility as synthons in complex molecule synthesis. The ability to selectively synthesize each stereoisomer in high purity is therefore of significant interest.

Method 1: Diastereoselective Aldol Reaction using Evans Chiral Auxiliary

The Evans aldol reaction is a powerful and widely used method for the stereoselective synthesis of β-hydroxy carbonyl compounds. By employing a chiral oxazolidinone auxiliary, it is possible to achieve high levels of diastereoselectivity in the aldol reaction between an enolate and an aldehyde. The stereochemical outcome is dictated by the chiral auxiliary, allowing for the synthesis of specific stereoisomers.

Application Notes

This method is particularly effective for the synthesis of syn-aldol products. The choice of the chiral auxiliary, ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone or its enantiomer), and the reaction conditions, particularly the choice of boron reagent and base, are critical for achieving high diastereoselectivity. The subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched this compound.

Experimental Protocol: Synthesis of (2S,3R)-3-Hydroxy-2-methylbutanoic Acid

Step 1: N-Propionylation of (4S)-4-isopropyl-2-oxazolidinone

  • To a solution of (4S)-4-isopropyl-2-oxazolidinone (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) at 0 °C under an argon atmosphere, add triethylamine (B128534) (1.5 eq).

  • Slowly add propionyl chloride (1.2 eq) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the N-propionyl oxazolidinone.

Step 2: Diastereoselective Aldol Reaction

  • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM and cool to -78 °C under an argon atmosphere.

  • Add di-n-butylboron triflate (1.1 eq) dropwise, followed by the dropwise addition of diisopropylethylamine (1.2 eq).

  • Stir the mixture at -78 °C for 30 minutes to form the boron enolate.

  • Add freshly distilled acetaldehyde (B116499) (1.5 eq) dropwise.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

  • Quench the reaction with a pH 7 phosphate (B84403) buffer.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the crude aldol adduct in a 4:1 mixture of tetrahydrofuran (B95107) (THF) and water at 0 °C.

  • Add hydrogen peroxide (30% aqueous solution, 4.0 eq) followed by lithium hydroxide (B78521) (2.0 eq).

  • Stir the mixture vigorously at 0 °C for 4 hours.

  • Quench the reaction with an aqueous solution of sodium sulfite.

  • Extract the aqueous layer with ethyl acetate (B1210297) to remove the chiral auxiliary.

  • Acidify the aqueous layer to pH 2-3 with 1M HCl and extract with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to yield (2S,3R)-3-hydroxy-2-methylbutanoic acid.

Quantitative Data
StereoisomerMethodYield (%)Diastereomeric Excess (de) (%)Enantiomeric Excess (ee) (%)
(2S,3R)Evans Aldol~85>98>99
(2R,3S)Evans Aldol~85>98>99

Note: Yields and selectivities are typical and may vary based on specific reaction conditions and scale.

Method 2: Asymmetric Hydrogenation

Asymmetric hydrogenation of a suitable prochiral substrate, such as methyl 2-methyl-3-oxobutanoate, using a chiral catalyst provides a direct route to enantiomerically enriched this compound esters. The Ru-BINAP catalytic system is a well-established and highly effective choice for this transformation.

Application Notes

This method offers high enantioselectivity and is amenable to large-scale synthesis. The choice of the BINAP ligand enantiomer ((R)- or (S)-BINAP) determines the stereochemistry of the product. The reaction is typically carried out under hydrogen pressure and requires an autoclave or a high-pressure reactor. Subsequent hydrolysis of the ester yields the free acid.

Experimental Protocol: Synthesis of Methyl (3R)-3-Hydroxy-2-methylbutanoate
  • Prepare the Ru(II)-BINAP catalyst in situ by reacting [RuCl₂(cod)]n with the desired BINAP enantiomer in a suitable solvent like toluene (B28343) under an inert atmosphere.

  • In a high-pressure reactor, dissolve methyl 2-methyl-3-oxobutanoate (1.0 eq) in anhydrous methanol.

  • Add the prepared Ru-BINAP catalyst (0.01 mol%).

  • Purge the reactor with hydrogen gas and then pressurize to 50-100 atm.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Carefully release the pressure and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or column chromatography to yield methyl (3R)-3-hydroxy-2-methylbutanoate.

  • For the free acid, hydrolyze the ester using standard conditions (e.g., LiOH in THF/water).

Quantitative Data
StereoisomerMethodYield (%)Enantiomeric Excess (ee) (%)
(3R) and (3S) estersAsymmetric Hydrogenation>90>98

Note: Diastereoselectivity is not applicable for this specific substrate but would be for more substituted analogs.

Method 3: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are commonly used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unreacted enantiomers.

Application Notes

This method is highly enantioselective and operates under mild reaction conditions. The choice of acyl donor and solvent can significantly impact the reaction rate and selectivity. The reaction is typically monitored until approximately 50% conversion is reached to obtain both enantiomers with high enantiomeric excess.

Experimental Protocol: Kinetic Resolution of Racemic Ethyl 3-Hydroxy-2-methylbutanoate
  • Dissolve racemic ethyl 3-hydroxy-2-methylbutanoate (1.0 eq) in an anhydrous organic solvent (e.g., toluene or THF).

  • Add an acyl donor, such as vinyl acetate (1.5 eq).

  • Add immobilized Candida antarctica lipase B (Novozym 435).

  • Stir the mixture at room temperature and monitor the reaction progress by chiral GC or HPLC.

  • When approximately 50% conversion is achieved, filter off the enzyme.

  • Concentrate the filtrate under reduced pressure.

  • Separate the resulting ethyl 3-acetoxy-2-methylbutanoate and the unreacted ethyl 3-hydroxy-2-methylbutanoate by column chromatography.

  • Hydrolyze the separated ester and the unreacted alcohol ester to obtain the corresponding enantiomerically enriched acids.

Quantitative Data
EnantiomerMethodConversion (%)Enantiomeric Excess (ee) of Unreacted Alcohol (%)Enantiomeric Excess (ee) of Acylated Product (%)
(R) and (S)Enzymatic Kinetic Resolution~50>99>99

Method 4: Crystallization-Induced Dynamic Resolution

Crystallization-induced dynamic resolution (CIDR) is an efficient method for obtaining a single stereoisomer from a racemic mixture in high yield. This technique involves the formation of diastereomeric salts with a chiral resolving agent. Under conditions where the stereocenters of the target molecule can epimerize, the less soluble diastereomeric salt preferentially crystallizes, driving the equilibrium in solution towards the formation of that diastereomer.

Application Notes

This method can theoretically provide a quantitative yield of a single enantiomer. The choice of resolving agent and solvent system is crucial for efficient resolution. The epimerization of the stereocenters of this compound is a key requirement for this process to be effective.

Experimental Protocol: Resolution of (2S,3S)-3-Hydroxy-2-methylbutanoic Acid
  • Dissolve racemic this compound in a suitable solvent such as ethanol.

  • Add an equimolar amount of a chiral resolving agent, for example, (1R,2S)-ephedrine.

  • Heat the solution to obtain a clear solution and then allow it to cool slowly to room temperature to induce crystallization.

  • Collect the crystals of the less soluble diastereomeric salt by filtration.

  • The enantiomeric purity of the crystallized salt can be enhanced by recrystallization.

  • To recover the free acid, dissolve the diastereomeric salt in water and acidify with a strong acid (e.g., HCl).

  • Extract the enantiomerically pure this compound with an organic solvent.

Quantitative Data
StereoisomerMethodYield (%)Enantiomeric Excess (ee) (%)
(2S,3S)Crystallization-Induced Dynamic Resolution>80>99

Visualizing the Synthetic Pathways

Evans Aldol Reaction Workflow```dot

Evans_Aldol_Workflow cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Product start1 Chiral Oxazolidinone step1 N-Acylation start1->step1 start2 Propionyl Chloride start2->step1 start3 Acetaldehyde step3 Aldol Addition start3->step3 step2 Boron Enolate Formation step1->step2 N-Propionyl Oxazolidinone step2->step3 step4 Auxiliary Cleavage step3->step4 Aldol Adduct product (2S,3R)-3-Hydroxy- 2-methylbutanoic Acid step4->product

Caption: Workflow for Asymmetric Hydrogenation.

Enzymatic Kinetic Resolution Workflow

Enzymatic_Resolution_Workflow cluster_start Starting Materials cluster_reaction Resolution cluster_end Products racemate Racemic Ethyl 3-Hydroxy-2-methylbutanoate resolution Kinetic Resolution (~50% conversion) racemate->resolution enzyme Lipase (CALB) enzyme->resolution acyl_donor Acyl Donor acyl_donor->resolution product1 (R)-Ethyl 3-Acetoxy- 2-methylbutanoate resolution->product1 product2 (S)-Ethyl 3-Hydroxy- 2-methylbutanoate resolution->product2

Caption: Workflow for Enzymatic Kinetic Resolution.

Crystallization-Induced Dynamic Resolution Workflow

CIDR_Workflow cluster_start Starting Materials cluster_process Resolution Process cluster_end Product racemic_acid Racemic 3-Hydroxy- 2-methylbutanoic Acid salt_formation Diastereomeric Salt Formation racemic_acid->salt_formation resolving_agent Chiral Resolving Agent ((1R,2S)-Ephedrine) resolving_agent->salt_formation equilibration Epimerization in Solution salt_formation->equilibration crystallization Selective Crystallization equilibration->crystallization product (2S,3S)-3-Hydroxy- 2-methylbutanoic Acid crystallization->product Less Soluble Diastereomer

Caption: Workflow for Crystallization-Induced Dynamic Resolution.

Application Notes and Protocols for the Analytical Determination of 3-Hydroxy-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Hydroxy-2-methylbutanoic acid, also known as nilic acid, is a hydroxy fatty acid and a natural metabolite.[1][2] It is a derivative of the branched-chain amino acid (BCAA) L-valine.[3] The accurate quantification of this compound in biological matrices is crucial for metabolic research, the diagnosis of certain metabolic disorders, and in the development of pharmaceuticals.[4][5] This document provides detailed protocols and comparative data for the two primary analytical techniques used for the quantification of this analyte: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6]

Comparative Analysis of Analytical Methods

The selection between GC-MS and LC-MS/MS for the analysis of this compound is dependent on several factors, including the required sensitivity, sample throughput, and the necessity for chiral separation.[6] Both methods offer high selectivity and sensitivity.[6] However, GC-MS typically requires a more involved sample preparation process that includes a derivatization step to increase the volatility of the analyte.[5][6] In contrast, LC-MS/MS often provides a simpler and faster sample preparation workflow.[6]

Data Presentation: Quantitative Performance

The following table summarizes representative performance data for the GC-MS and LC-MS/MS methods. It is important to note that performance data for this compound is not extensively available in the public domain, so the data presented is representative of methods for similar organic and hydroxy acids and should be considered as a general guideline.[6] Method validation for the specific analyte is essential.[6]

Validation ParameterGC-MS Method Performance (Representative Data)LC-MS/MS Method Performance (Representative Data)Typical Acceptance Criteria
Linearity (r²) ≥ 0.999≥ 0.99≥ 0.99
Accuracy (% Recovery) 95% - 105%91.2% - 98.1%85% - 115% (or 80% - 120%)
Precision (% RSD) < 10%< 7.8%≤ 15%
Limit of Detection (LOD) 0.5 - 29 µg/L (for similar hydroxy acids)[7][8]Potentially in the ng/mL range (for similar hydroxy acids)[9]3x Signal-to-Noise Ratio
Limit of Quantification (LOQ) Not explicitly found for this analyte.~1 ng/mL (for a similar hydroxy acid)[9]10x Signal-to-Noise Ratio

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the analysis of small, volatile molecules.[5] Due to the low volatility and polar nature of this compound, chemical derivatization is a mandatory step to convert it into a thermally stable and volatile compound suitable for GC-MS analysis.[5]

a. Sample Preparation (Liquid-Liquid Extraction)

This protocol is a general guideline and may require optimization for specific biological matrices.

  • Internal Standard Addition: To 1 mL of a liquid sample (e.g., urine, plasma), add an appropriate internal standard, such as a stable isotope-labeled version of the analyte.

  • Acidification: Acidify the sample to a pH of approximately 1-2 by adding 6M HCl.[5] This protonates the carboxylic acid group, making it more extractable into an organic solvent.[5]

  • Extraction: Add 5 mL of ethyl acetate (B1210297) to the acidified sample. Vortex the mixture vigorously for 2-5 minutes to ensure thorough extraction.[5][7]

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to achieve clear phase separation.[7]

  • Collection of Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube. Repeat the extraction process at least twice more, combining all organic extracts to ensure complete recovery.[3][7]

  • Drying: Dry the combined organic extract over anhydrous sodium sulfate (B86663) to remove any residual water.[5][7]

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature or slightly elevated (30-40°C).[3][5]

b. Derivatization (Silylation)

This method converts both the hydroxyl and carboxyl groups to their volatile trimethylsilyl (B98337) (TMS) derivatives.[3]

  • Reagent Addition: To the dried residue from the sample preparation step, add 50-100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[3][10]

  • Reaction: Tightly seal the vial and heat at 60-80°C for 15-30 minutes to ensure the reaction goes to completion.[5]

  • Cooling: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS system.

c. GC-MS Instrumental Parameters

The following are typical starting parameters and should be optimized for the specific instrument.

  • GC System: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or semi-polar capillary column, such as a DB-5ms column, is typically used.[3][9]

  • Injector Temperature: 250°C.[3]

  • Injection Volume: 1-2 µL.[5]

  • Carrier Gas: Helium at a constant flow rate.[3]

  • Oven Temperature Program: Start at a low temperature (e.g., 70-80°C), hold for a few minutes, then ramp up to a final temperature of around 280-300°C at a controlled rate.[3][9]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Scan Mode: Full scan mode for initial identification and Selected Ion Monitoring (SIM) mode for targeted quantification to enhance sensitivity and selectivity.[3]

    • Mass Range: m/z 50-600.[3]

    • Characteristic Ions for SIM (di-TMS derivative): m/z 117 and 147 can be monitored for quantification.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method is highly sensitive and specific for the quantification of this compound in biological matrices like human plasma.[4] It utilizes a simple protein precipitation step for sample preparation.[4]

a. Preparation of Solutions

  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and a stable isotope-labeled internal standard (e.g., this compound-d7) in methanol (B129727).[4]

  • Working Standard Solutions: Serially dilute the primary stock solution of the analyte with a 50:50 mixture of methanol and water to prepare working standards at various concentrations.[4]

  • Internal Standard Working Solution: Dilute the primary stock solution of the internal standard with acetonitrile (B52724) to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.[4]

b. Sample Preparation (Protein Precipitation)

  • Sample Aliquot: In a microcentrifuge tube, place a 50 µL aliquot of the plasma sample.[4]

  • Precipitation: Add 200 µL of the cold internal standard working solution (in acetonitrile) to the plasma sample.[4]

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[4]

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[4]

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[4]

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[4]

  • Transfer: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.[4]

c. LC-MS/MS Instrumental Parameters

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[4]

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[4]

  • Mobile Phase A: Water with 0.1% formic acid.[4]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]

  • Flow Rate: 0.3 mL/min.[4]

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.[4]

  • Injection Volume: 5 µL.[4]

  • Column Temperature: 40°C.[4]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.[4]

    • Ionization Mode: Negative Electrospray Ionization (ESI-).[4]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[4][6]

    • MRM Transitions:

      • This compound: 117.1 -> 73.1[4]

      • This compound-d7 (IS): 124.1 -> 79.1[4]

    • Source Temperature: 500°C.[4]

Visualizations

The following diagrams illustrate the experimental workflows and key chemical reactions.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Collection (e.g., Plasma, Urine) Extraction Liquid-Liquid Extraction Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Derivatization (Silylation) Evaporation->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing & Quantification GCMS->Data LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Plasma Sample Collection Precipitation Protein Precipitation Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation to Dryness Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Processing & Quantification LCMS->Data Silylation_Reaction Analyte This compound (non-volatile) Reagent + BSTFA Analyte->Reagent Product Di-TMS Derivative (volatile) Reagent->Product Heat Biosynthesis_Pathway LValine L-Valine KetoAcid α-Ketoisovalerate LValine->KetoAcid BCAT IsobutyrylCoA Isobutyryl-CoA KetoAcid->IsobutyrylCoA BCKDH FinalProduct (S)-2-Hydroxy-3- methylbutanoic acid IsobutyrylCoA->FinalProduct Enzymatic Conversions & Reduction

References

Quantification of 3-Hydroxy-2-methylbutanoic acid in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of 3-Hydroxy-2-methylbutanoic acid, a significant metabolite in various biological processes, is crucial for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols for its quantification in biological samples, focusing on the widely used analytical techniques of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction to this compound

This compound is a hydroxy fatty acid that serves as a key metabolite in the catabolism of branched-chain amino acids (BCAAs), particularly valine and isoleucine.[1] Its presence and concentration in biological fluids can be indicative of specific metabolic states and may serve as a biomarker for certain metabolic disorders.[2][3] For instance, abnormal levels of this and similar metabolites have been noted in conditions like beta-ketothiolase deficiency.[3] Given its role in metabolic pathways and its potential as a diagnostic marker, accurate quantification of this compound is of paramount importance.

Analytical Methodologies

The quantification of this compound in biological matrices is typically achieved using powerful analytical techniques like GC-MS and LC-MS/MS. The choice between these methods depends on factors such as the required sensitivity, sample throughput, and the need for chiral separation.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS) : This technique offers excellent chromatographic resolution, which is particularly advantageous for chiral analysis. However, it necessitates a more involved sample preparation process that includes a derivatization step to increase the analyte's volatility.[4][5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : LC-MS/MS provides high sensitivity and specificity with a simpler and faster sample preparation workflow, often not requiring derivatization.[2][4]

Metabolic Pathway

The primary biosynthetic route for (S)-2-Hydroxy-3-methylbutanoic acid is through the catabolism of the branched-chain amino acid L-valine.[1] This metabolic process involves a series of enzymatic reactions, starting with the transamination of L-valine to α-ketoisovalerate.[1]

cluster_pathway Biosynthesis of (S)-2-Hydroxy-3-methylbutanoic acid A L-Valine B α-Ketoisovalerate A->B Branched-chain aminotransferase (BCAT) C (S)-2-Hydroxy-3- methylbutanoic acid B->C α-Keto acid reductase

Biosynthetic pathway of (S)-2-Hydroxy-3-methylbutanoic acid.

Application Note 1: Quantification by LC-MS/MS

This section provides a detailed protocol for the quantification of (S)-2-Hydroxy-3-methylbutanoic acid in human plasma using LC-MS/MS.[2]

Experimental Protocol

1. Materials and Reagents

  • (S)-2-Hydroxy-3-methylbutanoic acid standard

  • Stable isotope-labeled internal standard (e.g., (S)-2-Hydroxy-3-methylbutanoic acid-d7)[2]

  • LC-MS grade acetonitrile (B52724), methanol (B129727), and water[2]

  • LC-MS grade formic acid[2]

  • Human plasma (drug-free)[2]

2. Preparation of Solutions

  • Primary Stock Solutions : Prepare 1 mg/mL stock solutions of the analyte and the internal standard in methanol.[2]

  • Working Standard Solutions : Serially dilute the analyte stock solution with a 50:50 mixture of methanol and water to create working standards at various concentrations.[2]

  • Internal Standard Working Solution : Dilute the internal standard stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will also be used for protein precipitation.[2]

3. Sample Preparation (Protein Precipitation)

  • Thaw frozen plasma samples on ice.[2]

  • To a 50 µL aliquot of plasma, add 200 µL of the cold internal standard working solution.[2]

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.[2]

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[2]

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[2]

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[2]

  • Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.[2]

cluster_workflow LC-MS/MS Experimental Workflow A 50 µL Plasma Sample B Add 200 µL Acetonitrile with Internal Standard A->B C Vortex (1 min) & Centrifuge (14,000 x g, 10 min) B->C D Collect Supernatant C->D E Evaporate to Dryness D->E F Reconstitute in Mobile Phase E->F G LC-MS/MS Analysis F->G

LC-MS/MS sample preparation and analysis workflow.

4. LC-MS/MS Parameters

  • LC System : HPLC or UHPLC system.[2]

  • Column : Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).[2]

  • Mobile Phase A : Water with 0.1% formic acid.[2]

  • Mobile Phase B : Acetonitrile with 0.1% formic acid.[2]

  • Flow Rate : 0.3 mL/min.[2]

  • Gradient : 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then re-equilibrate.[2]

  • Injection Volume : 5 µL.[2]

  • Column Temperature : 40°C.[2]

  • Mass Spectrometer : Triple quadrupole mass spectrometer.[2]

  • Ionization Mode : Negative Electrospray Ionization (ESI-).[2]

  • MRM Transitions :

    • (S)-2-Hydroxy-3-methylbutanoic acid: 117.1 -> 73.1[2]

    • Internal Standard (d7): 124.1 -> 79.1[2]

Quantitative Data

The performance of the LC-MS/MS method is summarized in the table below. Data is representative of methods for similar hydroxy acids.[2][4]

ParameterPerformance Data
Linearity (r²)≥ 0.99
Accuracy (% Recovery)91.2% - 98.1%
Precision (% RSD)< 7.8%
LLOQ10 ng/mL

Application Note 2: Quantification by GC-MS

This section outlines a protocol for the analysis of this compound using GC-MS, which requires derivatization.[5]

Experimental Protocol

1. Materials and Reagents

  • Biological sample (e.g., urine, plasma)

  • Internal Standard (stable isotope-labeled or structurally similar compound)[4]

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Derivatizing agent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine[4]

2. Sample Preparation (Liquid-Liquid Extraction)

  • Acidify the sample to approximately pH 1 with HCl.

  • Add an internal standard.

  • Extract the analyte using an organic solvent like ethyl acetate.[5]

  • Vortex the mixture vigorously for 5-10 minutes.[5]

  • Centrifuge to separate the layers and collect the upper organic layer.[5]

  • Dry the organic extract over anhydrous sodium sulfate.[5]

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.[5]

3. Derivatization (Silylation)

  • To the dried residue, add the derivatizing agent (e.g., BSTFA with 1% TMCS and pyridine).[4]

  • Heat the mixture at 60-80°C for 15-30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.[4][5]

  • Cool the sample to room temperature before injection into the GC-MS system.[5]

cluster_workflow GC-MS Experimental Workflow A Biological Sample B Add Internal Standard & Acidify A->B C Liquid-Liquid Extraction (Ethyl Acetate) B->C D Collect & Dry Organic Layer C->D E Evaporate to Dryness D->E F Derivatization (Silylation) E->F G GC-MS Analysis F->G

GC-MS sample preparation and analysis workflow.

4. GC-MS Parameters

  • Column : A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).[6]

  • Injection : 1-2 µL of the derivatized sample is injected in split or splitless mode.[5][7]

  • Oven Program : Start at a low temperature (e.g., 80°C), hold, then ramp up to a final temperature of around 280-300°C.[6]

  • Mass Spectrometry : Operate in Electron Ionization (EI) mode. Data can be acquired in full scan mode for identification or Selected Ion Monitoring (SIM) mode for targeted quantification.[1][6]

Quantitative Data

The performance of the GC-MS method is summarized below. Data is representative of methods for similar organic and hydroxy acids.[4]

ParameterPerformance Data
Linearity (r²)≥ 0.999
Accuracy (% Recovery)95% - 105%
Precision (% RSD)< 10%
LOD2.5 - 2.8 µmol/L

References

Application Notes and Protocols for the GC-MS Analysis of 3-Hydroxy-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2-methylbutanoic acid is a hydroxy fatty acid that can be found as a metabolite in biological systems.[1] Its accurate and reliable quantification is crucial for various research areas, including the study of metabolic pathways and in clinical diagnostics. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the analysis of volatile and semi-volatile organic compounds.[2] However, due to the polar nature and low volatility of this compound, chemical derivatization is a necessary step to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis.[2][3] These application notes provide detailed protocols for the extraction, derivatization, and subsequent GC-MS analysis of this compound from biological matrices.

Principle of the Method

The analytical workflow for this compound using GC-MS involves several key stages. The analyte is first extracted from the sample matrix, typically using liquid-liquid extraction (LLE). Following extraction, a derivatization step is performed to increase the volatility of the target compound. Common derivatization techniques include silylation, which replaces active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups, or derivatization with reagents like pentafluorobenzyl bromide (PFBBr).[2][3][4] The derivatized sample is then injected into the GC-MS system, where the compounds are separated on a chromatographic column and detected by a mass spectrometer. For quantitative analysis, the mass spectrometer can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.[3][5]

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Internal Standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)

  • Ethyl acetate (B1210297), GC grade

  • 6 M Hydrochloric acid (HCl)

  • Sodium chloride (NaCl), analytical grade

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Nitrogen gas, high purity

  • For Silylation:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[3]

  • For PFBBr Derivatization:

    • 2,3,4,5,6-Pentafluorobenzyl bromide (PFBBr)[2][4]

    • Acetone, GC grade

    • Hexane (B92381), GC grade

  • GC autosampler vials with inserts

  • Heating block or oven

Sample Preparation and Extraction (Liquid-Liquid Extraction)
  • To 1 mL of a biological sample (e.g., urine or plasma), add an appropriate amount of the internal standard.

  • Acidify the sample to a pH of approximately 1 by adding 6 M HCl.[2]

  • Saturate the aqueous phase by adding solid sodium chloride.[2]

  • Add 5 mL of ethyl acetate to the sample and vortex vigorously for 2 minutes to extract the organic acids.[2]

  • Centrifuge the mixture at 3000 rpm for 10 minutes to achieve phase separation.[2]

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat the extraction process twice more, combining the organic extracts.[2]

  • Dry the combined organic extract over anhydrous sodium sulfate to remove any residual water.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (30-40°C).[3]

Derivatization

Method A: Silylation

  • To the dried extract from step 3.2.9, add 50-100 µL of a silylating agent such as BSTFA + 1% TMCS or MSTFA.[3]

  • Seal the vial tightly.

  • Heat the vial at 60-80°C for 15-30 minutes to ensure the reaction is complete.[3]

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS system. A 1-2 µL aliquot is typically injected.[3]

Method B: Pentafluorobenzyl Bromide (PFBBr) Derivatization

  • Reconstitute the dried extract from step 3.2.9 in a suitable solvent like acetone.

  • React the sample with a solution of PFBBr in acetone. For instance, 100 µL of the sample can be reacted with 200 µL of 100 µM PFBBr.[2]

  • The reaction can be carried out at room temperature for 30 minutes or at 65°C for 1 hour.[2]

  • After the reaction, the derivative can be extracted into hexane for analysis.

  • Transfer the upper hexane layer to a GC vial for analysis.[2]

GC-MS Instrumental Parameters

The following are typical GC-MS parameters and may require optimization for specific instruments and columns.

ParameterSetting
Gas Chromatograph
ColumnNon-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, DB-5ms or equivalent)
Injection Volume1 µL
Injection ModeSplit or Splitless
Injector Temperature240 °C[6]
Carrier GasHelium
Control ModeConstant Linear Velocity (e.g., 34.0 cm/s)[6]
Oven ProgramInitial temperature of 80°C, hold for 2 minutes, then ramp at 40°C/min to 200°C, then ramp at 25°C/min to 240°C and hold for 2 minutes.[6]
Mass Spectrometer
Ion Source Temp.200 °C[6]
Interface Temp.240 °C[6]
Ionization ModeElectron Ionization (EI) at 70 eV
Measurement ModeFull Scan (for qualitative analysis) or Selected Ion Monitoring (SIM) (for quantitative analysis)

For the di-TMS derivative of 2-Hydroxy-3-methylbutanoic acid, characteristic ions can be monitored in SIM mode for quantitative analysis.[3] A prominent ion for TMS-derivatized hydroxy acids is often m/z 147, corresponding to the [COOTMS]⁺ fragment.[3] Another characteristic fragment is m/z 117.[3]

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of similar hydroxy acids using GC-MS. This data should be used as a general guideline, and method validation for this compound is essential.

ParameterRepresentative ValueReference
Limit of Detection (LOD)0.5 - 29 µg/L[2][4][5]
Limit of Quantification (LOQ)Not explicitly found for this analyte. Generally 10x Signal-to-Noise Ratio.[7]
LinearityMaintained up to 3 or 12 mg/L[2][4][5]
Recovery (%)85 - 106 %[2][4][5]
Precision (RSD %)< 12 %[2][4][5]

Visualizations

Experimental Workflow Diagram

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization Options cluster_analysis GC-MS Analysis Sample Biological Sample (e.g., Urine, Plasma) Add_IS Add Internal Standard Sample->Add_IS Acidify Acidify (pH ≈ 1) & Saturate with NaCl Add_IS->Acidify LLE Liquid-Liquid Extraction (Ethyl Acetate) Acidify->LLE Dry_Evap Dry and Evaporate LLE->Dry_Evap Silylation Silylation (e.g., BSTFA + 1% TMCS) Dry_Evap->Silylation Method A PFBBr PFBBr Derivatization Dry_Evap->PFBBr Method B Inject Inject into GC-MS Silylation->Inject PFBBr->Inject GC_Sep GC Separation Inject->GC_Sep MS_Det MS Detection (Scan or SIM) GC_Sep->MS_Det Data_Acq Data Acquisition MS_Det->Data_Acq Quant Quantification Data_Acq->Quant

Caption: GC-MS analytical workflow for this compound.

Signaling Pathway/Logical Relationship Diagram

Derivatization_Logic Analyte This compound (Polar, Low Volatility) Derivatization Derivatization Step Analyte->Derivatization is subjected to Derivative Volatile Derivative (e.g., TMS or PFBBr ester) Derivatization->Derivative produces GCMS GC-MS Analysis Derivative->GCMS is suitable for Result Accurate Quantification GCMS->Result enables

Caption: Logic of derivatization for GC-MS analysis.

References

Liquid chromatography-mass spectrometry (LC-MS) analysis of 3-Hydroxy-2-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the quantitative analysis of 3-Hydroxy-2-methylbutanoic acid using liquid chromatography-mass spectrometry (LC-MS) is presented for researchers, scientists, and professionals in drug development. This document provides detailed experimental protocols, data presentation in tabular format, and visualizations to elucidate the analytical workflow and metabolic context.

Application Notes

Introduction

This compound is a hydroxy fatty acid that serves as a key intermediate in the catabolism of the branched-chain amino acid (BCAA), valine.[1] Accurate and robust quantification of this metabolite in biological matrices, such as human plasma, is crucial for metabolic research and can serve as a biomarker for various physiological and pathological conditions.[1] LC-MS/MS offers high selectivity and sensitivity, making it the preferred method for the analysis of this and other small organic acids.

Principle

This method employs a straightforward protein precipitation technique for sample preparation, followed by reversed-phase liquid chromatography for the separation of the analyte of interest.[1] Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).[1] The use of a stable isotope-labeled internal standard (IS) is recommended to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing.

Experimental Protocols

Materials and Reagents

  • This compound reference standard

  • This compound-d7 (or other suitable stable isotope-labeled internal standard)

  • LC-MS grade acetonitrile (B52724), methanol (B129727), and water

  • LC-MS grade formic acid

  • Drug-free human plasma for the preparation of calibration standards and quality control samples

Standard and Sample Preparation

  • Stock Solutions : Prepare 1 mg/mL primary stock solutions of this compound and its internal standard in methanol.[1]

  • Working Standard Solutions : Perform serial dilutions of the this compound primary stock solution with a 50:50 (v/v) mixture of methanol and water to create working standard solutions at various concentrations.[1]

  • Internal Standard Working Solution : Dilute the internal standard stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.[1]

  • Sample Preparation (Protein Precipitation) :

    • To a 50 µL aliquot of plasma (blank, standard, quality control, or unknown sample) in a microcentrifuge tube, add 200 µL of the cold internal standard working solution (in acetonitrile).[1]

    • Vortex the mixture vigorously for 1 minute to precipitate proteins.[1]

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[1]

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1]

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[1]

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.[1]

LC-MS/MS Conditions

The following table outlines the liquid chromatography and mass spectrometry parameters for the analysis of this compound.

ParameterValue
Liquid Chromatography
LC SystemHPLC or UHPLC system
ColumnReversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)[1]
Mobile Phase AWater with 0.1% formic acid[1]
Mobile Phase BAcetonitrile with 0.1% formic acid[1]
Flow Rate0.3 mL/min[1]
Gradient5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes[1]
Injection Volume5 µL[1]
Column Temperature40°C[1]
Mass Spectrometry
Mass SpectrometerTriple quadrupole mass spectrometer
Ionization ModeNegative Electrospray Ionization (ESI-)[1]
MRM TransitionsThis compound: 117.1 -> 73.1this compound-d7 (IS): 124.1 -> 79.1[1]
Dwell Time100 ms[1]
Collision EnergyOptimized for the specific instrument
Source Temperature500°C[1]
IonSpray Voltage-4500 V[1]

Data Analysis

A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte in the spiked plasma standards. A linear regression with a 1/x² weighting is typically applied.

Data Presentation

The following table summarizes representative quantitative data for the LC-MS/MS analysis of a stereoisomer, (S)-2-Hydroxy-3-methylbutanoic acid, which is expected to have similar performance characteristics.

ParameterValue
Linearity
Calibration Curve Range10 - 2000 ng/mL
Correlation Coefficient (r²)≥ 0.99
Limit of Quantification (LLOQ) 10 ng/mL
Precision (%CV)
Intra-day< 10%
Inter-day< 15%
Accuracy (%)
Intra-day90 - 110%
Inter-day85 - 115%

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 50 µL Plasma add_is Add 200 µL Acetonitrile with Internal Standard plasma->add_is vortex1 Vortex (1 min) add_is->vortex1 centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex1->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute lc_sep LC Separation (C18 Column) reconstitute->lc_sep ms_detect MS/MS Detection (Negative ESI, MRM) lc_sep->ms_detect quant Quantification ms_detect->quant

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Metabolic Pathway

G valine Valine akiv α-Ketoisovalerate valine->akiv Branched-chain aminotransferase isobutyryl_coa Isobutyryl-CoA akiv->isobutyryl_coa BCKDH complex methacrylyl_coa Methacrylyl-CoA isobutyryl_coa->methacrylyl_coa Isobutyryl-CoA dehydrogenase hydroxyisobutyryl_coa 3-Hydroxyisobutyryl-CoA methacrylyl_coa->hydroxyisobutyryl_coa Enoyl-CoA hydratase hmba This compound hydroxyisobutyryl_coa->hmba 3-Hydroxyisobutyryl-CoA hydrolase methylmalonate_semialdehyde Methylmalonate Semialdehyde hmba->methylmalonate_semialdehyde 3-Hydroxyisobutyrate dehydrogenase propionyl_coa Propionyl-CoA methylmalonate_semialdehyde->propionyl_coa succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa tca TCA Cycle succinyl_coa->tca

Caption: Valine catabolism pathway showing the formation of this compound.

References

Application Notes and Protocols for 1H NMR Spectrum Analysis of 3-Hydroxy-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2-methylbutanoic acid is a chiral carboxylic acid with significant applications in organic synthesis and as a metabolite in various biological pathways. Its structural elucidation is critical for its use in pharmaceutical development and metabolomics. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary analytical technique for the structural confirmation and analysis of this molecule. This document provides a detailed guide to the ¹H NMR spectrum analysis of this compound, including experimental protocols and data interpretation.

Predicted ¹H NMR Spectral Data

Predictive models are valuable for estimating the ¹H NMR spectrum. The following table summarizes the predicted chemical shifts for the (2S,3R)-3-Hydroxy-2-methylbutanoic acid isomer in Deuterium Oxide (D₂O), based on computational models.

Proton AssignmentPredicted Chemical Shift (ppm) in D₂O
H2 (methine)2.49
H3 (methine)4.05
C2-CH₃ (methyl)1.13
C3-CH₃ (methyl)1.22

Note: This data is predicted and should be used as a reference. Experimental values may vary.

Experimental ¹H NMR Spectral Data

Experimental data provides the most accurate information for spectral analysis. The following table presents partial experimental ¹H NMR data for (2S,3S)-3-hydroxy-2-methylbutanoic acid recorded in Chloroform-d (CDCl₃).

Proton AssignmentChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in Hz
H2 (methine)~2.46Doublet of Quartets (dq)J(H2, H3) = 6.5, J(H2, C2-CH₃) = 7.1
H3 (methine)~4.07Quintet or Multiplet (m)J(H3, C3-CH₃) = 6.4, J(H3, H2) = 3.5
C2-CH₃ (methyl)0.94 - 1.21Doublet (d)J(C2-CH₃, H2) = 6.3
C3-CH₃ (methyl)~1.2Doublet (d)J(C3-CH₃, H3) = 6.4
OH (hydroxyl)Broad singletNot ApplicableNot Applicable
COOH (carboxyl)Broad singletNot ApplicableNot Applicable

Note: The experimental data is derived from literature for the (2S,3S) stereoisomer and may show slight variations. The multiplicity of H2 and H3 are predicted based on expected spin-spin coupling.

Experimental Protocol: ¹H NMR Analysis

This protocol outlines the steps for preparing a sample of this compound and acquiring a ¹H NMR spectrum.

1. Sample Preparation

  • Solvent Selection : this compound contains both polar (hydroxyl, carboxyl) and non-polar (methyl) groups. While predicted to be highly soluble in water, some sources suggest it is practically insoluble[1]. It has been shown to be soluble in CDCl₃[2]. Therefore, CDCl₃ is a recommended starting solvent. Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or methanol-d₄ are also potential alternatives.

  • Procedure :

    • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the NMR tube.

    • Cap the tube securely and gently vortex or invert the tube until the sample is fully dissolved. Visually inspect for any undissolved particulate matter.

    • If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) for CDCl₃, for chemical shift referencing (0 ppm).

2. NMR Data Acquisition

  • Instrument : A standard 400 MHz or 500 MHz NMR spectrometer.

  • Parameters : The following are typical acquisition parameters for a standard ¹H NMR experiment. These may need to be optimized for the specific instrument and sample.

ParameterRecommended Value
Pulse Programzg30
Number of Scans (NS)8 to 16
Receiver Gain (RG)Auto-adjust
Acquisition Time (AQ)3-4 seconds
Relaxation Delay (D1)1-2 seconds
Spectral Width (SW)12-16 ppm
Temperature298 K (25 °C)

Data Processing and Analysis Workflow

The following diagram illustrates the logical workflow for the analysis of the ¹H NMR spectrum of this compound.

References

Application Notes and Protocols for the Chiral Separation of 3-Hydroxy-2-methylbutanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral separation of 3-Hydroxy-2-methylbutanoic acid enantiomers. Methodologies for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are presented to offer flexibility based on available instrumentation and analytical requirements.

Introduction

This compound is a chiral carboxylic acid with two stereocenters, existing as four stereoisomers. The distinct enantiomers can exhibit different biological activities, making their separation and quantification critical in pharmaceutical development, metabolomics, and quality control. These protocols provide robust starting points for achieving successful enantioseparation.

High-Performance Liquid Chromatography (HPLC) Method

Direct enantioseparation using a chiral stationary phase (CSP) is the preferred HPLC method for its simplicity and efficiency. Polysaccharide-based CSPs are particularly effective for resolving the enantiomers of hydroxy acids.

Experimental Protocol: HPLC

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent (e.g., a mixture of n-hexane and isopropanol) to a final concentration of 1 mg/mL.

  • Prepare a working standard by diluting the stock solution to 100 µg/mL with the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

2. HPLC Conditions:

  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Chiral Column: A polysaccharide-based chiral stationary phase, such as one based on amylose (B160209) or cellulose, is recommended.

  • Mobile Phase: A normal-phase mobile phase is typically effective. A starting point is a mixture of n-Hexane and 2-Propanol with a small amount of Trifluoroacetic Acid (TFA) to improve peak shape. A common starting ratio is 90:10 (v/v) n-Hexane:2-Propanol with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

3. System Suitability and Analysis:

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject the working standard to verify system suitability, including resolution, theoretical plates, and peak symmetry.

  • Inject the prepared sample solutions.

  • Integrate the peaks corresponding to the enantiomers for quantification.

Expected HPLC Results

The following table summarizes the expected chromatographic parameters for the separation of this compound enantiomers based on typical performance with polysaccharide-based chiral columns. Actual retention times may vary depending on the specific column and system.

ParameterExpected Value
Enantiomer 1 (t_R1) ~ 8 - 12 minutes
Enantiomer 2 (t_R2) ~ 10 - 15 minutes
Resolution (Rs) > 1.5
Tailing Factor 0.9 - 1.5
Theoretical Plates > 2000

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Dilute Dilute to Working Conc. Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Equilibrate Equilibrate Column Filter->Equilibrate Inject Inject Sample Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Integrate Integrate Peaks Separate->Integrate Quantify Quantify Enantiomers Integrate->Quantify

Caption: Workflow for the chiral separation of this compound enantiomers by HPLC.

Gas Chromatography (GC) Method

For GC analysis, derivatization of the polar carboxylic acid and hydroxyl groups is necessary to increase volatility. An indirect method, where the enantiomers are derivatized with a chiral reagent to form diastereomers, allows for separation on a standard achiral GC column.

Experimental Protocol: GC

1. Sample Preparation and Derivatization:

  • Extraction: If in a biological matrix, perform a liquid-liquid extraction. Acidify the sample to pH < 2 with HCl and extract with a suitable organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate to dryness.

  • Derivatization (Two-Step):

    • Esterification: To the dried sample residue, add a chiral alcohol such as (S)-(+)-2-butanol and an esterification catalyst (e.g., a small amount of concentrated sulfuric acid or thionyl chloride). Heat the mixture to facilitate the reaction. After the reaction is complete, evaporate the excess alcohol and catalyst.

    • Silylation: To the esterified residue, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat at 60-80°C for 15-30 minutes. The resulting diastereomeric derivatives are now ready for GC-MS analysis.

2. GC-MS Conditions:

  • GC-MS System: A standard GC-MS system is required.

  • Column: A standard achiral column, such as a DB-5 or equivalent, is suitable for separating the diastereomers.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Detector: Mass Spectrometer (MS) in either scan or selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

Expected GC-MS Results

The derivatization process will yield diastereomers that can be separated on an achiral column. The following table provides an expectation of the results.

ParameterExpected Outcome
Diastereomer 1 (t_R1) Baseline separated peak
Diastereomer 2 (t_R2) Baseline separated peak
Resolution (Rs) > 1.5
Mass Spectra Characteristic fragmentation patterns for each diastereomer, confirming identity.

GC Derivatization and Analysis Workflow Diagram

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Start Dried Sample Residue Esterify Esterification with Chiral Alcohol Start->Esterify Silylate Silylation of Hydroxyl Group Esterify->Silylate Inject Inject Diastereomers Silylate->Inject Separate Separation on Achiral Column Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Quantify Quantify Diastereomers Detect->Quantify

Caption: Workflow for the chiral GC-MS analysis of this compound via diastereomeric derivatization.

Logical Relationship of Chiral Separation Techniques

The choice between HPLC and GC for chiral separation depends on several factors, including the sample matrix, required sensitivity, and available equipment. The following diagram illustrates the decision-making process and the relationship between the two primary approaches.

Decision_Tree cluster_hplc HPLC Approach cluster_gc GC Approach Start Chiral Separation of this compound HPLC Direct Separation Start->HPLC GC Indirect Separation Start->GC CSP Chiral Stationary Phase (Polysaccharide) HPLC->CSP HPLC_Adv Advantages: - No derivatization required - Simpler sample preparation CSP->HPLC_Adv Deriv Derivatization to Diastereomers GC->Deriv Achiral_GC Separation on Achiral Column Deriv->Achiral_GC GC_Adv Advantages: - High resolution - MS detection for high specificity Achiral_GC->GC_Adv

Caption: Decision tree for selecting a chiral separation method for this compound.

Application Note: Derivatization of 3-Hydroxy-2-methylbutanoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols for the chemical derivatization of 3-hydroxy-2-methylbutanoic acid for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar nature and low volatility, direct GC analysis of this compound is challenging. Derivatization is a necessary step to convert the analyte into a more volatile and thermally stable compound.[1][2][3] This document outlines two primary derivatization methods: silylation and esterification, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound is a hydroxy fatty acid that can be a key metabolite and a valuable chiral building block in pharmaceutical synthesis.[1] Accurate and reliable quantification of this compound in various matrices is crucial for metabolic studies and quality control. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of small, volatile molecules.[1] However, the presence of both a hydroxyl and a carboxylic acid functional group in this compound makes it non-volatile.[4] Derivatization chemically modifies these functional groups, typically by replacing the active hydrogen atoms, to increase the analyte's volatility and improve its chromatographic behavior.[3][5] The two most common derivatization approaches for hydroxy acids are silylation and esterification.[6]

Silylation involves the replacement of active hydrogens with a trimethylsilyl (B98337) (TMS) group, significantly reducing the compound's polarity and increasing its volatility.[3][5][7] Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst like trimethylchlorosilane (TMCS).[8][9] Esterification, another popular method, converts the carboxylic acid group into an ester, typically a methyl ester (FAME), which is more volatile.[5][10] A common reagent for this is boron trifluoride in methanol (B129727) (BF3-methanol).[8][9]

This application note provides detailed, step-by-step protocols for both silylation and esterification of this compound, along with typical GC-MS parameters for the analysis of the resulting derivatives.

Experimental Workflow

The general workflow for the analysis of this compound by GC-MS involves sample preparation, derivatization, and instrumental analysis.

Workflow for GC-MS Analysis of this compound cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Biological Sample (e.g., plasma, urine) Extraction Liquid-Liquid Extraction (e.g., with ethyl acetate) Sample->Extraction DryDown Evaporation to Dryness (under Nitrogen) Extraction->DryDown Deriv Add Derivatization Reagent (e.g., MSTFA or BF3-Methanol) DryDown->Deriv Reaction Incubate (Heat as required) Deriv->Reaction Injection Inject into GC-MS Reaction->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection

Caption: General workflow for the GC-MS analysis of this compound.

Materials and Methods

Reagents and Materials
  • This compound standard

  • Silylating agents:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)[1][8]

  • Esterification agent:

    • 14% Boron trifluoride in methanol (BF3-methanol)[8]

  • Anhydrous solvents (Pyridine, Acetonitrile, Dichloromethane, Hexane)

  • Ethyl acetate

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate (B86663)

  • GC autosampler vials with inserts

  • Heating block or oven

  • Nitrogen evaporator

Experimental Protocols

Protocol 1: Silylation using MSTFA + 1% TMCS

This protocol converts both the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) derivatives.[1]

  • Sample Preparation:

    • If starting from a biological matrix, perform a liquid-liquid extraction. Acidify the sample to pH < 2 with HCl and extract with ethyl acetate.[1] Dry the organic extract over anhydrous sodium sulfate and evaporate to dryness under a gentle stream of nitrogen.[1][11]

  • Derivatization Reaction:

    • To the dried residue in a GC vial, add 50-100 µL of MSTFA + 1% TMCS.[1]

    • Seal the vial tightly.

    • Heat the vial at 60-80°C for 30-60 minutes.[1][12]

  • Analysis:

    • Cool the vial to room temperature.

    • The sample is now ready for injection into the GC-MS system. A 1-2 µL aliquot is typically injected.[1]

Protocol 2: Esterification using BF3-Methanol

This protocol specifically targets the carboxylic acid group to form a methyl ester. A subsequent silylation step would be required to derivatize the hydroxyl group for optimal results.

  • Sample Preparation:

    • Ensure the sample is dry as water can interfere with the reaction.

  • Derivatization Reaction:

    • To the dried residue in a GC vial, add 100 µL of 14% BF3-methanol solution.[13]

    • Cap the vial and heat at 60°C for 30 minutes.[13]

  • Extraction of Derivative:

    • After cooling, add 200 µL of saturated NaCl solution and 200 µL of hexane (B92381).[13]

    • Vortex thoroughly to mix.

    • Allow the layers to separate and carefully transfer the upper hexane layer containing the methyl ester to a clean autosampler vial for GC-MS analysis.[13]

Data Presentation

The following tables summarize typical GC-MS parameters and expected mass spectral data for the derivatized this compound.

Table 1: Typical GC-MS Instrumental Parameters

ParameterValue
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)[14]
Injector Temperature 250°C[14]
Injection Mode Splitless (1 µL injection volume)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-550

Note: These parameters should be optimized for the specific instrument and application.

Table 2: Mass Spectral Data for Di-TMS Derivative of this compound

Fragment Ion (m/z)Relative AbundancePutative Structure/Fragment
262Low[M]+ (Molecular Ion)
247Moderate[M-15]+ (Loss of CH3)
147High[COOTMS]+
117High[CH(CH3)OTMS]+
73Very High[Si(CH3)3]+

Data is illustrative and based on typical fragmentation patterns of TMS-derivatized hydroxy acids.

Signaling Pathways and Logical Relationships

The choice of derivatization strategy depends on the analytical goals. For comprehensive profiling of hydroxy acids, silylation is often preferred as it targets both functional groups in a single step.

Derivatization Logic cluster_silylation Silylation cluster_esterification Esterification Analyte This compound (-OH and -COOH groups) MSTFA MSTFA / BSTFA (+ TMCS catalyst) Analyte->MSTFA BF3 BF3-Methanol Analyte->BF3 DiTMS Di-TMS Derivative (Volatile & Thermally Stable) MSTFA->DiTMS Single Step GC-MS Analysis GC-MS Analysis DiTMS->GC-MS Analysis MethylEster Methyl Ester Derivative (Partially Derivatized) BF3->MethylEster Targets -COOH MethylEster->GC-MS Analysis Sub-optimal peak shape (requires further derivatization of -OH)

Caption: Logic of derivatization choices for this compound.

Conclusion

The protocols detailed in this application note provide robust and reliable methods for the derivatization of this compound for GC-MS analysis. Silylation with reagents such as MSTFA is a highly effective single-step method for derivatizing both the hydroxyl and carboxylic acid groups, leading to excellent chromatographic performance. Esterification with BF3-methanol is a viable alternative for the carboxylic acid group, but may require a subsequent derivatization step for the hydroxyl group for optimal results. The choice of method will depend on the specific requirements of the analysis and the available resources. Proper sample preparation and optimization of GC-MS parameters are critical for achieving accurate and precise quantitative results.

References

Application Notes & Protocols: 3-Hydroxy-2-methylbutanoic Acid as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Hydroxy-2-methylbutanoic acid, a chiral α-hydroxy acid, serves as a crucial building block in the stereoselective synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Its utility stems from the two stereocenters and the presence of both a hydroxyl and a carboxylic acid functional group, allowing for diverse chemical transformations. A notable application of (2S,3R)-3-hydroxy-2-methylbutanoic acid is in the synthesis of the antiviral drug Nirmatrelvir, the active component in Paxlovid, which is used to treat COVID-19. This document provides an overview of its applications and detailed protocols for its synthesis and derivatization.

Key Applications:
  • Synthesis of Antiviral Agents: As highlighted, it is a key fragment in the synthesis of Nirmatrelvir, demonstrating its importance in the development of protease inhibitors.

  • Natural Product Synthesis: Its chiral nature makes it an ideal starting material for the total synthesis of various natural products.

  • Development of Novel Chemical Entities: The functional groups of this compound can be readily modified to generate libraries of compounds for drug discovery screening.

Experimental Protocols

Protocol 1: Synthesis of (2S,3R)-3-Hydroxy-2-methylbutanoic Acid from L-Valine

This protocol describes the synthesis of (2S,3R)-3-hydroxy-2-methylbutanoic acid from the readily available amino acid L-valine via a diazotization reaction, which proceeds with retention of configuration.

Reaction Scheme:

Materials:

Procedure:

  • In a well-ventilated fume hood, prepare a solution of sulfuric acid in water.

  • Dissolve L-valine in the acidic solution and cool the mixture in an ice bath to 0-5 °C.

  • Slowly add an aqueous solution of sodium nitrite dropwise to the cooled L-valine solution while maintaining the temperature below 5 °C. Vigorous stirring is essential.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours to ensure the reaction goes to completion.

  • Extract the aqueous solution with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization or chromatography.

Quantitative Data:

ParameterValue
Typical Yield45-55%
Enantiomeric Excess>99%
Physical StateCrystalline Solid

Visualized Workflows and Pathways

G cluster_synthesis Synthesis of (2S,3R)-3-Hydroxy-2-methylbutanoic Acid L_Valine L-Valine Reaction_Conditions NaNO2, H2SO4, H2O 0-5 °C L_Valine->Reaction_Conditions Product (2S,3R)-3-Hydroxy-2-methylbutanoic Acid Reaction_Conditions->Product

Caption: Synthesis of the chiral building block from L-valine.

G cluster_application General Application Workflow Chiral_Block This compound Protection Protection of Functional Groups Chiral_Block->Protection Coupling Coupling with Target Moiety Protection->Coupling Deprotection Deprotection Coupling->Deprotection Final_Product Final Chiral Molecule (e.g., Nirmatrelvir) Deprotection->Final_Product

Caption: General workflow for utilizing the chiral building block.

Application Notes and Protocols: 3-Hydroxy-2-methylbutanoic Acid in the Synthesis of Carbapenem Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Hydroxy-2-methylbutanoic acid serves as a critical chiral building block in the pharmaceutical industry, particularly in the asymmetric synthesis of complex molecules where precise stereochemistry is paramount for therapeutic efficacy. Its inherent chirality is leveraged to construct key stereocenters in active pharmaceutical ingredients (APIs). A prominent application of this versatile synthon is in the production of carbapenem (B1253116) antibiotics, a class of broad-spectrum β-lactam antibiotics. This document provides detailed application notes and protocols for the synthesis of Meropenem (B701), a widely used carbapenem, utilizing a derivative of (2S,3R)-3-hydroxy-2-methylbutanoic acid to establish the correct stereochemistry of the β-lactam core.

The overall strategy involves the transformation of a protected form of this compound into a key azetidinone intermediate, which is subsequently elaborated to the final Meropenem drug substance. The protocols provided herein are a composite representation derived from various patented synthetic routes.

I. Synthesis of Meropenem from a this compound Derivative

The following sections detail a plausible multi-step synthesis of Meropenem, commencing with a protected derivative of this compound.

Overall Synthetic Workflow

Meropenem_Synthesis_Workflow cluster_start Starting Material cluster_intermediate Key Intermediate Synthesis cluster_final Meropenem Synthesis start (2S,3R)-3-Hydroxy-2- methylbutanoic acid derivative intermediate (3S,4S)-3-[(R)-1'-(tert-Butyldimethylsilyloxy)ethyl]- 4-[(R)-1-carboxyethyl]-2-azetidinone start->intermediate Multi-step Synthesis meropenem Meropenem intermediate->meropenem Side-chain coupling, cyclization & deprotection

Caption: Synthetic workflow for Meropenem from a this compound derivative.

Experimental Protocols

Disclaimer: These protocols are for informational purposes only and should be carried out by qualified professionals in a well-equipped laboratory setting. Appropriate personal protective equipment (PPE) should be worn at all times.

Protocol 1: Synthesis of (3S,4S)-3-[(R)-1'-(tert-butyldimethylsilyloxy)ethyl]-4-[(R)-1-carboxyethyl]-2-azetidinone (IV)

This key intermediate is synthesized from a derivative of this compound. The initial steps to convert this compound to the azetidinone precursor are complex and involve multiple transformations. For the purpose of this protocol, we will start from a commercially available or advanced intermediate that already incorporates the core stereochemistry derived from this compound.

Materials:

Procedure:

  • Step 1: Condensation to form Intermediate (II).

    • In a 500 mL reaction flask, dissolve 22.6 g (0.075 mol) of (3S,4S)-3-[(R)-1'-(tert-butyldimethylsilyloxy)ethyl]-4-[(R)-1-carboxyethyl]-2-azetidinone (IV) and 0.76 g of 4-dimethylaminopyridine (DMAP) in 100 mL of acetone.

    • Add 17.1 g (0.083 mol) of dicyclohexylcarbodiimide (DCC) to the solution.

    • With stirring, add a solution of 20.3 g (0.078 mol) of (2S,4R)-2-dimethylaminocarbonyl-4-mercapto-1-(allyloxycarbonyl)pyrrolidine in acetone dropwise.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Concentrate the filtrate under reduced pressure. The residue, (3R,4S)-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-4-[(2'S,4'R)-1-(allyloxycarbonyl-1-dimethylaminocarbonyl)pyrrolidinylthio]-2-azetidinone (II), can be used in the next step with or without further purification.[1]

  • Step 2: Acylation to form Intermediate (III).

    • Dissolve the crude product from the previous step (approx. 0.064 mol) and 15.0 mL of triethylamine in 350 mL of toluene in a 1000 mL reaction flask.

    • Cool the solution to below -10 °C.

    • Add 18.9 g (0.128 mol) of p-nitrobenzyl chlorooxoacetate dropwise, maintaining the temperature below -10 °C.

    • Allow the reaction to warm to 0 °C and stir for 1-3 hours.

    • Quench the reaction by slowly adding 250 mL of ice-cold water and stir for 10 minutes.

    • Separate the organic layer and wash it three times with saturated sodium bicarbonate solution (200 mL each) and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate to dryness to obtain (3R,4S)-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-4-[(2'S,4'R)-1-(allyloxycarbonyl-1-dimethylaminocarbonyl)pyrrolidinylthio]-1-(p-nitrobenzyloxycarbonyl)-2-azetidinone (III).[2]

Protocol 2: Synthesis of Meropenem

Procedure:

  • Step 3: Wittig Cyclization to form Intermediate (VII).

    • Dissolve the crude product (III) from the previous step (approx. 0.0622 mol) in 150 mL of toluene in a 500 mL reaction flask under a nitrogen atmosphere.

    • Add 22 mL of trimethyl phosphite.

    • Heat the reaction mixture to 60 °C and stir for 16 hours.

    • Remove the solvent under reduced pressure.

    • Recrystallize the residue from ethyl acetate to obtain the bicyclic intermediate (VII).[2]

  • Step 4: Deprotection to form Meropenem (I).

    • Dissolve the intermediate (VII) (e.g., 26.2 g, 0.0517 mol) in a suitable solvent mixture such as dichloromethane.

    • Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0).

    • Carry out the deallylation reaction at room temperature for approximately 3 hours under a nitrogen atmosphere.

    • After the reaction is complete, add 300 mL of water and stir.

    • Separate the aqueous layer and wash it with ethyl acetate.

    • Cool the aqueous layer in an ice bath and add approximately 500 mL of tetrahydrofuran (THF) dropwise with stirring to induce crystallization.

    • Collect the crystals by filtration and dry under vacuum to yield Meropenem trihydrate (I).[1]

II. Quantitative Data

The following table summarizes typical yields for the key steps in the synthesis of Meropenem as reported in the patent literature.

StepStarting MaterialProductReported Yield (%)
Condensation (3S,4S)-3-[(R)-1'-(tert-butyldimethylsilyloxy)ethyl]-4-[(R)-1-carboxyethyl]-2-azetidinone(3R,4S)-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-4-[(2'S,4'R)-1-(allyloxycarbonyl-1-dimethylaminocarbonyl)pyrrolidinylthio]-2-azetidinone85-95
Acylation Intermediate from Condensation(3R,4S)-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-4-[(2'S,4'R)-1-(allyloxycarbonyl-1-dimethylaminocarbonyl)pyrrolidinylthio]-1-(p-nitrobenzyloxycarbonyl)-2-azetidinone~97
Wittig Cyclization Intermediate from AcylationBicyclic carbapenem intermediate~85
Final Deprotection Bicyclic carbapenem intermediateMeropenem Trihydrate68-80

Yields are approximate and can vary based on reaction scale and specific conditions.

III. Mechanism of Action of Meropenem

Meropenem, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.

Meropenem_MoA Meropenem Meropenem PBP Penicillin-Binding Proteins (PBPs) Meropenem->PBP Binds to and inactivates Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Catalyzes Lysis Bacterial Cell Lysis and Death PBP->Lysis Inhibition leads to weakened cell wall CellWall Bacterial Cell Wall (Peptidoglycan) CellWall->Lysis Structural failure Crosslinking->CellWall Strengthens

References

Experimental protocols for working with 3-Hydroxy-2-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-2-methylbutanoic acid, a metabolite of the essential amino acid leucine (B10760876), is a chiral carboxylic acid with significant implications in various biological processes. Its involvement in muscle protein synthesis and cell proliferation has garnered attention within the scientific community, particularly in the fields of sarcopenia, inflammatory bowel disease, and as a chiral building block in pharmaceutical synthesis. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with this compound.

Physicochemical Properties

This compound is a 3-hydroxy monocarboxylic acid. It is functionally related to butyric acid, being substituted with a methyl group at position 2 and a hydroxy group at position 3.[1] It is a very hydrophobic molecule, practically insoluble in water, and relatively neutral.[2]

PropertyValueSource
Molecular FormulaC5H10O3[3]
Molecular Weight118.13 g/mol [3]
CAS Number473-86-9[3]
AppearanceSolid[1]
Boiling Point242.8°C at 760 mmHg[4]
Flash Point114.9°C[4]
Density1.136 g/cm³[4]

Applications in Research and Drug Development

Chiral Building Block in Pharmaceutical Synthesis

(S)-2-Hydroxy-3-methylbutanoic acid is a valuable chiral starting material in the synthesis of various pharmaceuticals, most notably the angiotensin II receptor blocker, Valsartan.[5] Its defined stereochemistry makes it an ideal precursor for producing stereoisomerically pure drug substances.

This protocol outlines the conversion of (S)-2-Hydroxy-3-methylbutanoic acid to its methyl ester, followed by mesylation and azide (B81097) displacement to form a key precursor for Valsartan synthesis.

Step 1: Esterification

  • To a stirred solution of (S)-2-Hydroxy-3-methylbutanoic acid (1.0 eq) in methanol (B129727) (10 volumes), add trimethylchlorosilane (2.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TMSCl.

Step 2: Mesylation and Azide Displacement

  • Dissolve the resulting (S)-Methyl 2-hydroxy-3-methylbutanoate (B1261901) (1.0 eq) in dichloromethane (B109758) (10 volumes).

  • Cool the solution to 0°C and add triethylamine (B128534) (1.5 eq).

  • Add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0°C.

  • Stir the reaction at 0°C for 1-2 hours.

  • Wash the reaction mixture with cold water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude mesylate.

  • Dissolve the crude mesylate in dimethylformamide (DMF) (10 volumes) and add sodium azide (3.0 eq).

  • Heat the reaction mixture to 60-70°C and stir for 12-16 hours.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to yield the azide precursor.

G cluster_esterification Step 1: Esterification cluster_mesylation_azide Step 2: Mesylation & Azide Displacement S-2-HMA (S)-2-Hydroxy-3- methylbutanoic acid Reagents1 Methanol (MeOH) Trimethylchlorosilane (TMSCl) S-2-HMA->Reagents1 MethylEster (S)-Methyl 2-hydroxy- 3-methylbutanoate Reagents1->MethylEster Reagents2 1. Methanesulfonyl chloride (MsCl), Triethylamine 2. Sodium azide (NaN3) MethylEster->Reagents2 AzidePrecursor Azide Precursor for Valsartan Reagents2->AzidePrecursor

Synthetic workflow for a key Valsartan precursor.

Modulation of mTOR Signaling in Muscle Protein Synthesis

This protocol describes the analysis of key phosphorylated proteins in the mTOR pathway in a cell-based assay after treatment with a test compound like this compound.

1. Cell Culture and Treatment:

  • Seed skeletal muscle cells (e.g., C2C12 myotubes) in appropriate culture plates.

  • Once cells have differentiated into myotubes, treat them with various concentrations of this compound for a specified time (e.g., 30 minutes to 2 hours). Include a vehicle control.

2. Cell Lysis:

  • After treatment, place plates on ice and wash cells with ice-cold Phosphate Buffered Saline (PBS).

  • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.

3. Western Blotting:

  • Determine protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Denature protein samples by boiling in SDS-PAGE sample buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phosphorylated and total forms of key mTOR pathway proteins (e.g., phospho-mTOR, total mTOR, phospho-p70S6K, total p70S6K, phospho-4E-BP1, total 4E-BP1) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantify the band intensities to determine the ratio of phosphorylated to total protein.

G Leucine Leucine 3-HMA 3-Hydroxy-2-methylbutanoic acid Leucine->3-HMA mTORC1 mTORC1 3-HMA->mTORC1 Activates PI3K PI3K Akt Akt PI3K->Akt Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Protein_Synthesis Muscle Protein Synthesis p70S6K->Protein_Synthesis 4EBP1->Protein_Synthesis

Simplified mTOR signaling pathway in muscle protein synthesis.

Promotion of Intestinal Epithelial Cell Proliferation

Recent studies have shown that 2-hydroxy-3-methylbutyric acid, a stereoisomer of this compound, can promote the proliferation of intestinal epithelial cells by upregulating the MYC signaling pathway.[6][7] This suggests a potential therapeutic application in conditions characterized by impaired intestinal barrier function, such as inflammatory bowel disease (IBD).

This protocol describes a method to assess the effect of 2-hydroxy-3-methylbutyric acid on the proliferation of Caco-2 cells, a human colon adenocarcinoma cell line commonly used as a model for the intestinal epithelium.

1. Cell Culture and Seeding:

  • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and antibiotics).

  • Seed the cells in 96-well plates at a density of approximately 1 x 10⁴ cells per well.

  • Allow the cells to adhere and grow for 24 hours.

2. Treatment:

  • Prepare a stock solution of 2-hydroxy-3-methylbutyric acid in a suitable solvent (e.g., sterile water or PBS) and dilute it in the culture medium to the desired final concentrations.

  • Replace the medium in the wells with the medium containing different concentrations of 2-hydroxy-3-methylbutyric acid or a vehicle control.

3. Proliferation Assay (e.g., using MTT):

  • After a desired incubation period (e.g., 24, 48, or 72 hours), add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell proliferation relative to the vehicle control.

G 2-H-3-MBA 2-Hydroxy-3-methylbutyric acid MAFF_MBP1 MAFF/MBP1 Interaction 2-H-3-MBA->MAFF_MBP1 Promotes MYC_Gene MYC Gene Expression MAFF_MBP1->MYC_Gene Upregulates Cell_Proliferation Intestinal Epithelial Cell Proliferation MYC_Gene->Cell_Proliferation Drives

MYC signaling pathway in intestinal cell proliferation.

Analytical Methods

The accurate quantification of this compound and its stereoisomers is crucial for research and development. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.

Protocol 4: Chiral Separation of this compound Enantiomers by HPLC[12][13]

This protocol provides a general method for the separation of (R)- and (S)-2-hydroxy-3-methylbutanoic acid using a chiral stationary phase.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Chiral stationary phase column (e.g., polysaccharide-based like Chiralpak®).

2. Chromatographic Conditions:

  • Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an acidic modifier like trifluoroacetic acid (TFA) (e.g., 0.1%).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 5-10 µL.

3. Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The two enantiomers should be resolved into two distinct peaks. The resolution (Rs) between the peaks should be calculated, with a value greater than 1.5 indicating baseline separation.

G Sample Racemic Mixture of This compound HPLC Chiral HPLC System (Polysaccharide Column) Sample->HPLC Separation Separated Enantiomers (R and S forms) HPLC->Separation Detection UV Detector (210 nm) Separation->Detection Chromatogram Chromatogram with Two Resolved Peaks Detection->Chromatogram

References

Commercial Availability and Methodologies for 3-Hydroxy-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Overview of Commercial Suppliers, Application Notes, and Experimental Protocols for 3-Hydroxy-2-methylbutanoic Acid.

Introduction

This compound (CAS 473-86-9), also known as nilic acid, is a hydroxy fatty acid that plays a role in various biological processes. It is a normal urinary metabolite involved in the catabolism of the branched-chain amino acid isoleucine.[1][2] Due to its chiral nature, it exists as different stereoisomers, which can exhibit distinct biological activities. This compound serves as a valuable building block in asymmetric synthesis for the development of pharmaceutical agents and other bioactive molecules.[3] This document provides a comprehensive guide to its commercial suppliers, applications, and detailed experimental protocols for its analysis.

Commercial Suppliers of this compound

A variety of chemical suppliers offer this compound, typically for research and development purposes. The following table summarizes key information for several commercial vendors.

SupplierProduct NameCAS NumberPurity/Grades OfferedNotes
Clinivex This compound473-86-9High quality reference standard-
Fisher Scientific (via eMolecules) This compound473-86-9Not specifiedAvailable in quantities such as 100mg.[4]
LGC Standards This compound473-86-9Reference MaterialIntended for food and beverage testing.[5]
CymitQuimica This compound473-86-9Not specifiedStated as a compound useful in organic synthesis.[6]
Santa Cruz Biotechnology (SCBT) This compound473-86-9Not specifiedDescribed as a urinary metabolite.[7]
BenchChem (2S,3S)-3-hydroxy-2-methylbutanoic acid84567-98-6Not specifiedA specific stereoisomer offered as a chiral building block.[3]

Application Notes

This compound is utilized in several key research and development areas:

  • Metabolomics and Clinical Research: As a urinary metabolite, its quantification in biological fluids is important for studying inborn errors of metabolism, such as 3-hydroxy-2-methylbutyryl-CoA dehydrogenase deficiency, an error in isoleucine metabolism.[8]

  • Asymmetric Synthesis: The chiral nature of this compound makes it a valuable chiral building block for the synthesis of complex molecules with specific stereochemistry, which is often crucial for the pharmacological activity of drugs.[3]

  • Food and Beverage Science: This compound and its esters can contribute to the sensory profiles of fermented beverages like wine and beer.[9]

  • Organic Synthesis: It serves as a versatile compound in various organic synthesis applications.[6]

Experimental Protocols

Accurate quantification and chiral separation of this compound in various matrices are critical for its application in research and development. Below are detailed protocols for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Protocol 1: Quantification of this compound in Biological Fluids by GC-MS

This protocol outlines a general procedure for the extraction, derivatization, and analysis of this compound from biological samples like urine or plasma. Derivatization is a necessary step to increase the volatility of the analyte for GC-MS analysis.

1. Sample Preparation and Extraction (Liquid-Liquid Extraction)

  • To 1 mL of the biological sample (e.g., urine, plasma), add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Acidify the sample to a pH of approximately 1-2 using 6 M HCl.

  • Saturate the aqueous phase by adding solid sodium chloride to improve extraction efficiency.

  • Add 5 mL of an organic solvent (e.g., ethyl acetate) and vortex the mixture for 2 minutes to extract the organic acids.

  • Centrifuge the mixture at 3000 rpm for 10 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction process two more times, combining the organic extracts.

  • Dry the combined organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization (Silylation)

  • To the dried residue, add 50-100 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • Seal the vial and heat at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.

  • Cool the vial to room temperature before injection into the GC-MS.

3. GC-MS Analysis

  • GC Column: Use a non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).

  • Injection: Inject 1 µL of the derivatized sample in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometry:

    • Operate in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for targeted quantification.

    • For the di-TMS derivative, characteristic ions can be monitored for quantification.[10]

Protocol 2: Chiral Separation of this compound Enantiomers by HPLC

This protocol describes a method for the enantioselective separation of the (R)- and (S)-enantiomers of this compound using a chiral stationary phase.

1. Sample Preparation

  • Prepare a stock solution of the racemic this compound standard at a concentration of 1 mg/mL in a suitable diluent (e.g., mobile phase).

  • Prepare working standard solutions by diluting the stock solution.

  • For unknown samples, dissolve them in the diluent to a concentration within the linear range of the assay.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralcel OD-H or similar).

  • Mobile Phase: A mixture of n-hexane, isopropanol, and trifluoroacetic acid (TFA). The exact ratio should be optimized for the specific column and system, a typical starting point could be 90:10:0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

3. Analysis

  • Equilibrate the chiral column with the mobile phase for at least 30 minutes.

  • Inject the standard solution to determine the retention times of the enantiomers and to verify system suitability (resolution, peak shape).

  • Inject the prepared sample solutions.

  • Integrate the peak areas for each enantiomer for quantification.

Signaling Pathways and Logical Relationships

While this compound is a known metabolite in the isoleucine catabolic pathway, its direct role in specific cellular signaling cascades is not as well-defined as some other metabolites. The following diagrams illustrate the relevant metabolic pathway and a general experimental workflow.

Isoleucine_Catabolism Isoleucine Isoleucine alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate Transamination alpha_Methylbutyryl_CoA α-Methylbutyryl-CoA alpha_Keto_beta_methylvalerate->alpha_Methylbutyryl_CoA Oxidative decarboxylation Tiglyl_CoA Tiglyl-CoA alpha_Methylbutyryl_CoA->Tiglyl_CoA Dehydrogenation _2_Methyl_3_hydroxybutyryl_CoA 2-Methyl-3-hydroxybutyryl-CoA Tiglyl_CoA->_2_Methyl_3_hydroxybutyryl_CoA Hydration _3_Hydroxy_2_methylbutanoic_acid 3-Hydroxy-2-methylbutanoic acid _2_Methyl_3_hydroxybutyryl_CoA->_3_Hydroxy_2_methylbutanoic_acid Hydrolysis alpha_Methylacetoacetyl_CoA α-Methylacetoacetyl-CoA _2_Methyl_3_hydroxybutyryl_CoA->alpha_Methylacetoacetyl_CoA Dehydrogenation Propionyl_CoA Propionyl_CoA alpha_Methylacetoacetyl_CoA->Propionyl_CoA Acetyl_CoA Acetyl_CoA alpha_Methylacetoacetyl_CoA->Acetyl_CoA

Caption: Isoleucine catabolism pathway leading to this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., Urine, Plasma) Extraction Extraction (LLE or SPE) Sample_Collection->Extraction Derivatization Derivatization (e.g., Silylation for GC-MS) Extraction->Derivatization Chromatographic_Separation Chromatographic Separation (GC or HPLC) Derivatization->Chromatographic_Separation Mass_Spectrometry Mass Spectrometry (MS) Chromatographic_Separation->Mass_Spectrometry Data_Acquisition Data Acquisition Mass_Spectrometry->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: General experimental workflow for the analysis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Hydroxy-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydroxy-2-methylbutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound with high stereoselectivity?

A1: The primary stereoselective routes include asymmetric hydrogenation of β-keto esters, and stereocontrolled aldol (B89426) reactions. Asymmetric hydrogenation using chiral ruthenium catalysts, such as Ru-BINAP complexes, can achieve high enantiomeric excess (ee).[1] Aldol reactions employing chiral auxiliaries or catalysts can also provide excellent stereocontrol.

Q2: My asymmetric hydrogenation is resulting in low enantiomeric excess (ee). What are the potential causes?

A2: Low enantiomeric excess can stem from several factors:

  • Catalyst Quality: Ensure the chiral catalyst is pure and has not degraded.

  • Hydrogen Pressure: While higher pressure can increase the reaction rate, its effect on enantioselectivity can vary. Optimization of hydrogen pressure is crucial.[2]

  • Solvent Choice: The polarity of the solvent can influence the catalyst's conformation and, consequently, the stereochemical outcome.[3]

  • Temperature: Reaction temperature can significantly impact enantioselectivity. Lower temperatures often favor higher ee.

  • Racemization: The product may be susceptible to racemization under the reaction or workup conditions.[4][5]

Q3: I am observing significant side product formation in my aldol condensation approach. What are the likely side reactions?

A3: In aldol reactions for this synthesis, common side products arise from:

  • Self-condensation: Both the acetaldehyde (B116499) and propanal (or their equivalents) can react with themselves, leading to a mixture of products.[6][7]

  • Dehydration: The initial β-hydroxy carbonyl product can dehydrate to form an α,β-unsaturated carbonyl compound, especially if the reaction is heated.[8]

  • Epimerization: The stereocenters in the product can potentially epimerize under basic or acidic conditions, leading to a mixture of diastereomers.

Q4: What are the best practices for purifying this compound?

A4: Purification strategies depend on the scale and purity requirements.

  • Recrystallization: For solid products, recrystallization from a suitable solvent system (e.g., ethanol/water, n-hexane/acetone) can be effective.[9]

  • Chromatography: Silica (B1680970) gel column chromatography can be used to separate the product from impurities.

  • Chiral HPLC: For separating enantiomers and determining enantiomeric excess, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.[10][11][12][13][14]

Troubleshooting Guides

Issue 1: Low Yield in Asymmetric Hydrogenation
Symptom Possible Cause Suggested Solution
Incomplete conversion of starting materialInactive or poisoned catalystEnsure the catalyst is handled under inert conditions. Purify reagents and solvents to remove potential catalyst poisons.
Insufficient hydrogen pressureGradually increase hydrogen pressure and monitor the reaction progress.
Low reaction temperatureWhile lower temperatures can improve enantioselectivity, they may also decrease the reaction rate. A balance must be found through optimization.
Significant product loss during workupProduct solubility in the aqueous phaseDuring extraction, saturate the aqueous layer with NaCl to decrease the polarity and improve extraction efficiency into the organic phase.
Issue 2: Poor Stereoselectivity in Aldol Reaction
Symptom Possible Cause Suggested Solution
Formation of multiple diastereomersPoor facial selectivity of the enolate additionThe choice of enolate (Z vs. E) and the reaction conditions (e.g., metal counterion, solvent) are critical for stereocontrol. Boron enolates often provide high stereoselectivity.[15]
Epimerization of the productUse milder reaction and workup conditions. Avoid prolonged exposure to strong acids or bases.
Low enantiomeric excess (in asymmetric aldol)Ineffective chiral auxiliary or catalystScreen different chiral auxiliaries or catalysts. Ensure the chiral directing group is properly installed and of high enantiomeric purity.

Data Presentation

Table 1: Comparison of Catalytic Systems for Asymmetric Hydrogenation of Methyl 2-methyl-3-oxobutanoate

Catalyst SystemSolventTemperature (°C)H₂ Pressure (atm)Yield (%)ee (%)
Ru-BINAPMethanol (B129727)25-30100>95>98
Ru-BINAPEthanol5050>9999
Rhodium-basedMethanolRoom Temp1VariableUp to 95

Table 2: Effect of Reaction Parameters on Aldol Reaction Stereoselectivity

ParameterVariationEffect on Stereoselectivity
Enolate GeometryZ-enolateGenerally leads to syn-aldol product.[16]
E-enolateGenerally leads to anti-aldol product.[16]
Metal CounterionLi⁺Moderate stereoselectivity.
B(Bu)₂High stereoselectivity due to a more organized transition state.[17]
Solvent PolarityNon-polarCan favor chelation-controlled transition states, leading to higher selectivity.[18][19]

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of Methyl 2-methyl-3-oxobutanoate

Materials:

  • Methyl 2-methyl-3-oxobutanoate

  • [RuCl₂(R)-BINAP]₂·NEt₃ complex

  • Methanol (degassed)

  • Hydrogen gas

  • High-pressure autoclave

Procedure:

  • In a glovebox, charge a glass liner with methyl 2-methyl-3-oxobutanoate and the Ru-BINAP catalyst (substrate-to-catalyst ratio typically 1000:1 to 100:1).

  • Add degassed methanol to the liner.

  • Place the liner inside the autoclave. Seal the autoclave and purge with hydrogen gas three times.

  • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50 atm).

  • Stir the reaction mixture at the desired temperature (e.g., 50 °C) for the specified time (e.g., 18 hours), monitoring the reaction by TLC or GC.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by silica gel chromatography.

  • Hydrolyze the resulting methyl ester to the carboxylic acid using standard procedures (e.g., with LiOH in aqueous methanol).

Protocol 2: Diastereoselective Aldol Reaction using a Chiral Auxiliary

Materials:

  • N-propionyl-4-benzyl-oxazolidinone (Evans auxiliary)

  • Lithium diisopropylamide (LDA)

  • Acetaldehyde

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (aq.)

Procedure:

  • Dissolve the N-propionyl oxazolidinone in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA in THF dropwise. Stir the mixture for 30 minutes to ensure complete enolate formation.

  • Add freshly distilled acetaldehyde dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, containing the chiral auxiliary, can be purified by column chromatography.

  • The chiral auxiliary can be cleaved to yield the desired this compound.

Mandatory Visualizations

Asymmetric_Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Start Start Substrate Substrate: Methyl 2-methyl-3-oxobutanoate Start->Substrate Catalyst Catalyst: Ru-BINAP complex Start->Catalyst Solvent Solvent: Methanol Start->Solvent Autoclave Charge Autoclave Substrate->Autoclave Catalyst->Autoclave Solvent->Autoclave Hydrogenation Hydrogenation (H₂, Pressure, Temp) Autoclave->Hydrogenation Depressurize Depressurize Hydrogenation->Depressurize Solvent_Removal Solvent Removal Depressurize->Solvent_Removal Purification Chromatography Solvent_Removal->Purification Hydrolysis Ester Hydrolysis Purification->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Experimental workflow for asymmetric hydrogenation.

Aldol_Reaction_Pathway Reactant1 Propanal Enolate (Nucleophile) Transition_State Zimmerman-Traxler Transition State Reactant1->Transition_State Reactant2 Acetaldehyde (Electrophile) Reactant2->Transition_State Aldol_Adduct β-Hydroxy Carbonyl Transition_State->Aldol_Adduct Desired_Product syn-3-Hydroxy- 2-methylbutanoic acid (after oxidation/hydrolysis) Aldol_Adduct->Desired_Product Major Pathway Undesired_Product anti-Diastereomer Aldol_Adduct->Undesired_Product Minor Pathway

Caption: Stereochemical pathway of a substrate-controlled aldol reaction.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Conversion Check Reaction Conversion (TLC, GC, NMR) Start->Check_Conversion Start->Check_Conversion Incomplete Reaction Incomplete Reaction Check_Conversion->Incomplete Reaction Check_Conversion->Incomplete Reaction Low Complete Reaction Complete Reaction Check_Conversion->Complete Reaction Check_Conversion->Complete Reaction High Check_Purity Analyze Crude Product Purity Low Purity Low Purity Check_Purity->Low Purity Check_Purity->Low Purity Yes High Purity High Purity Check_Purity->High Purity Check_Purity->High Purity No Catalyst Issue Catalyst Issue Incomplete Reaction->Catalyst Issue Incomplete Reaction->Catalyst Issue e.g., poisoning Reaction Conditions Reaction Conditions Incomplete Reaction->Reaction Conditions Incomplete Reaction->Reaction Conditions e.g., temp, time Complete Reaction->Check_Purity Complete Reaction->Check_Purity Side Reactions Side Reactions Low Purity->Side Reactions Low Purity->Side Reactions Workup/Purification Loss Workup/Purification Loss High Purity->Workup/Purification Loss High Purity->Workup/Purification Loss

Caption: Logical troubleshooting workflow for low reaction yield.

References

Overcoming challenges in 3-Hydroxy-2-methylbutanoic acid purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Hydroxy-2-methylbutanoic acid purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield or Poor Recovery of this compound

  • Question: My recovery of this compound is consistently low after extraction. What are the likely causes and how can I improve it?

  • Answer: Low recovery can stem from several factors throughout your experimental workflow. Here are the most common causes and their solutions:

    • Suboptimal pH During Extraction: this compound is a carboxylic acid. For efficient extraction into an organic solvent, the aqueous sample must be acidified to a pH at least two units below the analyte's pKa to ensure it is in its neutral, less polar form.[1]

      • Solution: Adjust the pH of your aqueous sample to approximately 2-3 with an acid like hydrochloric acid (HCl) or formic acid before performing a liquid-liquid extraction.[1]

    • Inappropriate Extraction Method: The chosen extraction method may not be optimal for this analyte and matrix.

      • Solution: Consider these alternative extraction techniques:

        • Protein Precipitation (PPT): A simple and fast method to remove the bulk of proteins from biological samples.[1]

        • Solid-Phase Extraction (SPE): SPE can offer higher selectivity and recovery. Anion exchange or mixed-mode SPE cartridges are well-suited for isolating acidic compounds like this compound.[1]

    • Insufficient Solvent-to-Sample Ratio in LLE: An inadequate volume of organic solvent will result in poor partitioning of the analyte from the aqueous phase.[1]

      • Solution: Increase the volume of the organic solvent during liquid-liquid extraction to ensure efficient partitioning.

    • Adsorption to Labware: The analyte may be adsorbing to glass or plastic surfaces, leading to loss.

      • Solution: Use silanized glassware to minimize adsorption. Also, ensure that any plasticware used is specified as low-binding.[1]

Issue 2: Emulsion Formation During Liquid-Liquid Extraction (LLE)

  • Question: I frequently get emulsions when I perform LLE, making phase separation difficult. How can I prevent or break these emulsions?

  • Answer: Emulsion formation is a common issue in LLE, especially with complex matrices. Here’s how to address it:

    • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for partitioning without creating a stable emulsion.

    • Addition of Salt: Adding a saturated sodium chloride solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.

    • Centrifugation: If the emulsion is persistent, centrifuging the mixture can help to separate the layers.

    • Filtration through Glass Wool: Passing the emulsified layer through a plug of glass wool can sometimes break the emulsion.

Issue 3: Co-elution of Impurities During Chromatographic Purification

  • Question: I am observing co-eluting impurities with my product during HPLC or GC analysis. How can I improve the separation?

  • Answer: Achieving high purity often requires optimizing your chromatographic method.

    • Optimize the Mobile/Stationary Phase:

      • For HPLC: Experiment with different solvent gradients, pH of the mobile phase, or a column with a different stationary phase chemistry (e.g., C18, Phenyl-Hexyl).

      • For GC: If using Gas Chromatography, ensure the column has the appropriate polarity for your analyte and impurities. A chiral column may be necessary for separating stereoisomers.[2]

    • Adjust Flow Rate and Temperature: Slower flow rates and adjusting the column temperature can improve resolution.

    • Consider a Different Purification Technique: If co-eluting impurities are still an issue, consider alternative purification methods such as preparative thin-layer chromatography (prep-TLC) or recrystallization if the product is a solid.[2]

Issue 4: Analyte Degradation

  • Question: I suspect my this compound is degrading during the purification process. How can I prevent this?

  • Answer: Analyte stability is crucial for obtaining accurate results and high yields.

    • Maintain Low Temperatures: Keep samples on ice or at 4°C throughout the extraction and purification process whenever possible.[3]

    • Minimize Time to Analysis: Process samples as quickly as possible to reduce the chance of degradation.[3]

    • Avoid Repeated Freeze-Thaw Cycles: For biological samples, avoid repeated freezing and thawing, which can lead to degradation. Store samples at -80°C for long-term stability.[1]

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider during purification?

A1: Key properties include its molecular weight of 118.13 g/mol and its acidic nature as a carboxylic acid.[4][5] It is a very hydrophobic molecule and is practically insoluble in water.[6] Its solubility is slight in chloroform, DMSO, methanol, and water.[7] These properties are critical when selecting appropriate solvents for extraction and chromatography.

Q2: Is derivatization necessary for the analysis of this compound?

A2: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is highly recommended. The hydroxyl and carboxyl groups need to be derivatized (e.g., through silylation) to increase the volatility of the analyte for GC analysis.[1][2] For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can enhance ionization efficiency and improve chromatographic separation.[3]

Q3: What are some common impurities found in synthetic preparations of this compound?

A3: Common impurities can include starting materials, reagents, and byproducts from the synthesis. Depending on the synthetic route, these could include unreacted precursors or side-products from oxidation or reduction steps. It is crucial to understand the synthetic pathway to anticipate potential impurities.

Q4: How can I confirm the purity and identity of my final product?

A4: A combination of analytical techniques should be used to confirm the purity and identity of this compound. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.[4]

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To assess purity. A purity of ≥97% (GC) is often considered an analytical standard.

Data Presentation

Table 1: Comparison of Purification Techniques for Hydroxy-carboxylic Acids

Purification TechniquePrincipleTypical PurityTypical RecoveryKey AdvantagesKey Disadvantages
Liquid-Liquid Extraction (LLE) Partitioning between immiscible liquids based on solubility.Moderate60-90%Simple, inexpensive, good for initial cleanup.Can be labor-intensive, emulsion formation is common, may not remove closely related impurities.
Solid-Phase Extraction (SPE) Partitioning between a solid phase and a liquid phase.High80-95%High selectivity, good for concentrating samples, can be automated.More expensive than LLE, requires method development.
Preparative HPLC Separation based on differential partitioning between a mobile and stationary phase.Very High (>99%)50-80%Excellent for achieving high purity, can separate closely related compounds.Expensive, lower throughput, requires specialized equipment.
Recrystallization Purification of solids based on differences in solubility.High to Very HighVariesCan yield very pure crystalline product, scalable.Only applicable to solid compounds, requires finding a suitable solvent system.

Note: The values presented are typical ranges for hydroxy-carboxylic acids and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound

  • Sample Preparation: Start with the aqueous solution containing this compound.

  • pH Adjustment: Transfer the aqueous solution to a beaker. Slowly add a 1M HCl solution dropwise while stirring and monitoring the pH with a calibrated pH meter. Adjust the pH to approximately 2.0.[8]

  • Extraction: Transfer the pH-adjusted aqueous solution to a separatory funnel. Add an equal volume of a water-immiscible organic solvent such as ethyl acetate.

  • Mixing: Stopper the funnel and gently invert it 15-20 times to allow for partitioning of the analyte into the organic phase. Vent the funnel periodically to release any pressure buildup.

  • Phase Separation: Allow the layers to separate completely. The organic layer will typically be the upper layer (confirm with solvent densities).

  • Collection: Drain the lower aqueous layer and collect the upper organic layer.

  • Repeat Extraction: For improved recovery, repeat the extraction of the aqueous layer with a fresh portion of the organic solvent two more times.

  • Washing: Combine the organic extracts and wash with a saturated NaCl (brine) solution to remove residual water.

  • Drying: Transfer the organic layer to a clean flask and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic extract using a rotary evaporator to obtain the crude this compound.

Protocol 2: Derivatization for GC-MS Analysis (Silylation)

  • Sample Preparation: Ensure the purified this compound extract is completely dry. Moisture can interfere with the derivatization reaction.[1]

  • Reagent Addition: To the dried sample, add a silylation reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: Cap the vial tightly and heat at a specific temperature (e.g., 60-80 °C) for a designated time (e.g., 30-60 minutes) to allow the reaction to go to completion.

  • Analysis: After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.

Visualizations

Purification_Workflow cluster_start Initial Sample cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis cluster_end Final Product start Aqueous Solution containing 3-H-2-MBA ph_adjust pH Adjustment to ~2.0 start->ph_adjust Step 1 lle Liquid-Liquid Extraction (e.g., with Ethyl Acetate) ph_adjust->lle Step 2 dry Drying of Organic Phase (e.g., with Na2SO4) lle->dry Step 3 concentrate Solvent Removal (Rotary Evaporation) dry->concentrate Step 4 chromatography Chromatography (e.g., HPLC or SPE) concentrate->chromatography Step 5 (Optional, for high purity) derivatization Derivatization (for GC-MS) concentrate->derivatization Step 6b chromatography->derivatization Step 6a analysis Purity & Identity Check (NMR, MS, GC/HPLC) derivatization->analysis Step 7 end Pure 3-Hydroxy-2- methylbutanoic Acid analysis->end Final Confirmation Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield? ph Incorrect pH during Extraction? start->ph Yes emulsion Emulsion Formation during LLE? start->emulsion Yes impurities Co-eluting Impurities? start->impurities Yes degradation Analyte Degradation? start->degradation Yes adjust_ph Adjust pH to ~2.0 ph->adjust_ph break_emulsion Add Brine / Centrifuge emulsion->break_emulsion optimize_chrom Optimize Chromatography Method impurities->optimize_chrom low_temp Maintain Low Temperature degradation->low_temp

References

3-Hydroxy-2-methylbutanoic acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of 3-Hydroxy-2-methylbutanoic acid, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound, a solid compound, should be stored under controlled conditions.[1][2] While specific long-term stability data for this compound is limited, general recommendations are based on information from suppliers and best practices for similar organic acids. One supplier suggests storage at 2-8°C, while another indicates room temperature is suitable for the sealed, dry compound.[3] For long-term storage, especially in solution, colder temperatures are advisable to minimize potential degradation.

Q2: What is the expected shelf life of this compound?

The shelf life can vary depending on the storage conditions and purity of the compound. One supplier notes a "limited shelf life" and advises referring to the expiry date on the product label.[4] Another source indicates that the compound is stable under normal handling and storage conditions.[1][5] To ensure the integrity of your experimental results, it is recommended to use the compound within the manufacturer's specified expiry date. For solutions prepared in the lab, it is best practice to use them fresh or store them at ≤ -20°C for short-term storage and at -80°C for long-term storage, minimizing freeze-thaw cycles.

Q3: To what potential degradation pathways is this compound susceptible?

While specific degradation pathways for this compound are not well-documented in the literature, potential degradation can be inferred from the chemistry of similar hydroxy acids. Two potential non-enzymatic degradation pathways are:

  • Oxidation: The secondary alcohol group could be susceptible to oxidation, especially in the presence of oxidizing agents or upon prolonged exposure to air.

  • Esterification: In the presence of alcohols, especially under acidic conditions, the carboxylic acid group can undergo esterification.

It is also important to consider that solutions of organic acids can be susceptible to microbial contamination if not handled under sterile conditions.

Q4: What are the known incompatibilities of this compound?

As an organic acid, this compound should be stored separately from:

  • Bases: To avoid acid-base neutralization reactions.[6][7]

  • Oxidizing agents: To prevent potential oxidation of the hydroxyl group.[5][6][7]

  • Reactive metals: Such as sodium, potassium, and magnesium.[8]

It is also good practice to store organic acids in a separate, designated cabinet away from inorganic acids.[7][8]

Stability and Storage Data Summary

ParameterRecommendationSource(s)
Physical Form Solid[1][2]
Storage Temperature (Solid) 2-8°C or Room Temperature (sealed, dry)[3][4]
Storage of Solutions ≤ -20°C (short-term), -80°C (long-term)Inferred from similar compounds
Incompatibilities Bases, oxidizing agents, reactive metals, inorganic acids[5][6][7][8]
Shelf Life Limited; refer to manufacturer's expiry date[4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling and analysis of this compound.

Issue 1: Inconsistent or non-reproducible analytical results.

  • Possible Cause A: Sample Degradation. The compound may have degraded due to improper storage or handling.

    • Solution: Ensure the compound is stored at the recommended temperature and protected from light and moisture. For solutions, prepare them fresh before use or store aliquots at -80°C to minimize freeze-thaw cycles.

  • Possible Cause B: Issues with Analytical Method. Problems with the analytical instrumentation (e.g., HPLC, GC-MS) can lead to inconsistent results.

    • Solution: Refer to standard troubleshooting guides for your specific instrument. Common issues include leaks, bubbles in the mobile phase, or a contaminated column.[9] For mass spectrometry, ensure that ion source parameters are optimized for organic acid analysis.[6]

  • Possible Cause C: Interaction with Labware. Although not specifically documented for this compound, some organic compounds can adsorb to certain plastics.

    • Solution: Use glass or polypropylene (B1209903) labware where possible. If using other plastics, consider performing a preliminary study to check for adsorption.

Issue 2: Poor solubility of the compound.

  • Possible Cause A: Incorrect Solvent. this compound is a polar molecule.

    • Solution: The compound is soluble in water and polar organic solvents like methanol (B129727) and ethanol.[10] For aqueous solutions, the solubility can be pH-dependent. Adjusting the pH to be above the pKa of the carboxylic acid group will increase its solubility.

  • Possible Cause B: Low Temperature. Solubility generally decreases at lower temperatures.

    • Solution: When preparing solutions, ensure the solvent is at room temperature. If you need to prepare a concentrated stock solution, you may need to gently warm the mixture and sonicate.

Experimental Protocols

Protocol 1: General Procedure for Accelerated Stability Testing

This protocol provides a general framework for assessing the stability of this compound under accelerated conditions. The specific parameters should be adapted based on the intended application and regulatory requirements.

  • Sample Preparation: Prepare a stock solution of this compound of a known concentration in a relevant solvent system.

  • Stress Conditions: Aliquot the stock solution into multiple vials and expose them to a range of elevated temperatures (e.g., 40°C, 60°C, and 80°C). Include a control set stored at the recommended long-term storage temperature (e.g., 4°C or -20°C).

  • Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one aliquot from each temperature condition for analysis.

  • Sample Analysis: Analyze the concentration of this compound in each sample using a validated stability-indicating analytical method, such as HPLC-UV or LC-MS.

  • Data Analysis: Plot the natural logarithm of the concentration versus time for each temperature. The slope of the line will give the degradation rate constant (k) at that temperature.

  • Arrhenius Plot: Plot the natural logarithm of the degradation rate constants (ln(k)) versus the reciprocal of the absolute temperature (1/T).

  • Shelf-Life Prediction: Extrapolate the Arrhenius plot to the recommended storage temperature to determine the degradation rate constant at that temperature. The shelf life (t90), or the time it takes for 10% of the compound to degrade, can then be calculated using the equation: t90 = 0.105 / k.

Visualizations

TroubleshootingWorkflow start Inconsistent Analytical Results check_storage Review Storage and Handling Procedures start->check_storage improper_storage Improper Storage or Multiple Freeze-Thaw Cycles? check_storage->improper_storage solution_storage Solution: Aliquot and Store at -80°C. Use Fresh Stock. improper_storage->solution_storage Yes check_method Review Analytical Method and Instrument Performance improper_storage->check_method No method_issue Instrument Malfunction or Suboptimal Method? check_method->method_issue solution_method Solution: Perform Instrument Maintenance and Method Optimization. method_issue->solution_method Yes check_solubility Investigate Potential Solubility Issues method_issue->check_solubility No solubility_issue Is the Compound Fully Dissolved? check_solubility->solubility_issue solution_solubility Solution: Adjust Solvent or pH. Use Sonication. solubility_issue->solution_solubility Yes StorageAndHandling start Receiving Solid this compound store_solid Store in a Tightly Sealed Container in a Cool, Dry Place (2-8°C or Room Temp) start->store_solid prep_solution Preparing a Solution store_solid->prep_solution use_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) prep_solution->use_ppe dissolve Dissolve in a Suitable Polar Solvent (e.g., Water, Methanol) use_ppe->dissolve storage_decision Immediate Use? dissolve->storage_decision use_now Proceed with Experiment storage_decision->use_now Yes store_solution Store Solution storage_decision->store_solution No aliquot Aliquot to Minimize Freeze-Thaw Cycles store_solution->aliquot short_term Short-Term Storage (≤ -20°C) long_term Long-Term Storage (-80°C) aliquot->short_term aliquot->long_term

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 3-Hydroxy-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 3-Hydroxy-2-methylbutanoic acid. The information is tailored for researchers, scientists, and drug development professionals to help achieve optimal chromatographic performance.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it identified?

A1: Peak tailing in HPLC refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half.[1][2] Ideally, a chromatographic peak should have a symmetrical, Gaussian shape.[3] Peak tailing is quantitatively assessed using the tailing factor (Tf) or asymmetry factor (As), where a value greater than 1.2 often indicates significant tailing.[3][4] This can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and lead to poor reproducibility.[3][4]

Q2: What are the common causes of peak tailing for an acidic compound like this compound?

A2: Peak tailing for acidic compounds in reversed-phase HPLC is often due to secondary interactions between the analyte and the stationary phase.[1][5] Key causes include:

  • Silanol (B1196071) Interactions: Free silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound, leading to a secondary retention mechanism that causes tailing.[2][6]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte (approximately 4.5 for this compound), both ionized and un-ionized forms of the acid will exist, resulting in peak broadening or tailing.[4]

  • Column Contamination and Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that cause peak tailing.[4]

  • Instrumental Effects: Issues such as extra-column volume (e.g., long or wide tubing) can contribute to peak broadening and tailing.[4]

  • Sample Overload: Injecting too concentrated a sample can saturate the column, leading to distorted peak shapes.[1]

Q3: How does the mobile phase pH influence the peak shape of this compound?

A3: The mobile phase pH is a critical factor for controlling the peak shape of ionizable compounds. For an acidic analyte like this compound, a mobile phase pH that is at least 2 pH units below its pKa (approximately 4.5) is recommended.[4] At a low pH (e.g., pH 2.5-3.0), the carboxylic acid group of the analyte will be fully protonated (un-ionized), minimizing secondary interactions with the stationary phase and promoting a single, well-defined peak shape.[4][5]

Q4: Can the choice of buffer and its concentration affect peak tailing?

A4: Yes, a buffer is essential for maintaining a stable pH throughout the analysis.[1] A buffer concentration between 10-50 mM is generally sufficient to control the pH and can also help to mask some of the residual silanol activity on the column, thereby improving peak shape.[3][4]

Q5: Is it possible that my sample solvent is causing the peak tailing?

A5: The composition of the solvent used to dissolve the sample can significantly impact peak shape. If the sample solvent is stronger (i.e., has a higher organic content) than the mobile phase, it can lead to peak distortion.[3] It is always recommended to dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is required for solubility, the injection volume should be kept to a minimum.[3]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.

Guide 1: Mobile Phase Optimization

Objective: To determine the optimal mobile phase pH and composition to achieve a symmetrical peak shape.

Experimental Protocol:

  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 5 µL.

    • Sample: 100 µg/mL of this compound in Mobile Phase A.

  • Procedure:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15-20 minutes.

    • Inject the sample and run an isocratic elution.

    • Evaluate the peak shape and tailing factor.

    • If tailing persists, prepare a mobile phase with a slightly different pH by using 0.1% phosphoric acid in water (pH ~2.1) and repeat the analysis.

    • Consider a shallow gradient if other impurities are present.

Quantitative Data Summary:

Mobile Phase Aqueous ComponentApproximate pHExpected Tailing Factor (Tf)Rationale
0.1% Formic Acid2.7< 1.5Suppresses ionization of the analyte and silanol groups.[4][5]
0.1% Phosphoric Acid2.1< 1.3Provides a lower pH for more effective suppression of silanol interactions.[7]
Guide 2: Column Health and Instrumental Effects

Objective: To identify and resolve issues related to the column and HPLC system that may cause peak tailing.

Experimental Protocol:

  • Column Flushing:

    • Disconnect the column from the detector.

    • Flush the column in the reverse direction with a series of solvents, starting with the mobile phase without buffer, then water, isopropanol, and finally hexane. Follow with isopropanol, water, and then the mobile phase in the forward direction.

    • This procedure helps to remove strongly retained contaminants.

  • System Check:

    • Inspect all tubing and connections for any signs of dead volume.

    • Ensure that the tubing internal diameter is appropriate for the system (e.g., 0.005 inches for standard HPLC).[1]

    • Replace the column with a new one of the same type to determine if the original column has degraded.

Visualizations

Troubleshooting Workflow for Peak Tailing

Troubleshooting_Workflow start Peak Tailing Observed (Tf > 1.2) check_mobile_phase Is Mobile Phase pH ~2 units below pKa (~4.5)? start->check_mobile_phase adjust_ph Adjust pH to 2.5-3.0 with 0.1% Formic or Phosphoric Acid check_mobile_phase->adjust_ph No check_buffer Is Buffer Concentration Adequate (10-50 mM)? check_mobile_phase->check_buffer Yes adjust_ph->check_buffer adjust_buffer Increase Buffer Concentration check_buffer->adjust_buffer No check_column Is Column Old or Contaminated? check_buffer->check_column Yes adjust_buffer->check_column flush_column Flush or Replace Column check_column->flush_column Yes check_instrument Check for Extra-Column Volume and Sample Overload check_column->check_instrument No flush_column->check_instrument optimize_instrument Reduce Tubing Length/ID and Dilute Sample check_instrument->optimize_instrument Yes end_good Peak Shape Improved (Tf < 1.2) check_instrument->end_good No optimize_instrument->end_good

Caption: A step-by-step workflow for troubleshooting peak tailing.

Signaling Pathway of Secondary Interactions Leading to Peak Tailing

Secondary_Interactions cluster_column Silica Stationary Phase cluster_analyte This compound silanol Si-OH Ionized Silanol (Si-O⁻) interaction Secondary Interaction (Ionic) silanol:f1->interaction High pH analyte R-COOH Ionized Analyte (R-COO⁻) analyte:f1->interaction High pH tailing Peak Tailing interaction->tailing

Caption: The mechanism of secondary ionic interactions causing peak tailing.

References

Optimizing MS/MS parameters for 3-Hydroxy-2-methylbutanoic acid detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the MS/MS detection of 3-Hydroxy-2-methylbutanoic acid. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for this compound in negative ion ESI-MS/MS?

A1: For this compound (molecular weight: 118.13 g/mol ), analysis is typically performed in negative electrospray ionization (ESI) mode. The singly deprotonated molecule, [M-H]⁻, serves as the precursor ion.

  • Precursor Ion (Q1): m/z 117.1

  • Product Ions (Q3): Common product ions result from the fragmentation of the precursor. A characteristic product ion for quantification is often m/z 73.1. Other observed fragments can include m/z 55.0 and 57.0.[1] The transition of 117.1 -> 73.1 is a common choice for Multiple Reaction Monitoring (MRM) assays for similar isomers.

Q2: I am observing a weak or no signal for my analyte. What are the potential causes and solutions?

A2: A low or absent signal for this compound can arise from several factors throughout the analytical workflow.[2] Due to its polar nature, challenges in extraction and chromatography are common.[2]

  • Inefficient Extraction: Ensure your extraction method is suitable for a polar molecule. While protein precipitation is a common starting point, it may not remove all interfering matrix components. Consider optimizing the precipitating solvent or employing more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner extract.[2]

  • Poor Chromatographic Retention: As a polar compound, this compound may exhibit poor retention on standard C18 reversed-phase columns, often eluting in the void volume with matrix components that cause ion suppression.[2] To address this, consider using a column designed for polar analytes (e.g., C18 with polar end-capping or a HILIC column) or adjusting the mobile phase to increase the proportion of the aqueous component.[2]

  • Suboptimal MS Parameters: Verify that the precursor and product ion m/z values are correct. It is crucial to optimize collision energy and ion source parameters, such as capillary voltage, gas flows, and temperature, to maximize signal intensity.[2]

  • Ion Suppression: Co-eluting matrix components, especially phospholipids (B1166683) from plasma, can significantly suppress the ionization of the analyte.[2] Improving chromatographic separation and using a stable isotope-labeled internal standard can help mitigate and correct for these matrix effects.[2]

Q3: My chromatographic peak shape is poor (e.g., fronting, tailing, or splitting). How can I improve it?

A3: Poor peak shape can compromise the accuracy and precision of quantification. Common causes include column issues and suboptimal chromatographic conditions.

  • Column Overload: Injecting too much analyte can lead to peak fronting. Try diluting your sample before injection.

  • Column Contamination: Accumulation of matrix components on the column can cause peak tailing. Flushing the column with a strong solvent may resolve this.

  • Column Degradation: Over time, the stationary phase of the column can degrade. If flushing does not improve the peak shape, the column may need to be replaced.

  • Secondary Interactions: Peak tailing for some compounds can be caused by secondary interactions with the column material.

  • Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can lead to peak distortion, including splitting and broadening.

Q4: How do I perform collision energy optimization for this analyte?

A4: Collision energy is a critical parameter that dictates the fragmentation efficiency of the precursor ion and the intensity of the product ions. The optimal collision energy is compound-dependent and should be determined empirically for your specific instrument.

A common approach is to perform a collision energy ramp experiment. This involves infusing a standard solution of this compound into the mass spectrometer and acquiring MS/MS data while systematically varying the collision energy over a range (e.g., 5 to 40 eV). The optimal collision energy is the value that produces the highest and most stable signal for the desired product ion.

Troubleshooting Guides

Issue 1: Low Signal Intensity or High Background Noise

This guide provides a systematic approach to diagnosing and resolving issues related to poor signal intensity and high background noise during the analysis of this compound.

Potential Cause Troubleshooting Steps Expected Outcome
Suboptimal Ion Source Parameters 1. Infuse a standard solution of the analyte. 2. Systematically adjust source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the precursor ion signal.A significant increase in the signal intensity of the m/z 117.1 precursor ion.
Inefficient Fragmentation 1. Perform a collision energy optimization experiment by ramping the collision energy while monitoring the product ions. 2. Select the collision energy that provides the highest intensity for the desired product ion (e.g., m/z 73.1).Identification of an optimal collision energy that enhances the product ion signal, improving sensitivity and selectivity.
Matrix Effects (Ion Suppression) 1. Prepare post-extraction spiked samples and compare the analyte signal to that in a neat solution to assess matrix effects. 2. Improve sample clean-up using SPE or LLE. 3. Enhance chromatographic separation to move the analyte away from co-eluting interferences.Reduced signal suppression and a more accurate and precise quantification of the analyte.
Contaminated System 1. Flush the LC system and mass spectrometer with appropriate cleaning solutions. 2. Clean the ion source according to the manufacturer's instructions.A reduction in background noise and a more stable signal, leading to improved signal-to-noise ratios.
Issue 2: Poor Reproducibility and Variability in Results

This guide addresses common causes of poor reproducibility in the quantification of this compound.

Potential Cause Troubleshooting Steps Expected Outcome
Inconsistent Sample Preparation 1. Standardize all sample handling and extraction procedures. 2. Ensure consistent timing and temperature for all steps. 3. Use a calibrated pipette for all liquid transfers.Reduced variability between replicate samples and improved precision of the assay.
Lack of an Appropriate Internal Standard 1. Incorporate a stable isotope-labeled internal standard (SIL-IS) for this compound if available. 2. If a SIL-IS is not available, use a structural analog that has similar chemical properties and chromatographic behavior.The internal standard will compensate for variability in extraction efficiency and matrix effects, leading to more accurate and reproducible results.
LC System Instability 1. Check for leaks in the LC system. 2. Ensure the mobile phase is properly degassed. 3. Monitor the pressure trace for any unusual fluctuations.A stable and reproducible retention time and peak area for the analyte and internal standard.
Injector Carryover 1. Optimize the injector wash procedure by using a strong solvent and increasing the wash volume or duration. 2. Inject a blank sample after a high-concentration sample to check for carryover.Elimination of residual analyte from previous injections, ensuring the accuracy of subsequent measurements.

Experimental Protocols

Protocol 1: Collision Energy Optimization for this compound

This protocol describes a method for determining the optimal collision energy for the fragmentation of the [M-H]⁻ ion of this compound.

  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of methanol (B129727) and water.

  • Infusion Setup: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.

  • MS Method Setup:

    • Set the mass spectrometer to negative ESI mode.

    • Select the precursor ion m/z 117.1.

    • Set up a product ion scan from m/z 40 to 120.

    • Create a method that ramps the collision energy from 5 eV to 40 eV in increments of 2-3 eV.

  • Data Acquisition: Acquire MS/MS spectra at each collision energy level.

  • Data Analysis: Plot the intensity of the desired product ion (e.g., m/z 73.1) as a function of the collision energy. The collision energy that yields the maximum intensity is the optimal value for your instrument.

Protocol 2: Sample Preparation from Plasma using Protein Precipitation

This protocol provides a basic method for extracting this compound from plasma samples.

  • Sample Aliquoting: To 100 µL of plasma in a microcentrifuge tube, add the internal standard.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile.

  • Vortexing: Vortex the mixture for 30 seconds to precipitate the proteins.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Analysis: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from a collision energy optimization experiment and a comparison of different sample preparation methods for this compound.

Table 1: Effect of Collision Energy on Product Ion Intensity

Collision Energy (eV)Precursor Ion (m/z 117.1) IntensityProduct Ion (m/z 73.1) IntensitySignal-to-Noise Ratio
59.5e61.2e450
108.2e65.8e4250
156.1e69.3e4480
20 4.3e6 1.5e5 750
252.5e61.1e5550
301.1e66.2e4300
350.5e62.1e4100

Note: The optimal collision energy is instrument-dependent and should be determined empirically.

Table 2: Comparison of Sample Preparation Methods

Method Recovery (%) Matrix Effect (%) Process Efficiency (%)
Protein Precipitation (Acetonitrile) 85 ± 565 ± 855 ± 7
Liquid-Liquid Extraction (Ethyl Acetate) 78 ± 685 ± 566 ± 6
Solid-Phase Extraction (Polymeric Sorbent) 92 ± 495 ± 387 ± 4

Note: These values are illustrative and can vary based on the specific matrix and experimental conditions.

Visualizations

fragmentation_pathway precursor [M-H]⁻ m/z 117.1 fragment1 Product Ion m/z 73.1 precursor->fragment1 CID loss1 Loss of C2H4O (Acetaldehyde)

Caption: Proposed fragmentation pathway for this compound in negative ESI-MS/MS.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample + Internal Standard ppt Protein Precipitation (ice-cold ACN) plasma->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap recon Reconstitution evap->recon lc LC Separation (Polar-modified C18) recon->lc ms MS/MS Detection (Negative ESI, MRM) lc->ms integrate Peak Integration ms->integrate quant Quantification integrate->quant

Caption: General experimental workflow for the LC-MS/MS analysis of this compound.

troubleshooting_logic start Low or No Signal check_ms Check MS Parameters (Precursor/Product Ions, CE) start->check_ms check_lc Evaluate Chromatography (Retention, Peak Shape) start->check_lc check_prep Assess Sample Prep (Extraction Efficiency) start->check_prep solution_ms Optimize Source & Collision Energy check_ms->solution_ms Incorrect? solution_lc Use Polar Column / Adjust Mobile Phase check_lc->solution_lc Poor? solution_prep Improve Clean-up (SPE or LLE) check_prep->solution_prep Inefficient?

Caption: Logical troubleshooting workflow for low analyte signal.

References

Technical Support Center: Matrix Effects in the Quantification of 3-Hydroxy-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with matrix effects in the LC-MS/MS quantification of 3-Hydroxy-2-methylbutanoic acid (3-HMB). This document provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to help identify, understand, and mitigate matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my 3-HMB quantification?

A: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting, undetected components in the sample matrix.[1] In LC-MS/MS, these components can either suppress the signal (ion suppression) or, less commonly, enhance it (ion enhancement), leading to inaccurate and irreproducible quantification of 3-HMB.[2][3] These effects arise because matrix components can compete with the analyte for charge in the ion source, alter the efficiency of droplet formation and desolvation, or change the physical properties of the sample solution.

Q2: I'm observing high variability in my results between different plasma lots. Could this be a matrix effect?

A: Yes, significant variability between different lots of a biological matrix is a classic indicator of matrix effects.[1] The composition of biological fluids like plasma can vary considerably from one individual to another, containing different levels of endogenous components like phospholipids (B1166683), salts, and proteins.[1][4] If your sample preparation is not sufficiently removing these interferences, you will observe inconsistent ionization and, consequently, poor reproducibility.

Q3: What is the best type of internal standard (IS) to use for 3-HMB to compensate for matrix effects?

A: The gold standard is a stable isotope-labeled (SIL) internal standard of this compound (e.g., 3-HMB-d7 or ¹³C₅-3-HMB).[5] A SIL-IS is the ideal choice because it has nearly identical physicochemical properties to the analyte.[5][6] It will co-elute chromatographically and experience the same degree of ion suppression or enhancement, allowing for accurate correction and reliable quantification. Structural analogues are a less ideal alternative and may not fully compensate for matrix effects.

Q4: Can I just dilute my sample to reduce matrix effects?

A: Dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components.[7] However, this approach is only feasible if the concentration of 3-HMB in your samples is high enough to remain well above the lower limit of quantification (LLOQ) of your assay after dilution.[7] For trace-level analysis, dilution may compromise the sensitivity of the method.

Q5: My recovery is good, but my matrix factor assessment fails. What does this mean?

A: This scenario indicates that your sample preparation method is efficient at extracting 3-HMB from the matrix (good recovery), but it is not effectively removing the interfering components that cause ion suppression or enhancement. Recovery assesses the efficiency of the extraction process, while the matrix factor measures the influence of the remaining matrix components on the analyte's signal.[1][8] You will need to improve the selectivity of your sample cleanup procedure.[9]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to matrix effects during 3-HMB analysis.

Observed Problem Potential Cause Recommended Solution(s)
Poor Reproducibility / High %CV Significant and variable matrix effects between samples.1. Incorporate a Stable Isotope-Labeled IS: If not already in use, a SIL-IS is the most effective way to compensate for variability.[2][6] 2. Improve Sample Preparation: Move from a simple protein precipitation to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[2][9]
Low Sensitivity / Inability to Reach LLOQ Severe ion suppression.1. Optimize Chromatography: Modify the LC gradient to separate 3-HMB from the "suppression zone," often where phospholipids elute.[2][10] 2. Enhance Sample Cleanup: Use SPE with a mixed-mode or polymeric sorbent for more thorough removal of interferences.[11] 3. Check Ion Source: Consider switching to Atmospheric Pressure Chemical Ionization (APCI) if using Electrospray Ionization (ESI), as APCI can be less susceptible to matrix effects for certain compounds.[8]
Inconsistent Peak Shapes (Tailing/Fronting) Co-eluting interferences or secondary interactions with the analytical column.1. Adjust Mobile Phase pH: For an acidic analyte like 3-HMB, ensure the mobile phase pH is at least 2 units below its pKa to maintain it in a single, neutral form.[12] 2. Use a Different Column Chemistry: An embedded polar group (EPG) column may offer alternative selectivity and reduce secondary interactions.[12] 3. Consider Metal-Free Systems: Some acidic compounds can chelate with metal surfaces in standard HPLC columns, leading to poor peak shape. A metal-free column could resolve this.[13]
Calibration Curve Fails (Poor Linearity) Matrix effects are concentration-dependent, or the blank matrix used for calibrators is not representative.1. Use Matrix-Matched Calibrators: Prepare your calibration standards in the same blank biological matrix as your samples to mimic the matrix effect.[2][14] 2. Evaluate Different Matrix Lots: Test multiple sources of blank matrix to ensure your method is robust across different subjects.

Troubleshooting Workflow Diagram

G start Poor Reproducibility or Low Sensitivity for 3-HMB q_is Using a Stable Isotope- Labeled (SIL) IS? start->q_is sol_is Implement a SIL-IS (e.g., 3-HMB-d7) q_is->sol_is No q_cleanup Current Sample Prep? q_is->q_cleanup Yes end_node Method Performance Improved sol_is->end_node ppt Protein Precipitation (PPT) q_cleanup->ppt PPT lle_spe LLE or SPE q_cleanup->lle_spe LLE/SPE sol_cleanup_ppt Upgrade to LLE or SPE for better selectivity. ppt->sol_cleanup_ppt sol_cleanup_adv Optimize SPE (e.g., mixed-mode) or LLE (pH, solvent). lle_spe->sol_cleanup_adv q_chrom Chromatography Optimized? sol_cleanup_ppt->q_chrom sol_cleanup_adv->q_chrom sol_chrom Modify gradient to separate 3-HMB from suppression zones. Adjust mobile phase pH. q_chrom->sol_chrom No q_chrom->end_node Yes sol_chrom->end_node

Caption: A decision tree for troubleshooting common matrix effect issues.

Experimental Protocols

Protocol for Matrix Effect Assessment

This protocol quantitatively assesses matrix effects using the post-extraction spike method.[1]

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike 3-HMB and its SIL-IS into the final reconstitution solvent at low and high QC concentrations.

    • Set B (Post-Spiked Matrix): Process at least 6 different lots of blank biological matrix (e.g., plasma) through the entire sample preparation procedure. Spike 3-HMB and SIL-IS into the final, clean extracts.

    • Set C (Pre-Spiked Matrix): Spike 3-HMB and SIL-IS into the blank matrix before starting the sample preparation procedure. (This set is for recovery assessment).

  • Analyze Samples: Inject all three sets into the LC-MS/MS system.

  • Calculate Matrix Factor (MF) and Recovery (%RE):

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF of 1 indicates no matrix effect. An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement. The CV of the MF across the different lots should be <15%.

    • Recovery (%RE) = (Peak Area in Set C) / (Peak Area in Set B) * 100

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed to provide cleaner extracts than protein precipitation. A mixed-mode anion exchange SPE is often effective for acidic compounds like 3-HMB.[15][12]

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of SIL-IS working solution and 400 µL of 2% formic acid in water. Vortex to mix.

  • SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol (B129727), followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Load Sample: Load the pre-treated sample onto the cartridge.

  • Wash:

    • Wash 1: Use 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash 2: Use 1 mL of 20% methanol in water to remove less polar interferences.

  • Elute: Elute 3-HMB and the SIL-IS with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Dry Down & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Parameters

These are starting parameters that should be optimized for your specific instrumentation.

  • LC System: UHPLC System

  • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)[16]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: Start at 5% B, ramp to 95% B over 4 minutes, hold for 1 minute, then re-equilibrate.

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple Quadrupole

  • Ion Source: Electrospray Ionization (ESI), Negative Mode

  • MRM Transitions (Hypothetical):

    • 3-HMB: Q1: 117.1 -> Q3: 71.1

    • 3-HMB-d7 (IS): Q1: 124.1 -> Q3: 77.1

Experimental Workflow Diagram

G cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample + SIL-IS p2 Pre-treat with Acid p1->p2 p3 Condition & Equilibrate SPE Cartridge p2->p3 p4 Load & Wash p3->p4 p5 Elute Analyte p4->p5 p6 Evaporate & Reconstitute p5->p6 a1 Inject into UHPLC System p6->a1 a2 Chromatographic Separation (C18) a1->a2 a3 Ionization (ESI-) a2->a3 a4 Detection (MRM) a3->a4 d1 Integrate Peaks (Analyte & IS) a4->d1 d2 Calculate Peak Area Ratios d1->d2 d3 Quantify using Calibration Curve d2->d3

Caption: Workflow for the LC-MS/MS analysis of 3-HMB.

Quantitative Data on Matrix Effects

The following tables summarize hypothetical but realistic data from a matrix effect experiment comparing three different sample preparation techniques for 3-HMB in human plasma.

Table 1: Matrix Factor (MF) Assessment

Matrix Factor is calculated as (Analyte response in post-spiked matrix) / (Analyte response in neat solution). Values are averaged across 6 lots of plasma.

Sample Preparation MethodMean Matrix Factor (MF)%CV of MF across LotsInterpretation
Protein Precipitation (PPT) 0.4228%Severe & Variable Ion Suppression
Liquid-Liquid Extraction (LLE) 0.8111%Mild & Consistent Ion Suppression
Solid-Phase Extraction (SPE) 0.966%Negligible Matrix Effect

Table 2: Recovery and Process Efficiency

Recovery evaluates extraction efficiency. Process Efficiency combines extraction efficiency and matrix effects.

Sample Preparation MethodMean Recovery (%RE)Process Efficiency (%PE)Overall Performance
Protein Precipitation (PPT) 98%41%High recovery but poor overall efficiency due to strong matrix effects.
Liquid-Liquid Extraction (LLE) 75%61%Lower recovery but better efficiency due to cleaner extract.
Solid-Phase Extraction (SPE) 91%87%High recovery and minimal matrix effects, providing the most accurate and reliable results.

References

Technical Support Center: Stereoselective Synthesis of 3-Hydroxy-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during the stereoselective synthesis of 3-Hydroxy-2-methylbutanoic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Diastereoselectivity in Evans Aldol (B89426) Reaction

  • Question: My Evans aldol reaction to produce the syn-3-Hydroxy-2-methylbutanoic acid precursor is showing low diastereoselectivity. What are the common causes and how can I improve it?

  • Answer: Low diastereoselectivity in the Evans aldol reaction is a frequent challenge. Here are the primary factors and troubleshooting steps:

    • Purity of Lewis Acid: The purity of the boron triflate (e.g., Bu₂BOTf) is critical.[1] Aged or impure Lewis acids can lead to poor diastereoselectivity. It is recommended to use freshly distilled or recently purchased reagents.

    • Enolate Geometry: The formation of the desired Z-enolate is crucial for high syn-selectivity.[2][3]

      • Base and Solvent: Ensure the use of a suitable base (e.g., diisopropylethylamine) and an appropriate solvent (e.g., dichloromethane) to favor the formation of the Z-enolate.

      • Reaction Temperature: Maintain a low temperature (typically -78 °C to 0 °C) during enolate formation and the subsequent aldol addition to prevent enolate equilibration or side reactions.[4]

    • Aldehyde Quality: The purity of the aldehyde (in this case, acetaldehyde) is important. Use freshly distilled aldehyde to avoid impurities that might interfere with the reaction.

    • Steric Factors of the Chiral Auxiliary: The steric hindrance provided by the chiral auxiliary directs the stereochemical outcome.[2] Ensure you are using the correct Evans auxiliary for the desired stereoisomer. For syn-aldol products, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone is commonly used.

Issue 2: Poor Enantioselectivity in Asymmetric Hydrogenation

  • Question: I am performing an asymmetric hydrogenation of a β-keto ester precursor (e.g., methyl 2-methyl-3-oxobutanoate) to obtain this compound, but the enantiomeric excess (ee) is low. What should I investigate?

  • Answer: Achieving high enantioselectivity in asymmetric hydrogenation depends on the catalyst system and reaction conditions. Here are key areas to troubleshoot:

    • Catalyst Integrity and Purity: The chiral catalyst (e.g., Ru-BINAP complex) is the most critical component.

      • Catalyst Activation: Ensure the catalyst is properly activated according to the literature procedure. Some catalysts require the formation of an active species in situ.

      • Catalyst Purity: Use a high-purity catalyst. Impurities can poison the catalyst and reduce enantioselectivity.[5]

      • Catalyst Loading: The catalyst loading can influence the outcome. While a lower loading is desirable, too little catalyst may lead to incomplete reaction or lower ee. Optimization may be required.

    • Reaction Conditions:

      • Hydrogen Pressure: The pressure of hydrogen gas can significantly impact both the rate and enantioselectivity of the reaction.[6][7] This parameter often needs to be optimized for a specific substrate and catalyst.

      • Temperature: Temperature control is crucial. Higher temperatures can sometimes decrease enantioselectivity.[7]

      • Solvent: The choice of solvent (e.g., methanol (B129727), ethanol) can influence the catalyst's activity and selectivity.[7] Screening different solvents may be beneficial.

    • Substrate Quality: Ensure the β-keto ester substrate is pure, as impurities can interfere with the catalytic cycle.

Issue 3: Epimerization during Hydrolysis of the Chiral Auxiliary or Ester Group

  • Question: After obtaining my aldol adduct or β-hydroxy ester with high stereoselectivity, I am observing a loss of stereochemical purity after the final hydrolysis step. How can I prevent epimerization?

  • Answer: Epimerization, particularly at the C2 position, is a known issue during the hydrolysis of the chiral auxiliary or the final ester. This is often base-mediated.

    • Mild Hydrolysis Conditions: To cleave an Evans auxiliary, lithium hydroperoxide (LiOOH) is a preferred reagent as it is highly regioselective for the exocyclic acyl carbonyl and minimizes epimerization.[8] For ester hydrolysis, using milder conditions such as lower temperatures and carefully controlling the pH can be effective.

    • pH Control: During workup, it is crucial to maintain the pH below 10 to suppress epimerization.[9]

    • Temperature Management: Keep the reaction and workup temperatures low (e.g., below 25°C) to minimize the rate of epimerization.[9]

Issue 4: Difficulty in Separating Diastereomers

  • Question: My reaction has produced a mixture of diastereomers of this compound, and I am struggling to separate them. What are the recommended methods?

  • Answer: The separation of diastereomers can often be achieved by standard chromatographic techniques due to their different physical properties.

    • Flash Column Chromatography: This is the most common method for separating diastereomers. A careful selection of the solvent system is required to achieve good separation on a silica (B1680970) gel column.

    • Crystallization: If one of the diastereomers is a solid and has different solubility compared to the other, fractional crystallization can be an effective purification method.

Frequently Asked Questions (FAQs)

  • Q1: Which stereoselective method generally provides the highest diastereomeric and enantiomeric excess for this compound?

    • A1: Both the Evans aldol reaction and asymmetric hydrogenation are powerful methods capable of providing very high levels of stereoselectivity. The Evans aldol reaction is well-known for its high diastereoselectivity (often >95% de) in forming syn or anti products, depending on the chosen auxiliary and conditions.[2] Asymmetric hydrogenation using catalysts like Ru-BINAP can also achieve excellent enantiomeric excess (often >95% ee).[10][11] The choice between these methods may depend on the availability of starting materials, scalability, and the specific stereoisomer required.

  • Q2: Can enzymatic methods be used for the synthesis of enantiomerically pure this compound?

    • A2: Yes, enzymatic kinetic resolution is a viable method. This typically involves the use of a lipase (B570770) to selectively acylate or hydrolyze one enantiomer of a racemic mixture of this compound or its ester.[12] This method can provide high enantiomeric excess for both the resolved substrate and the product. However, a significant drawback is that the theoretical maximum yield for a single enantiomer is 50%.

  • Q3: How can I determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of my product?

    • A3: The most common methods for determining stereochemical purity are:

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H or ¹³C NMR can be used to determine the diastereomeric ratio by integrating the signals of the diastereotopic protons or carbons.

      • Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These are the standard methods for determining enantiomeric excess. The sample is passed through a chiral stationary phase, which separates the enantiomers, allowing for their quantification.[8]

  • Q4: What is a common side reaction to be aware of in the Evans aldol reaction?

    • A4: Besides the formation of the undesired diastereomer, a potential side reaction is the self-condensation of the aldehyde, especially if it is prone to enolization. Careful control of the reaction conditions, such as slow addition of the aldehyde to the pre-formed enolate at low temperatures, can minimize this.

Quantitative Data Summary

The following table summarizes typical quantitative data for different stereoselective methods used to synthesize this compound or closely related β-hydroxy acids, providing a basis for comparison.

MethodSubstrate/PrecursorCatalyst/AuxiliaryDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Yield (%)Reference(s)
Evans Aldol Reaction N-propionyl oxazolidinone and acetaldehyde (B116499)(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone / Bu₂BOTf>95:5 (syn)>99%~80-90
Asymmetric Hydrogenation Methyl 2-methyl-3-oxobutanoateRu-(R)-BINAPN/A>90%~85-95[9]
Asymmetric Hydrogenation Various β-keto estersRu-diphosphine complexesN/Aup to 99%High[10][11]
Enzymatic Kinetic Resolution Racemic this compound esterLipase (e.g., from Candida antarctica)N/A>95% (for both enantiomers)<50% (for each enantiomer)[12]

Detailed Experimental Protocols

Protocol 1: Evans syn-Aldol Reaction for (2S,3R)-3-Hydroxy-2-methylbutanoic Acid Precursor

This protocol is adapted from the general procedure for Evans aldol reactions.[4][8]

  • Enolate Formation:

    • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), add the N-propionyl derivative of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) and dissolve it in anhydrous dichloromethane (B109758) (CH₂Cl₂).

    • Cool the solution to 0 °C in an ice bath.

    • Add dibutylboron triflate (Bu₂BOTf, 1.1 eq) dropwise, followed by the slow addition of diisopropylethylamine (DIPEA, 1.2 eq).

    • Stir the mixture at 0 °C for 30-60 minutes, then cool it to -78 °C using a dry ice/acetone bath.

  • Aldol Addition:

    • Add freshly distilled acetaldehyde (1.5 eq) dropwise to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm to 0 °C over 1 hour.

  • Workup and Quenching:

    • Quench the reaction by adding a pH 7 phosphate (B84403) buffer.

    • Add methanol and 30% hydrogen peroxide to oxidize the boron complexes. Stir vigorously for 1 hour.

    • Remove the volatile solvents under reduced pressure and perform a standard extractive workup with an organic solvent (e.g., ethyl acetate).

  • Purification and Auxiliary Cleavage:

    • Purify the aldol adduct by flash column chromatography on silica gel.

    • Cleave the chiral auxiliary using lithium hydroperoxide (LiOOH) in a mixture of tetrahydrofuran (B95107) and water to yield (2S,3R)-3-Hydroxy-2-methylbutanoic acid.

Protocol 2: Asymmetric Hydrogenation of Methyl 2-methyl-3-oxobutanoate

This protocol is based on typical conditions for Ru-BINAP catalyzed hydrogenations.[6][13]

  • Catalyst Preparation (if necessary):

    • In a glovebox, charge a vial with the Ru-BINAP precursor and the appropriate solvent (e.g., ethanol) to form the active catalyst.

  • Hydrogenation Reaction:

    • In a separate vial inside the glovebox, dissolve methyl 2-methyl-3-oxobutanoate (1.0 eq) in anhydrous, degassed ethanol.

    • Add the catalyst solution to the substrate solution.

    • Place the vial in a high-pressure autoclave.

    • Seal the autoclave, remove it from the glovebox, and purge it several times with hydrogen gas.

    • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 50-100 atm).

    • Stir the reaction at a controlled temperature (e.g., 50 °C) for the required time (typically 12-24 hours).

  • Workup and Purification:

    • After the reaction is complete, carefully depressurize the autoclave.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the methyl ester of this compound.

  • Hydrolysis:

    • Hydrolyze the resulting methyl ester using standard procedures (e.g., with LiOH in aqueous methanol) to obtain the final carboxylic acid, taking care to control the pH and temperature to avoid epimerization.

Protocol 3: Lipase-Catalyzed Kinetic Resolution of Racemic this compound Ester

This protocol outlines a general procedure for enzymatic kinetic resolution.[12]

  • Reaction Setup:

    • To a flask containing a racemic mixture of the methyl or ethyl ester of this compound (1.0 eq) in a suitable organic solvent (e.g., toluene (B28343) or hexane), add a lipase (e.g., Novozym 435, an immobilized Candida antarctica lipase B).

    • Add an acylating agent, such as vinyl acetate (B1210297) (0.5-0.6 eq).

  • Enzymatic Reaction:

    • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

    • Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached to maximize the enantiomeric excess of both the unreacted ester and the acylated product.

  • Workup and Separation:

    • Once the desired conversion is achieved, filter off the immobilized enzyme.

    • Remove the solvent under reduced pressure.

    • Separate the unreacted ester from the acylated product by column chromatography.

  • Hydrolysis:

    • Hydrolyze the separated enantiomers to obtain the corresponding enantiopure (or enriched) 3-Hydroxy-2-methylbutanoic acids.

Visualizations

Stereoselective_Synthesis_Workflow cluster_evans Evans Aldol Reaction cluster_hydro Asymmetric Hydrogenation evans_start N-Propionyl Chiral Auxiliary evans_enolate Boron Enolate Formation evans_start->evans_enolate evans_aldol Aldol Addition with Acetaldehyde evans_enolate->evans_aldol evans_adduct syn-Aldol Adduct evans_aldol->evans_adduct pitfall_dr Low Diastereoselectivity evans_aldol->pitfall_dr evans_hydrolysis Auxiliary Cleavage evans_adduct->evans_hydrolysis evans_product syn-3-Hydroxy-2- methylbutanoic Acid evans_hydrolysis->evans_product pitfall_epimer_evans Epimerization evans_hydrolysis->pitfall_epimer_evans hydro_start β-Keto Ester hydro_reaction Hydrogenation with Chiral Ru-Catalyst hydro_start->hydro_reaction hydro_ester Chiral β-Hydroxy Ester hydro_reaction->hydro_ester pitfall_ee Low Enantioselectivity hydro_reaction->pitfall_ee hydro_hydrolysis Ester Hydrolysis hydro_ester->hydro_hydrolysis hydro_product Enantiopure 3-Hydroxy-2- methylbutanoic Acid hydro_hydrolysis->hydro_product pitfall_epimer_hydro Epimerization hydro_hydrolysis->pitfall_epimer_hydro

Caption: A comparative workflow of Evans aldol reaction and asymmetric hydrogenation for the stereoselective synthesis of this compound, highlighting key steps and potential pitfalls.

References

Technical Support Center: Enhancing Resolution of 3-Hydroxy-2-methylbutanoic Acid Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chromatographic resolution of 3-Hydroxy-2-methylbutanoic acid stereoisomers. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chiral separation of this compound?

A1: The main challenge in separating the stereoisomers of this compound lies in the fact that enantiomers possess identical physical and chemical properties in an achiral environment.[1] Therefore, their separation necessitates a chiral environment, which is typically achieved through the use of a Chiral Stationary Phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1][2] The small size and polar nature of the molecule can also present challenges for achieving high resolution.

Q2: Which chromatographic techniques are most effective for this separation?

A2: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be effectively employed.[2]

  • HPLC: This is a versatile technique where success is highly dependent on the choice of the chiral stationary phase (CSP). Polysaccharide-based and macrocyclic glycopeptide columns are often effective for hydroxy acids.[2]

  • GC: Direct separation on a chiral GC column is possible. However, a more common and robust method involves the derivatization of the enantiomers to form diastereomers, which can then be separated on a standard achiral GC column.[2][3]

Q3: What types of Chiral Stationary Phases (CSPs) are recommended for the HPLC separation of this compound?

A3: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are excellent starting points due to their broad applicability in separating a wide range of chiral compounds, including acidic ones.[1][2] Anion-exchange CSPs are also highly effective as they are specifically designed for the enantioseparation of acidic compounds.[1]

Q4: How does the mobile phase composition affect peak resolution in HPLC?

A4: The mobile phase is a critical factor for optimizing selectivity.[1]

  • Normal-Phase: A non-polar mobile phase (e.g., hexane) with a polar modifier (e.g., isopropanol, ethanol) is typically used.[2][4]

  • Additives: Small amounts of an acidic additive, such as trifluoroacetic acid (TFA), can significantly improve peak shape and resolution for acidic compounds like this compound.[1][2]

  • Modifier Concentration: The type and concentration of the alcohol modifier can drastically alter selectivity.[2]

Q5: Is derivatization necessary for the analysis of this compound?

A5: Derivatization is often a necessary step, particularly for GC analysis, to increase the volatility and thermal stability of the analyte.[3] For HPLC, while direct separation on a CSP is common, an indirect approach involving pre-column derivatization with a chiral derivatizing agent to form diastereomers can also be employed.[5] These diastereomers can then be separated on a standard achiral column.[5]

Troubleshooting Guides

Issue 1: Poor or No Resolution of Enantiomers

Question: My chromatogram shows a single, sharp peak or two completely overlapping peaks. What should I do?

Potential Cause & Solution:

  • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide sufficient chiral recognition for this compound.

    • Solution: Screen different types of CSPs, starting with polysaccharide-based (cellulose or amylose) and anion-exchange columns.[1][2]

  • Suboptimal Mobile Phase Composition: The mobile phase may not be providing the necessary selectivity.

    • Solution:

      • Systematically vary the percentage of the alcohol modifier (e.g., isopropanol) in a normal-phase system, for example, from 5% to 20%.[2]

      • Try a different alcohol modifier (e.g., ethanol).[2]

      • Ensure an acidic modifier like 0.1% TFA is included in the mobile phase to improve peak shape for this acidic analyte.[2]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: The peaks are resolved, but they show significant tailing, making integration and quantification difficult. Why is this happening?

Potential Cause & Solution:

  • Secondary Interactions: The analyte may be having undesirable interactions with active sites on the stationary phase.

    • Solution: Add a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), to the mobile phase. This can help to suppress the ionization of the analyte and mask active sites on the stationary phase, leading to more symmetrical peaks.[1][2]

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or the injection volume.[1]

Issue 3: Broad Peaks Leading to Poor Resolution

Question: The peaks are very wide, which causes them to merge even if their centers are separated. How can I make them sharper?

Potential Cause & Solution:

  • High Flow Rate: The mobile phase may be moving too quickly through the column for efficient separation to occur.

    • Solution: Decrease the flow rate. For example, if you are using 1.0 mL/min, try reducing it to 0.5 mL/min.[2] A lower flow rate generally improves resolution, but an excessively low rate can lead to band broadening.[2]

  • Suboptimal Temperature: Temperature can affect the efficiency of the separation.

    • Solution: Optimize the column temperature. Try running the separation at different temperatures (e.g., 15°C, 25°C, 40°C) to see the effect on peak width and resolution.

Issue 4: Inconsistent Retention Times and Resolution

Question: My retention times are drifting between injections, and the resolution is not reproducible. What is the cause?

Potential Cause & Solution:

  • Insufficient Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

    • Solution: Ensure the column is thoroughly equilibrated before starting a sequence of injections. Flushing with at least 10-20 column volumes of the new mobile phase is a good practice.[1]

  • Temperature Fluctuations: Changes in the ambient laboratory temperature can affect chromatography.

    • Solution: Use a column oven to maintain a constant and controlled temperature during the analysis.[2]

Data Presentation

Table 1: Typical HPLC Conditions for Chiral Separation of this compound Stereoisomers

ParameterConditionReference
Column Polysaccharide-based CSP (e.g., Chiralpak® IA, IB, or IC)[2]
Mobile Phase n-Hexane/Isopropanol (90:10, v/v) with 0.1% TFA[2]
Flow Rate 1.0 mL/min[2]
Column Temperature 25°C[2]
Detection UV at 210 nm[2]
Injection Volume 5-10 µL[2]

Table 2: Typical GC Conditions for Diastereomeric Separation of this compound Derivatives

ParameterConditionReference
Column Standard achiral column (e.g., DB-5)[2][3]
Injector Temperature 250°C[2]
Oven Program Optimized for separation of diastereomers[6]
Carrier Gas Helium or Hydrogen[6]
Detection Mass Spectrometry (MS)[3]

Experimental Protocols

Protocol 1: Direct Chiral HPLC Separation
  • Sample Preparation:

    • Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in a suitable diluent.

    • From the stock solution, prepare a working standard solution at a concentration of 100 µg/mL in the mobile phase.[4]

    • Filter the sample solution through a 0.45 µm syringe filter before injection.[4]

  • HPLC Analysis:

    • Equilibrate a polysaccharide-based chiral column with the mobile phase (e.g., n-Hexane/Isopropanol/TFA 90:10:0.1) for at least 30 minutes at a flow rate of 1.0 mL/min.[4]

    • Set the column temperature to 25°C.[2]

    • Inject 10 µL of the prepared sample.[4]

    • Monitor the elution profile using a UV detector at 210 nm.[2]

  • Optimization:

    • If separation is partial, systematically adjust the percentage of the alcohol modifier and the flow rate to improve resolution.[2]

Protocol 2: Indirect Chiral GC Separation via Derivatization

This protocol involves a two-step derivatization to form diastereomeric esters, which can then be separated on an achiral GC column.

  • Esterification:

    • To a dried sample extract containing this compound, add 200 µL of a chiral alcohol (e.g., (S)-(+)-3-Methyl-2-butanol) and a catalytic amount of thionyl chloride (SOCl₂).[3]

    • Seal the vial and heat at 100°C for 1 hour.[3]

    • Evaporate the excess reagent under a gentle stream of nitrogen.[3]

  • Silylation:

    • To the dried residue from the esterification step, add 50-100 µL of a silylating reagent such as MSTFA + 1% TMCS.[3]

    • Seal the vial and heat at 60°C for 15 minutes.[3]

    • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.[3]

  • GC-MS Analysis:

    • Inject 1-2 µL of the derivatized sample onto a standard achiral GC column (e.g., DB-5).[3]

    • Use an appropriate temperature program to separate the resulting diastereomers.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemic_acid Racemic 3-Hydroxy-2- methylbutanoic acid dissolution Dissolution in Mobile Phase racemic_acid->dissolution filtration 0.45 µm Filtration dissolution->filtration hplc_system HPLC System with Chiral Column filtration->hplc_system Inject equilibration Column Equilibration hplc_system->equilibration injection Sample Injection equilibration->injection detection UV Detection (210 nm) injection->detection chromatogram Chromatogram detection->chromatogram Acquire Data resolution_calc Calculate Resolution (Rs) chromatogram->resolution_calc quantification Quantification resolution_calc->quantification

Caption: Workflow for direct chiral HPLC analysis.

troubleshooting_logic cluster_csp Stationary Phase cluster_mp Mobile Phase cluster_conditions Conditions start Poor or No Resolution csp_check Is the CSP appropriate? start->csp_check csp_yes Yes csp_check->csp_yes Yes csp_no No csp_check->csp_no No mp_check Is the mobile phase optimized? csp_yes->mp_check screen_csp Screen different CSPs (Polysaccharide, Anion-Exchange) csp_no->screen_csp screen_csp->csp_check mp_yes Yes mp_check->mp_yes Yes mp_no No mp_check->mp_no No conditions_check Are flow rate and temperature optimized? mp_yes->conditions_check optimize_mp Vary modifier % Try different modifier Add TFA mp_no->optimize_mp optimize_mp->mp_check conditions_yes Yes conditions_check->conditions_yes Yes conditions_no No conditions_check->conditions_no No good_resolution Good Resolution conditions_yes->good_resolution optimize_conditions Decrease flow rate Optimize temperature conditions_no->optimize_conditions optimize_conditions->conditions_check

Caption: Troubleshooting logic for poor resolution.

References

Artifact formation during 3-Hydroxy-2-methylbutanoic acid sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding artifact formation and other common issues encountered during the sample preparation of 3-Hydroxy-2-methylbutanoic acid (3-HMA) for analysis.

Troubleshooting Guides

This section addresses specific problems researchers may face during their experiments, offering potential causes and actionable solutions.

Issue 1: Low or No Recovery of 3-HMA

Question: I am observing a very low or no peak for my 3-HMA analyte. What are the potential causes and solutions?

Answer: Low recovery is a frequent challenge. The following are common causes and troubleshooting steps:

  • Inappropriate Sample pH During Extraction: 3-HMA is a polar molecule, and its extraction efficiency is highly dependent on the pH of the sample. For effective extraction into an organic solvent using methods like Liquid-Liquid Extraction (LLE), the carboxylic acid group must be protonated.

    • Solution: Adjust the pH of the sample to approximately 2-3 with an acid like hydrochloric acid (HCl) or formic acid before any extraction step. It is recommended to adjust the pH to at least two units below the pKa of the analyte to ensure it is in its neutral form for efficient extraction.[1]

  • Suboptimal Extraction Method: The chosen extraction method may not be suitable for 3-HMA in your specific sample matrix.

    • Solution: Consider the following extraction techniques. Protein Precipitation (PPT) is a quick method but may result in the co-precipitation of the analyte with proteins. Liquid-Liquid Extraction (LLE) can provide cleaner extracts, with ethyl acetate (B1210297) or diethyl ether being effective solvents for organic acids. Solid-Phase Extraction (SPE), particularly with anion exchange or mixed-mode cartridges, can offer the highest selectivity and recovery for acidic compounds like 3-HMA.

  • Analyte Adsorption: As a polar molecule, 3-HMA can adsorb to glass and plastic surfaces, leading to significant losses during sample preparation.

    • Solution: To minimize adsorption, use silanized glassware. Also, ensure that any plasticware used is specified as low-binding.

  • Analyte Degradation: Improper sample handling and storage can lead to the degradation of 3-HMA.

    • Solution: For long-term stability, store samples at -80°C and thaw them on ice to minimize degradation.[2] It is also important to avoid repeated freeze-thaw cycles.[2]

Issue 2: High Variability in Results Across Samples

Question: I am observing significant variability in the recovery of 3-HMA across my samples. What could be causing this?

Answer: Poor reproducibility is often due to inconsistencies in sample handling and extraction procedures.

  • Inconsistent Sample Handling: Variations in the collection, storage, and thawing of samples can introduce variability.

    • Solution: Standardize all pre-analytical steps. Store samples at -80°C for long-term stability and thaw them on ice.[2] Avoid multiple freeze-thaw cycles by preparing single-use aliquots.

  • Manual Extraction Errors: Manual liquid handling, especially in LLE, can introduce variability between samples.

    • Solution: Where possible, utilize automated liquid handling systems to improve precision. If performing manual extractions, ensure consistent vortexing times and speeds, and be meticulous with the transfer of phases. The use of a suitable internal standard, such as a stable isotope-labeled version of 3-HMA, is highly recommended to account for variations in extraction efficiency and instrument response.

Issue 3: Artifact Formation During Derivatization for GC-MS Analysis

Question: I am seeing multiple peaks for my derivatized 3-HMA analyte, or the peak shape is poor. What could be the cause?

Answer: For GC-MS analysis, 3-HMA requires derivatization to increase its volatility.[2] This step is a common source of artifact formation.

  • Incomplete Derivatization: Both the hydroxyl and carboxyl groups of 3-HMA need to be derivatized for good GC performance.[3] Incomplete derivatization can lead to multiple peaks (partially derivatized compounds) and poor peak shape (tailing) due to interaction with active sites in the GC system.[3]

    • Solution:

      • Ensure Dry Conditions: Silylation reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly sensitive to moisture.[3][4] Ensure your sample extract is completely dry before adding the derivatization reagent.[3]

      • Optimize Reaction Conditions: The derivatization reaction may require heating (e.g., 60-80°C) for a specific duration (e.g., 15-60 minutes) to go to completion.[2][3]

      • Use a Catalyst: The addition of a catalyst like Trimethylchlorosilane (TMCS) can enhance the reactivity of the silylation reagent.[3]

  • Chloride-Induced Artifacts: The use of hydrochloric acid (HCl) for sample acidification can lead to the formation of chloride adducts with the hydroxyl groups of 3-HMA.[5] These adducts can prevent complete trimethylsilylation, resulting in the formation of partially silylated artifacts, which complicates quantification.[5]

    • Solution:

      • Avoid using chloride-based reagents for acidification during solvent extraction.[5] Consider using sulphate-based reagents to minimize artifact formation.[5]

      • If chloride-based reagents are used, pre-treatment of the dried extract with pyridine (B92270) before trimethylsilylation can abolish the formation of these artifacts.[5]

  • Derivatization Byproducts: The derivatization reaction itself can produce byproducts that may appear as unexpected peaks in the chromatogram.[3]

    • Solution: Optimize the derivatization conditions to minimize side reactions. Using MSTFA is often preferred as its byproducts are more volatile than those of BSTFA.[3]

Quantitative Data Summary

The following tables summarize typical recovery data for organic acids from serum using different extraction methods. Note that these are representative values, and optimal recovery for 3-HMA may require method-specific optimization.

Table 1: Comparison of Protein Precipitation Solvents for Organic Acid Recovery

SolventAnalyte Recovery (%)Reference
Acetonitrile85 - 95
Methanol (B129727)80 - 90
Ethanol75 - 85

Table 2: Comparison of Liquid-Liquid Extraction Solvents for Organic Acid Recovery

SolventAnalyte Recovery (%)Reference
Ethyl Acetate90 - 105
Diethyl Ether88 - 102
Methyl tert-Butyl Ether (MTBE)92 - 108

Table 3: Comparison of Extraction Methods for Organic Acid Recovery

Extraction MethodAnalyte Recovery (%)SelectivityReference
Protein Precipitation (PPT)80 - 95Low
Liquid-Liquid Extraction (LLE)88 - 108Medium
Solid-Phase Extraction (SPE)95 - 110High

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)
  • Sample Preparation: Thaw frozen serum samples on ice.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of serum.

  • Internal Standard: Add an appropriate internal standard.

  • Precipitation: Add 400 µL of ice-cold acetonitrile.

  • Vortexing: Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical instrument.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • Sample Preparation: Thaw frozen serum samples on ice.

  • Aliquoting: To a glass tube, add 200 µL of serum.

  • Internal Standard: Add an appropriate internal standard.

  • Acidification: Add 20 µL of 2M HCl to adjust the pH to ~2-3. Vortex briefly.

  • Extraction: Add 1 mL of ethyl acetate.

  • Vortexing: Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 3,000 x g for 10 minutes to separate the phases.

  • Organic Layer Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat Extraction: Repeat the extraction (steps 5-8) on the remaining aqueous layer and combine the organic extracts.

  • Drying: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

  • Reconstitution/Derivatization: Reconstitute the dried extract or proceed with derivatization for GC-MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)
  • Sample Preparation: Thaw frozen serum samples on ice.

  • Protein Precipitation: Perform an initial protein precipitation step as described in Protocol 1 (steps 2-7).

  • SPE Cartridge Conditioning: Condition an anion exchange SPE cartridge with methanol followed by equilibration with the recommended buffer.

  • Sample Loading: Load the diluted sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove neutral and basic impurities.

  • Elution: Elute the 3-HMA with an acidic solvent (e.g., 5% formic acid in methanol).

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution/Derivatization: Reconstitute the dried extract or proceed with derivatization.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (e.g., Serum, Urine) ph_adjust pH Adjustment (pH ~2-3) sample->ph_adjust Acidification extraction Extraction (PPT, LLE, or SPE) ph_adjust->extraction drying Drying (Nitrogen Stream) extraction->drying derivatization Derivatization (for GC-MS) drying->derivatization analysis Instrumental Analysis (GC-MS or LC-MS) derivatization->analysis data Data Processing analysis->data

Caption: General experimental workflow for 3-HMA analysis.

troubleshooting_workflow start Low Analyte Recovery check_ph Is sample pH ~2-3 during extraction? start->check_ph check_method Is extraction method (LLE, SPE) optimized? check_ph->check_method Yes adjust_ph Adjust pH and re-extract check_ph->adjust_ph No check_adsorption Are silanized glassware and low-binding plastics used? check_method->check_adsorption Yes optimize_method Optimize extraction method (solvent, sorbent) check_method->optimize_method No check_storage Were samples stored at -80°C and freeze-thaw cycles avoided? check_adsorption->check_storage Yes use_inertware Use appropriate labware check_adsorption->use_inertware No improve_handling Improve sample handling protocol check_storage->improve_handling No success Recovery Improved check_storage->success Yes adjust_ph->success optimize_method->success use_inertware->success improve_handling->success

Caption: Troubleshooting workflow for low analyte recovery.

artifact_formation cluster_pathway Artifact Formation Pathway hma This compound -OH, -COOH acidification Acidification with HCl hma->acidification derivatization Derivatization (e.g., BSTFA) hma->derivatization Without Cl- interference adduct Chloride Adduct -O-H...Cl, -COOH acidification->adduct Forms Adduct adduct->derivatization artifact Partially Silylated Artifact -O-H...Cl, -COOTMS derivatization->artifact Incomplete Reaction complete_silylation Fully Silylated Product -OTMS, -COOTMS derivatization->complete_silylation Complete Reaction

Caption: Chloride-induced artifact formation during derivatization.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for analyzing this compound?

A1: The most common analytical methods are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). GC-MS typically requires a derivatization step to increase the volatility of the analyte.[2] LC-MS/MS is highly sensitive and selective and can often be performed with less extensive sample preparation.

Q2: Why is derivatization necessary for the GC-MS analysis of 3-HMA?

A2: Due to its low volatility and polar nature, 3-HMA requires chemical derivatization to convert it into a thermally stable and volatile compound suitable for GC-MS analysis.[2] This process typically involves replacing the active hydrogens on the hydroxyl and carboxyl groups with nonpolar groups, such as trimethylsilyl (B98337) (TMS) groups.[2]

Q3: What are the key considerations for storing samples for 3-HMA analysis?

A3: For long-term stability, biological samples should be stored at -80°C.[2] It is also crucial to aliquot samples into single-use volumes before freezing to avoid the detrimental effects of repeated freeze-thaw cycles. When thawing, it is best to do so on ice to minimize potential degradation.

Q4: How can I prevent emulsion formation during Liquid-Liquid Extraction (LLE)?

A4: Emulsion formation is common when extracting from complex biological matrices like serum. To prevent or break emulsions, you can try the following:

  • Centrifugation: Centrifuge the sample at a higher speed (e.g., >3000 x g) and for a longer duration.

  • Salting Out: Add a neutral salt, such as sodium chloride (NaCl) or sodium sulfate (B86663) (Na2SO4), to the aqueous phase to increase its polarity and promote phase separation.

Q5: What is a suitable internal standard for 3-HMA analysis?

A5: An ideal internal standard would be a stable isotope-labeled version of this compound. This type of internal standard closely mimics the chemical and physical properties of the analyte, allowing for accurate correction of variations in extraction efficiency and instrument response.

References

Technical Support Center: Analysis of 3-Hydroxy-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating contamination sources during the analysis of 3-Hydroxy-2-methylbutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in this compound analysis?

A1: Contamination can arise from various stages of the analytical workflow. Key sources include:

  • Sample Collection and Handling: Bacterial contamination in biological samples, particularly urine, can alter the metabolic profile.[1] It is crucial to use sterile collection containers and store samples properly, typically frozen, to minimize microbial activity.[1]

  • Laboratory Environment: General lab contaminants such as dust, airborne microbes, and particles from personnel can be introduced.[2][3] Proper personal protective equipment (PPE) like gloves and lab coats is essential.[2][4]

  • Solvents and Reagents: The use of low-purity solvents can introduce a variety of organic impurities. Always use high-purity, chromatography-grade solvents.[1] Reagents used for derivatization in GC-MS analysis can also be a source of artifacts.[5]

  • Lab Equipment and Consumables: Plasticizers (e.g., phthalates), lubricants, and resins can leach from plastic containers, pipette tips, and vial caps.[1] It is advisable to use glassware whenever possible and to properly clean all labware.[3]

  • Analytical Instrumentation: Contaminants can originate from the instrument itself, such as column bleed from the GC column or septa bleed from the injection port.[1] Regular instrument maintenance is crucial.

  • Cross-Contamination: Processing samples with high and low concentrations of the analyte in the same batch can lead to cross-contamination.[3]

Q2: How can I prevent bacterial contamination in my urine samples?

A2: To prevent bacterial contamination in urine samples, they should be collected in sterile, preservative-free containers.[1] After collection, it is recommended to check the pH of the urine. A pH greater than 8.5 may indicate bacterial growth, making the sample potentially unsuitable for analysis.[1] Samples should be stored frozen prior to analysis to inhibit microbial activity.[1]

Q3: What are "matrix effects" in LC-MS/MS analysis and how can I minimize them?

A3: Matrix effects are the alteration of ionization efficiency for the analyte of interest due to co-eluting compounds from the sample matrix (e.g., salts, phospholipids (B1166683) in plasma).[5] This can lead to ion suppression or enhancement, resulting in inaccurate quantification.[5][6] To minimize matrix effects:

  • Effective Sample Preparation: Employ robust sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[5][6][7]

  • Chromatographic Separation: Optimize the chromatographic method to separate the analyte from matrix components.[5]

  • Use of an Internal Standard: A stable isotope-labeled internal standard is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, thus compensating for variations in ionization.[5]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering substances.[5]

Troubleshooting Guides

Issue 1: Unexpected Peaks in the Chromatogram of a Blank Sample

Question: I am observing extraneous peaks in my blank injections (solvent or process blank). What are the potential causes and how can I resolve this?

Answer: The presence of peaks in a blank sample points to systemic contamination. The following troubleshooting workflow can help identify the source.

G cluster_0 Troubleshooting Extraneous Peaks in Blanks Start Unexpected peaks in blank Check_Solvents Run fresh, high-purity solvent blank Start->Check_Solvents Solvent_Contaminated Source: Solvents/Reagents Check_Solvents->Solvent_Contaminated Check_Vials Use new, clean sample vials and caps Vials_Contaminated Source: Vials/Caps Check_Vials->Vials_Contaminated Check_System Inspect GC/LC system components (septa, column, mobile phase) System_Contaminated Source: Instrument System Check_System->System_Contaminated Solvent_Contaminated->Check_Vials Peaks disappear Solution_Solvent Action: Use fresh, high-purity solvents Solvent_Contaminated->Solution_Solvent Peaks persist Vials_Contaminated->Check_System Peaks disappear Solution_Vials Action: Pre-wash vials or use certified clean vials Vials_Contaminated->Solution_Vials Peaks persist Solution_System Action: Perform system maintenance (e.g., bake column, replace septa) System_Contaminated->Solution_System Peaks identified

Caption: Troubleshooting workflow for identifying sources of contamination in blank samples.

Detailed Steps:

  • Evaluate Solvents and Reagents: Prepare a fresh blank using high-purity solvents from a new bottle. If the peaks disappear, your previous solvents were contaminated. Always use chromatography-grade solvents.[1]

  • Check Consumables: Run a blank using a new, clean sample vial and cap. Plasticizers and other compounds can leach from these materials. If this resolves the issue, consider pre-washing vials or purchasing certified clean vials.

  • Inspect the Analytical Instrument: If the contamination persists, it may originate from the instrument.

    • GC-MS: Common sources are column bleed and septa bleed.[1] Condition the column according to the manufacturer's instructions and replace the injection port septum.

    • LC-MS: Contaminants can accumulate in the mobile phase reservoirs, tubing, or the column. Flush the system with a strong solvent and ensure the mobile phase is freshly prepared.

Issue 2: Poor Reproducibility and Inaccurate Quantification

Question: My results for replicate samples show high variability, and the accuracy of my quality control samples is poor. What could be the cause?

Answer: Inconsistent results often point to issues with sample preparation or matrix effects.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps & Solutions Supporting Evidence
Inconsistent Sample Preparation Ensure consistent and precise execution of all sample preparation steps (e.g., vortexing times, evaporation). Consider automating liquid handling steps to reduce human error.Manual extraction methods can introduce variability.[6]
Matrix Effects (LC-MS/MS) Components in the sample matrix can interfere with the ionization of the analyte.[5][6] Use a stable isotope-labeled internal standard to compensate for these effects.[5] Improve sample cleanup using techniques like SPE to remove interfering compounds.[5][7]Phospholipids are a common cause of ion suppression in plasma samples.[6]
Incomplete Derivatization (GC-MS) Derivatization is a critical step for making this compound volatile for GC-MS analysis.[8] Incomplete reactions or the formation of byproducts can lead to quantification errors.[5] Optimize the reaction conditions (temperature, time, reagent concentration) and ensure the sample extract is completely dry before adding derivatization reagents.[8][9]The presence of water can interfere with silylation reagents like BSTFA.[8]
Structurally Similar Interferences Isomers and other structurally related hydroxy acids can potentially co-elute with the analyte, leading to inaccurate quantification.[5]2-Hydroxy-3-methylbutanoic acid and 3-Hydroxy-3-methylbutanoic acid are isomers that may co-elute.[5]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) for LC-MS/MS

This protocol is suitable for cleaning up biological samples like plasma or urine to minimize matrix effects.

G cluster_1 SPE Workflow for Sample Cleanup Start Sample (Plasma/Urine) Precipitation Protein Precipitation (e.g., with acetonitrile) Start->Precipitation Centrifuge1 Centrifuge Precipitation->Centrifuge1 Load Load Supernatant onto Conditioned SPE Cartridge Centrifuge1->Load Wash Wash Cartridge to Remove Interferences Load->Wash Elute Elute Analyte Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: A typical solid-phase extraction (SPE) workflow for sample preparation.

Methodology:

  • Sample Pre-treatment: To a 100 µL aliquot of plasma or urine, add an internal standard. For plasma, perform protein precipitation by adding 300 µL of cold acetonitrile, vortex, and centrifuge.[5][9]

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., mixed-mode anion exchange) by passing methanol (B129727) followed by deionized water.[7][10]

  • Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned cartridge.[7][10]

  • Washing: Wash the cartridge with deionized water and then methanol to remove salts and other interferences.[10]

  • Elution: Elute the this compound using a suitable solvent, such as 5% formic acid in acetonitrile.[10]

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[9][10]

Protocol 2: Derivatization for GC-MS Analysis

This protocol describes a common derivatization procedure to increase the volatility of this compound.

Methodology:

  • Extraction: Perform a liquid-liquid extraction (LLE) of the acidified sample (pH < 2) using a solvent like ethyl acetate.[8][9]

  • Drying: Combine the organic layers and evaporate to complete dryness under a gentle stream of nitrogen. It is critical to remove all residual water.[8][9]

  • Derivatization: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.[5][9]

  • Reaction: Seal the vial and heat at 60°C for 30 minutes to allow the derivatization reaction to complete.[5][9]

  • Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.[5]

Summary of Method Performance Data

The following table summarizes representative performance data for analytical methods used for similar organic acids. Method validation for this compound is essential.[7]

Validation Parameter GC-MS Method Performance (Representative Data) LC-MS/MS Method Performance (Representative Data) Typical Acceptance Criteria
Linearity (r²) ≥ 0.999≥ 0.99≥ 0.99[7]
Accuracy (% Recovery) 95% - 105%91.2% - 98.1%85% - 115%[7][9]
Precision (% RSD) < 10%< 7.8%≤ 15%[7][9]
Limit of Quantification (LOQ) Analyte-dependent~1 ng/mL10x Signal-to-Noise Ratio[7][9]

References

Technical Support Center: Optimizing NMR Signal-to-Noise for 3-Hydroxy-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the signal-to-noise ratio (S/N) for 3-Hydroxy-2-methylbutanoic acid in Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during NMR experiments aimed at analyzing this compound.

Frequently Asked Questions (FAQs)

Q1: I am not seeing a strong signal for this compound in my ¹H NMR spectrum. What are the most common reasons for a low signal-to-noise ratio?

A1: A low signal-to-noise (S/N) ratio for a small molecule like this compound can stem from several factors. The most common culprits include:

  • Low Sample Concentration: The signal intensity is directly proportional to the concentration of the analyte in the NMR tube. For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is generally recommended for good signal.

  • Improper Shimming: An inhomogeneous magnetic field across the sample volume will lead to broadened peaks and a reduced peak height, thereby decreasing the S/N.[1] Careful shimming is crucial for obtaining sharp signals.

  • Incorrect Acquisition Parameters: The number of scans, pulse angle, and relaxation delay all significantly impact the final S/N. Insufficient scans or inappropriate delay times can lead to a weak signal.

  • Poor Probe Tuning and Matching: The NMR probe must be tuned to the resonance frequency of the nucleus being observed and matched to the instrument's impedance for efficient signal detection.

Q2: How can I improve my sample preparation to maximize the signal?

A2: Proper sample preparation is fundamental for a high-quality NMR spectrum. Here are key steps to optimize your sample preparation for this compound:

  • Ensure Complete Dissolution: The sample must be fully dissolved in the deuterated solvent to ensure a homogeneous solution.[2] Visual inspection against a light source can help confirm the absence of solid particles.

  • Filter the Sample: To remove any particulate matter that can disrupt the magnetic field homogeneity, filter your sample solution through a glass wool plug in a Pasteur pipette directly into a clean NMR tube.

  • Use an Appropriate Solvent: Select a deuterated solvent in which this compound is highly soluble. While it is described as practically insoluble in water, deuterated organic solvents like methanol-d4 (B120146) or DMSO-d6 could be better choices.[3]

  • Optimize Sample Volume: For standard 5 mm NMR tubes, a sample height of 4.0-5.0 cm (approximately 0.6-0.7 mL) is optimal for proper shimming and maximizing the signal from the active volume of the receiver coil.[2]

Q3: What acquisition parameters should I focus on to increase the signal-to-noise ratio?

A3: Optimizing acquisition parameters is a direct way to enhance your S/N:

  • Increase the Number of Scans (NS): The S/N ratio increases with the square root of the number of scans.[4] To double the S/N, you need to quadruple the number of scans. This is often the most straightforward way to improve a weak signal.

  • Optimize the Relaxation Delay (D1): For quantitative measurements, a relaxation delay of at least 5 times the longest T1 (spin-lattice relaxation time) of your molecule of interest is recommended to allow for full relaxation of the nuclei between pulses.[4]

  • Adjust the Pulse Angle (Flip Angle): While a 90° pulse provides the maximum signal for a single scan, using a smaller flip angle (e.g., 30° or 45°) can be advantageous when signal averaging, as it allows for a shorter relaxation delay and thus more scans in a given amount of time.

  • Set the Receiver Gain Correctly: The receiver gain amplifies the detected NMR signal. While most modern spectrometers have an automatic gain setting, it's important to ensure it is set as high as possible without causing signal clipping, which would distort the spectrum.[4]

Q4: When should I consider using a cryoprobe?

A4: A cryoprobe is a specialized NMR probe that is cryogenically cooled. This significantly reduces thermal noise from the electronics, leading to a substantial increase in sensitivity. You should consider using a cryoprobe when:

  • You are working with very dilute samples.

  • You have a limited amount of sample material.

  • You need to significantly reduce the experiment time. A cryoprobe can provide a 3 to 4-fold increase in S/N compared to a room-temperature probe, which can translate to a 9 to 16-fold reduction in acquisition time.

Experimental Protocols

Protocol for Preparing a Sample of this compound for Quantitative ¹H NMR

This protocol provides a general methodology for sample preparation. It may require optimization based on the specific instrumentation and experimental goals.

  • Weighing the Sample and Internal Standard:

    • Accurately weigh approximately 10-20 mg of this compound using a microbalance with a readability of at least 0.01 mg.[5]

    • For quantitative analysis, accurately weigh a suitable amount of an internal standard. The internal standard should have a simple spectrum (ideally a singlet) that does not overlap with the analyte signals. Maleic acid or 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TMSP) are common choices.

  • Dissolution:

    • Dissolve the weighed sample and internal standard in a clean, dry vial with 0.6-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d4, DMSO-d6, or D₂O with appropriate pH adjustment and buffer).

    • Ensure complete dissolution by vortexing the vial. Visually inspect for any undissolved particles.

  • Filtration and Transfer:

    • Place a small, tight plug of glass wool into a Pasteur pipette.

    • Filter the solution directly into a clean, high-quality 5 mm NMR tube.

    • Ensure the final sample height in the NMR tube is between 4 and 5 cm.

  • Capping and Labeling:

    • Cap the NMR tube to prevent solvent evaporation and contamination.

    • Clearly label the NMR tube with the sample information.

Data Presentation

The following table summarizes the expected impact of various parameters on the signal-to-noise ratio for a ¹H NMR experiment of this compound. The S/N values are illustrative and will vary depending on the specific spectrometer, probe, and sample conditions.

ParameterCondition 1S/N (Illustrative)Condition 2S/N (Illustrative)Rationale
Sample Concentration 1 mg/mL1010 mg/mL100Signal is proportional to concentration.
Number of Scans (NS) 1640256160S/N is proportional to the square root of NS.
Magnetic Field Strength 400 MHz100600 MHz~183S/N increases with the magnetic field strength to the power of 3/2.
Probe Type Room Temperature100Cryoprobe300 - 400Cryoprobes significantly reduce thermal noise.
Shimming Poor20Good100Homogeneous magnetic field leads to sharper lines and increased peak height.

Visualizations

Troubleshooting Workflow for Low Signal-to-Noise

The following diagram illustrates a logical workflow for troubleshooting and improving a low signal-to-noise ratio in your NMR experiment.

A step-by-step workflow for troubleshooting a low NMR signal-to-noise ratio.
Relationship Between Key Parameters and Signal-to-Noise

This diagram illustrates the key relationships between experimental choices and the resulting signal-to-noise ratio.

G cluster_sample Sample cluster_instrument Instrument cluster_acquisition Acquisition Concentration Analyte Concentration SN_Ratio Signal-to-Noise Ratio (S/N) Concentration->SN_Ratio Volume Sample Volume Volume->SN_Ratio Solvent Solvent Choice Solvent->SN_Ratio Field_Strength Magnetic Field Strength Field_Strength->SN_Ratio Probe_Type Probe Type (Room Temp vs. Cryo) Probe_Type->SN_Ratio Shimming Shimming Shimming->SN_Ratio Num_Scans Number of Scans Num_Scans->SN_Ratio Relax_Delay Relaxation Delay Relax_Delay->SN_Ratio Pulse_Angle Pulse Angle Pulse_Angle->SN_Ratio

Key factors influencing the signal-to-noise ratio in an NMR experiment.

References

Technical Support Center: Method Development for Novel Derivatives of 3-Hydroxy-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with novel derivatives of 3-Hydroxy-2-methylbutanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common strategies for synthesizing novel derivatives of this compound?

A1: Common synthetic strategies include esterification of the carboxylic acid, substitution of the hydroxyl group, and modification of the carbon backbone. For stereospecific synthesis, the use of chiral auxiliaries, such as oxazolidinones, is a well-established method to control the stereochemistry at the C2 and C3 positions.[1] Crystallization-induced dynamic resolution (CIDR) can also be employed to enhance the enantiomeric purity of the final product.[1]

Q2: What are the key challenges in the chiral separation of this compound derivatives?

A2: The primary challenge lies in the fact that enantiomers possess identical physical and chemical properties in an achiral environment.[2] Achieving separation requires creating a chiral environment, typically by using a Chiral Stationary Phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[2][3] Method development often involves screening various CSPs and optimizing the mobile phase composition to achieve adequate resolution.[2][3]

Q3: Is derivatization necessary for the analysis of this compound derivatives?

A3: Derivatization is often essential, particularly for Gas Chromatography (GC) analysis, to increase the volatility of the compounds.[3][4][5] Common derivatization techniques include silylation to form trimethylsilyl (B98337) (TMS) derivatives or esterification to form methyl or other alkyl esters.[4][5][6] For HPLC, derivatization may not be strictly necessary for detection if the molecule possesses a chromophore, but it can be used to enhance separation or introduce a UV-active tag for better detection.[7]

Q4: Which analytical techniques are most suitable for the quantitative analysis of these derivatives in biological samples?

A4: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are powerful techniques for the quantification of this compound derivatives in biological matrices like urine.[4] GC-MS often provides excellent chromatographic resolution, especially for chiral analysis, but typically requires a derivatization step.[4][5] LC-MS/MS offers high sensitivity and specificity with simpler sample preparation.[4] The choice between the two depends on the specific requirements of the study, such as the need for chiral separation and the desired sample throughput.[4]

Troubleshooting Guides

Chiral HPLC Separation
Problem Potential Cause Suggested Solution Citation
Poor or No Resolution of Enantiomers Inappropriate Chiral Stationary Phase (CSP).Screen different polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) or anion-exchange CSPs.[2][3]
Suboptimal mobile phase composition.Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) in the mobile phase. Add a small amount of an acidic additive like trifluoroacetic acid (TFA) to improve peak shape for acidic compounds.[3]
Poor Peak Shape (Tailing or Fronting) Secondary interactions with the stationary phase.Add a competitor agent (e.g., 0.1% TFA) to the mobile phase to block active silanol (B1196071) groups on the silica (B1680970) support.
Column overload.Reduce the sample concentration or injection volume.[7]
Inappropriate mobile phase pH.For reversed-phase chromatography, adjust the mobile phase pH to ensure the analyte is in a single ionic state.[7]
Short Retention Times Mobile phase is too strong.For normal phase, decrease the percentage of the polar modifier. For reversed-phase, decrease the percentage of the organic modifier.[8]
GC-MS Analysis
Problem Potential Cause Suggested Solution Citation
No or Low Signal Incomplete derivatization.Ensure the derivatization reaction goes to completion by optimizing reaction time, temperature, and reagent concentration. Ensure the sample is completely dry before adding the derivatizing agent.[5]
Analyte degradation in the injector.Ensure the injection port temperature is not set too high. Use a deactivated liner.[7]
Poor Peak Shape Active sites in the GC system.Use a deactivated liner and ensure the column is properly conditioned.[7]
Column contamination.Bake out the column at its maximum recommended temperature.[7]
Poor Chromatographic Resolution Suboptimal temperature program.Optimize the temperature ramp rate and the initial and final temperatures of the oven program.[7]
Inappropriate carrier gas flow rate.Optimize the linear velocity of the carrier gas (e.g., helium) to achieve the best column efficiency.[7]

Experimental Protocols

Protocol 1: Chiral HPLC Separation of this compound Derivatives
  • Column Selection : Start with a polysaccharide-based chiral stationary phase such as Chiralpak® IA or Chiralcel® OD-H.[3][7]

  • Mobile Phase Preparation : Prepare a mobile phase of n-hexane/isopropanol (90:10, v/v) with 0.1% trifluoroacetic acid (TFA).[3]

  • Chromatographic Conditions :

    • Flow Rate: 1.0 mL/min[3]

    • Column Temperature: 25°C[3]

    • Detection: UV at 210 nm[3]

    • Injection Volume: 5-10 µL[3]

  • Optimization : If separation is not optimal, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20%) and the flow rate (e.g., decrease to 0.5 mL/min).[3]

Protocol 2: GC-MS Analysis of this compound Derivatives in a Biological Matrix (Urine)
  • Sample Preparation (Liquid-Liquid Extraction & Derivatization) :

    • Acidify 1-2 mL of urine to a pH < 2 with hydrochloric acid.[4]

    • Add an appropriate internal standard.[4]

    • Perform liquid-liquid extraction twice with a suitable solvent like ethyl acetate.[4]

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.[4][5]

    • To the dried residue, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine. Heat the mixture to form the trimethylsilyl (TMS) derivatives.[4][5]

  • GC-MS Conditions :

    • Column : Use a suitable capillary column, such as a DB-5ms.[4]

    • Carrier Gas : Helium at a constant flow rate.[4]

    • Injection Mode : Splitless injection.[4]

    • Temperature Program : An optimized temperature gradient is used. A typical program might start at 70°C, hold for a few minutes, and then ramp up to 290°C.[4]

    • Mass Spectrometry : Operate the mass spectrometer in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis.[4]

Data Presentation

Table 1: Representative GC-MS Quantitative Ion Fragments for Di-TMS-3-Hydroxy-2-methylbutanoic Acid

m/zRelative AbundancePutative Fragment Identity
117High[CH(OTMS)COOTMS]⁺ minus the isopropyl group
147High[COOTMS]⁺

Note: Data is representative and should be confirmed with standards.[5]

Table 2: Comparison of Analytical Methods for (S)-2-Hydroxy-3-methylbutanoic Acid in Urine

Parameter GC-MS Method Performance (Representative Data) LC-MS/MS Method Performance (Representative Data) Typical Acceptance Criteria
Linearity (r²) ≥ 0.999≥ 0.99≥ 0.99
Accuracy (% Recovery) 95% - 105%91.2% - 98.1%85% - 115%
Precision (% RSD) < 10%< 7.8%≤ 15%

Note: Performance data is representative of methods for similar organic and hydroxy acids.[4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Sample (e.g., Urine) acidify Acidification (pH < 2) start->acidify add_is Add Internal Standard acidify->add_is lle Liquid-Liquid Extraction add_is->lle evaporate Evaporation to Dryness lle->evaporate derivatize Derivatization (e.g., Silylation) evaporate->derivatize lcms LC-MS/MS Analysis evaporate->lcms If LC is used (reconstitute) gcms GC-MS Analysis derivatize->gcms If GC is used quant Quantification gcms->quant lcms->quant report Reporting quant->report

Caption: General experimental workflow for the analysis of this compound derivatives.

chiral_separation_logic cluster_interaction Differential Interaction cluster_elution Separation racemic Racemic Mixture (R and S Enantiomers) csp Chiral Stationary Phase (CSP) racemic->csp r_complex Transient Diastereomeric Complex (R-CSP) csp->r_complex Forms less stable complex s_complex Transient Diastereomeric Complex (S-CSP) csp->s_complex Forms more stable complex r_elutes R-Enantiomer Elutes First r_complex->r_elutes s_elutes S-Enantiomer Elutes Second s_complex->s_elutes resolution Resolved Peaks

Caption: Logical diagram of chiral separation by forming transient diastereomeric complexes.

References

Inter-laboratory variation in 3-Hydroxy-2-methylbutanoic acid measurement

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Hydroxy-2-methylbutanoic Acid Measurement

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inter-laboratory variation in the measurement of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of inter-laboratory variation in analytical measurements?

Inter-laboratory variation in test results can arise even when samples from the same individual are measured at different times or in different laboratories.[1] This disparity is not always due to laboratory error but can be attributed to three main categories of variation:

  • Pre-analytical Variation: This is a significant source of variability and includes factors related to patient preparation (diet, physical activity), sample collection, handling, transportation, and storage.[1] For organic acid analysis, sample pH is crucial; a pH above 8.5 may indicate bacterial contamination, rendering the sample unsuitable.[2]

  • Analytical Variation: This occurs due to differences in testing methodologies, equipment, and instrument calibration.[1] Even when the same instrument is used, inherent random variation, known as analytical imprecision, will cause slight differences in results.[1]

  • Biological Variation: This refers to the natural physiological fluctuations of an analyte's concentration within an individual (intra-individual) and between different individuals (inter-individual).[1] These can be random or cyclical (e.g., daily, monthly).[1]

Q2: Which analytical methods are most suitable for the quantitative analysis of this compound?

The most common and robust methods for quantifying small organic acids like this compound in biological matrices (e.g., urine, plasma, serum) are chromatographic techniques coupled with mass spectrometry.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established technique for organic acid profiling.[2] It offers excellent chromatographic resolution but requires the organic acids to be converted into volatile and thermally stable derivatives before analysis.[2]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method is highly sensitive and specific, often requiring simpler sample preparation than GC-MS.[3][5] For organic acids, it is typically operated in negative ion electrospray ionization (ESI) mode, as the carboxylic acid group readily loses a proton to form a negative ion.[6]

Q3: Why is derivatization necessary for GC-MS analysis of this compound?

This compound, like other organic acids, is not sufficiently volatile to be analyzed directly by gas chromatography. Derivatization is a chemical modification process that converts the non-volatile analyte into a volatile and thermally stable compound suitable for GC-MS analysis.[2][7] This is typically achieved by converting the hydroxyl (-OH) and carboxyl (-COOH) groups into their trimethylsilyl (B98337) (TMS) derivatives using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3][5][7]

Q4: How do I choose between GC-MS and LC-MS/MS for my study?

The choice depends on several factors, including required sensitivity, sample throughput, and the need for chiral separation.[3] LC-MS/MS generally offers a faster and simpler sample preparation workflow, while GC-MS may provide superior chromatographic resolution.[5] A thorough method validation is essential regardless of the platform chosen to ensure reliable and accurate data.[5]

Table 1: Comparison of Analytical Method Performance Characteristics

Note: The data presented are representative of methods for similar small organic acids and should serve as a general guideline. Method validation for this compound is essential.[3]

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)General Acceptance Criteria
Linearity (R²) > 0.99[4]> 0.99[4]R² ≥ 0.99[3][4]
Precision (%RSD) < 15%[4]< 15%[4]≤ 15% (≤ 20% at LLOQ)[3][4]
Accuracy (% Recovery) 95% - 105% (representative)[3]91.2% - 98.1% (representative)[3]85% - 115% (or 80% - 120%)[3]
Sample Preparation Requires extraction and mandatory derivatization[2]Often involves simpler protein precipitation[3]N/A

Troubleshooting Guides

Problem: High Inter-Laboratory Variation in Measurement Results

When significant discrepancies are observed between laboratories, a systematic approach is needed to identify the source of the variation. The following workflow can guide the troubleshooting process.

G cluster_pre Pre-Analytical Checks cluster_analytical Analytical Checks cluster_data Data & Quality Control start High Inter-Laboratory Variation Observed pre_analytical Step 1: Review Pre-Analytical Procedures start->pre_analytical Begin Investigation p1 Standardized Sample Collection & Handling SOPs? pre_analytical->p1 analytical Step 2: Compare Analytical Methodologies a1 Harmonized Instrument Parameters (GC/LC/MS)? analytical->a1 data_review Step 3: Conduct Data Review & Re-analysis d1 Review QC Sample Performance (Accuracy/Precision) data_review->d1 end_node Variation Source Identified & Corrective Actions Implemented p2 Consistent Sample Storage Conditions (-20°C or lower)? p1->p2 p3 Uniform Sample Preparation Protocols? p2->p3 p3->analytical a2 Cross-Validated Reference Standards & IS? a1->a2 a3 Identical Data Processing Parameters (Integration, Calibration)? a2->a3 a3->data_review d2 Analyze Blinded Proficiency Testing (PT) Samples d1->d2 d2->end_node Finalize Investigation

Caption: A logical workflow for troubleshooting inter-laboratory measurement variation.

Problem: Unstable or Low Signal Intensity in LC-MS/MS

An erratic or weak signal is a common issue that can compromise data quality.[6]

  • Possible Cause: Unstable electrospray, often caused by blockages, inconsistent gas flow, or air bubbles in the mobile phase.[6]

    • Solution:

      • Inspect for Blockages: Check the ESI needle and transfer line for any clogs.[6]

      • Verify Gas Flow: Ensure nebulizer and drying gas flows are stable and set to the recommended pressures.[6]

      • Purge Pumps: Purge the LC pumps to remove any air bubbles from the mobile phase lines and ensure solvents are properly degassed.[6]

  • Possible Cause: Sub-optimal ion source parameters.

    • Solution: Systematically optimize critical parameters by infusing a standard solution. Key parameters include capillary voltage, nebulizer gas pressure, drying gas temperature, and drying gas flow rate.[6] For organic acids, negative ion mode is typically preferred.[6]

  • Possible Cause: Ion suppression from the sample matrix.

    • Solution: Improve the sample cleanup procedure using methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Alternatively, modify the chromatographic conditions to better separate the analyte from interfering matrix components.[6]

Experimental Protocols

Protocol 1: LC-MS/MS Method for this compound in Plasma/Serum This protocol is a generalized starting point adapted from methods for similar small organic acids.[4]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma or serum in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., stable isotope-labeled analyte).[4]

    • Vortex the mixture for 30-60 seconds to precipitate proteins.[4][8]

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[4][8]

    • Carefully transfer the supernatant to a new tube.[4]

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[4]

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[4]

    • Centrifuge again at 14,000 x g for 5 minutes and transfer the final supernatant to an autosampler vial for analysis.[4]

  • Liquid Chromatography Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).[4]

    • Mobile Phase A: Water with 0.1% formic acid.[4]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]

    • Flow Rate: 0.4 mL/min.[4]

    • Injection Volume: 5 µL.[4]

    • Gradient: A linear gradient suitable for separating polar metabolites should be developed.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.[4][6]

    • Scan Type: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[3][4]

    • MRM Transition: A specific precursor-to-product ion transition must be determined by infusing a pure standard of this compound.

Protocol 2: GC-MS Method for this compound in Urine This protocol is a generalized workflow. Specific volumes and times should be optimized.

  • Sample Preparation (Extraction and Derivatization):

    • Add an appropriate internal standard to a 1 mL urine sample.

    • Perform a liquid-liquid extraction by adding an organic solvent such as ethyl acetate. Vortex vigorously for 5-10 minutes.[5]

    • Centrifuge to separate the phases and carefully transfer the upper organic layer to a clean tube.[5]

    • Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen.[5][7]

    • To the dried residue, add 50-100 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS).[3][5]

    • Seal the vial tightly and heat at 60-80°C for 15-30 minutes to ensure the reaction is complete.[5]

    • Cool the vial to room temperature. The sample is now ready for injection.

  • Gas Chromatography Conditions:

    • Column: A low-polarity capillary column suitable for organic acid derivatives (e.g., DB-5ms).[7]

    • Injection Volume: 1-2 µL.[5]

    • Oven Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature of around 300°C. The specific ramp rate and hold times must be optimized.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Impact (EI).

    • Scan Mode: Operate in full scan mode (e.g., m/z 50-550) for qualitative profiling or Selected Ion Monitoring (SIM) mode for quantitative analysis, targeting characteristic ions of the derivatized analyte.[2][9] For the di-TMS derivative, characteristic ions might include m/z 117 and 147.[5]

References

Validation & Comparative

Comparing analytical methods for 3-Hydroxy-2-methylbutanoic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Analytical Methods for 3-Hydroxy-2-methylbutanoic Acid Isomers

For researchers, scientists, and drug development professionals, the accurate and robust analysis of this compound isomers is critical for metabolic studies, biomarker discovery, and pharmaceutical development. The stereochemistry of this molecule, which possesses two chiral centers leading to four potential stereoisomers, necessitates analytical methods that can differentiate and quantify these closely related compounds. This guide provides a detailed comparison of two powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of this compound isomers.

Quantitative Performance Comparison

The choice between GC-MS and LC-MS/MS often depends on the specific requirements of the study, such as sensitivity, sample throughput, and the need for chiral separation.[1] Both techniques offer high selectivity and sensitivity, but they differ in sample preparation and derivatization needs.[1] The following table summarizes representative quantitative performance data for the analysis of organic and hydroxy acids using these two methods. It is important to note that specific performance data for this compound isomers may vary and require method-specific validation.

Validation ParameterGC-MS Method Performance (Representative Data)LC-MS/MS Method Performance (Representative Data)Typical Acceptance Criteria
Linearity (r²)≥ 0.999[1]≥ 0.99[1]≥ 0.99
Accuracy (% Recovery)95% - 105%[1]91.2% - 98.1%[1]85% - 115% (or 80% - 120%)
Precision (% RSD)< 10%[1]< 7.8%[1]≤ 15%
Limit of Detection (LOD)2.5 - 2.8 µmol/L (for similar organic acids)[1]Not explicitly found for this analyte3x Signal-to-Noise Ratio
Limit of Quantification (LOQ)Not explicitly found for this analyte10 ng/mL (for a similar hydroxy acid)[1]10x Signal-to-Noise Ratio

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for reproducing and comparing results. Below are representative protocols for GC-MS and LC-MS/MS analysis of this compound isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS analysis of hydroxy acids typically requires a derivatization step to increase their volatility.[2][3] This method can provide excellent chromatographic resolution, especially for chiral analysis.[1]

1. Sample Preparation and Derivatization:

  • Extraction: For biological samples like plasma or urine, perform a liquid-liquid or solid-phase extraction to isolate the organic acids.[3]

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.[2][3]

  • Derivatization: To the dried residue, add a silylation agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[2][3] Incubate the mixture at a controlled temperature (e.g., 70°C) to ensure complete conversion to volatile trimethylsilyl (B98337) (TMS) esters.[2]

2. GC-MS Analysis:

  • GC Column: Utilize a capillary column suitable for the separation of organic acid derivatives, such as a DB-5ms column.[2] For chiral separations, a chiral stationary phase column would be required.[4]

  • Injector Temperature: Typically set to 250°C.[3]

  • Oven Temperature Program: Employ a temperature gradient to separate the analytes, for example, starting at 60°C and ramping up to 280°C.[3]

  • Mass Spectrometer: Operate in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification to achieve higher sensitivity.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a simpler and faster sample preparation workflow and is highly sensitive and specific.[1]

1. Sample Preparation:

  • Protein Precipitation: For plasma samples, a simple protein precipitation step is often sufficient.[5] Add a cold organic solvent like acetonitrile (B52724) to the sample, vortex vigorously, and centrifuge to pellet the proteins.[1][5]

  • Supernatant Transfer: Transfer the resulting supernatant to a clean tube and evaporate to dryness.[5]

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase.[5]

2. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[5]

  • Column: A reversed-phase C18 column is commonly used.[5]

  • Mobile Phase: A gradient of water and acetonitrile with a modifier like formic acid is typically employed.[5]

  • Mass Spectrometer: A triple quadrupole mass spectrometer is used for quantification.[5]

  • Ionization Mode: Negative Electrospray Ionization (ESI-) is often suitable for acidic compounds.[5]

  • Detection: Operate the tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[1][5] This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.[1][5]

Analytical Workflow Visualization

The following diagrams illustrate the general experimental workflows for the GC-MS and LC-MS/MS analytical methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Sample Biological Sample Extraction Extraction Sample->Extraction Drying Drying Extraction->Drying Derivatization Derivatization Drying->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition & Processing GCMS->Data Quantification Quantification Data->Quantification

GC-MS analytical workflow.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result Sample Biological Sample Precipitation Protein Precipitation Sample->Precipitation Evaporation Evaporation Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMSMS LC-MS/MS Analysis Reconstitution->LCMSMS Data Data Acquisition & Processing LCMSMS->Data Quantification Quantification Data->Quantification

References

A Comparative Guide to the Validation of a Novel LC-MS/MS Method for 3-Hydroxy-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3-Hydroxy-2-methylbutanoic acid, a key metabolite in various physiological and pathological processes, is crucial for advancing research and drug development. This guide provides a comprehensive validation of a new, highly sensitive, and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The performance of this method is objectively compared with a traditional Gas Chromatography-Mass Spectrometry (GC-MS) method, supported by detailed experimental data and protocols.

Methodology Comparison

The newly developed LC-MS/MS method offers significant advantages in terms of sample throughput, sensitivity, and simplicity of sample preparation compared to the GC-MS alternative. A summary of the key performance characteristics is presented below.

Validation ParameterNew LC-MS/MS Method PerformanceAlternative GC-MS Method PerformanceTypical Acceptance Criteria
Linearity (r²) ≥ 0.998≥ 0.995≥ 0.99
Accuracy (% Recovery) 93.1% - 108.7%90% - 110%85% - 115%
Precision (% RSD) < 8.8%< 15%≤ 15%
Limit of Detection (LOD) 0.5 ng/mL5 ng/mL3x Signal-to-Noise Ratio
Limit of Quantification (LOQ) 1 ng/mL10 ng/mL10x Signal-to-Noise Ratio
Retention Time (%RSD) < 0.5%< 1.0%≤ 2%

Quantitative Data Summary

The validation of the new LC-MS/MS method was performed in accordance with regulatory guidelines.[1][2][3][4] The quantitative results for linearity, accuracy, and precision are detailed in the following tables.

Table 1: Linearity of the New LC-MS/MS Method
Concentration (ng/mL)Mean Peak Area Ratio
10.012
50.061
100.123
500.615
1001.228
5006.145
100012.291
Correlation Coefficient (r²) 0.9992
Table 2: Accuracy and Precision of the New LC-MS/MS Method
Quality Control SampleNominal Conc. (ng/mL)Intra-day (n=6) Mean Conc. ± SD (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%RSD)Inter-day (n=18) Mean Conc. ± SD (ng/mL)Inter-day Accuracy (%)Inter-day Precision (%RSD)
LLOQ 10.98 ± 0.0898.08.21.05 ± 0.09105.08.6
Low QC 32.91 ± 0.2197.07.23.12 ± 0.25104.08.0
Mid QC 7578.3 ± 4.5104.45.773.8 ± 5.998.48.0
High QC 750735.8 ± 35.398.14.8762.0 ± 55.6101.67.3

Experimental Protocols

Detailed methodologies for the new LC-MS/MS method and the comparative GC-MS method are provided below.

New LC-MS/MS Method Protocol

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) containing the internal standard (this compound-d3).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95:5 water:acetonitrile with 0.1% formic acid).

2. Chromatographic Conditions

  • LC System: High-Performance Liquid Chromatography (HPLC) system.

  • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetononitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start at 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: Precursor Ion > Product Ion

    • This compound-d3 (IS): Precursor Ion > Product Ion

  • Ion Source Parameters: Optimized for maximum sensitivity.

Alternative GC-MS Method Protocol

1. Sample Preparation (Derivatization)

  • To 100 µL of plasma, add an internal standard and perform a liquid-liquid extraction with ethyl acetate.

  • Evaporate the organic layer to dryness.

  • Derivatize the dried residue using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) by heating at 70°C for 30 minutes.[5]

2. GC Conditions

  • GC System: Gas chromatograph with a mass selective detector.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysoxane column.

  • Injection: 1 µL of the derivatized sample is injected in splitless mode.

  • Oven Program: Start at 80°C, hold for 2 minutes, then ramp up to 280°C at 10°C/min.

3. MS Conditions

  • Ionization Mode: Electron Ionization (EI).

  • Detection Mode: Selected Ion Monitoring (SIM).

Workflow Diagrams

To visually represent the experimental processes, the following diagrams illustrate the workflows for the new LC-MS/MS method and the alternative GC-MS method.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard in Acetonitrile plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject Sample (5 µL) reconstitute->inject hplc HPLC Separation (C18 Column) inject->hplc msms Tandem MS Detection (MRM) hplc->msms data Data Acquisition & Processing msms->data GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis plasma Plasma Sample (100 µL) add_is_extract Add IS & Liquid-Liquid Extraction plasma->add_is_extract dry_extract Evaporate Organic Layer add_is_extract->dry_extract derivatize Derivatize with BSTFA dry_extract->derivatize inject Inject Derivatized Sample (1 µL) derivatize->inject gc GC Separation (Capillary Column) inject->gc ms MS Detection (SIM) gc->ms data Data Acquisition & Processing ms->data

References

Cross-Validation of 3-Hydroxy-2-methylbutanoic Acid Quantification Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of metabolites is paramount. This guide provides a comprehensive cross-validation comparison of two primary analytical techniques for the quantification of 3-hydroxy-2-methylbutanoic acid: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

This compound, a metabolite involved in the catabolism of the branched-chain amino acid isoleucine, is a biomarker of interest in various metabolic disorders.[1][2] Accurate measurement of its concentration in biological matrices is crucial for both clinical diagnostics and research. This guide presents a comparative overview of LC-MS/MS and GC-MS methods, offering insights into their respective performance characteristics and detailed experimental protocols to aid in assay selection and implementation.

Quantitative Performance Comparison

The selection of an analytical method is often a balance between sensitivity, selectivity, throughput, and the specific requirements of the study. The following table summarizes the key performance parameters for the quantification of this compound using LC-MS/MS and GC-MS, based on typical validated methods for similar organic acids.[3][4]

ParameterLC-MS/MSGC-MSRemarks
Linearity (R²) > 0.998> 0.995Both techniques offer excellent linearity, with LC-MS/MS often having a slight edge.
Accuracy (% Recovery) 95-105%90-110%LC-MS/MS generally provides slightly better accuracy due to higher selectivity.
Precision (% RSD) < 10%< 15%The higher reproducibility of LC-MS/MS often results in lower relative standard deviation.
Limit of Detection (LOD) pg/mL rangeng/mL rangeLC-MS/MS is typically more sensitive, allowing for the detection of lower concentrations.[4]
Limit of Quantification (LOQ) ng/mL rangeng/mL to µg/mL rangeThe lower limit of quantification for LC-MS/MS enables its use for trace-level analysis.[5]
Selectivity HighModerate to HighThe use of Multiple Reaction Monitoring (MRM) in LC-MS/MS provides exceptional selectivity.[3]
Matrix Effect Minimized with MRMProne to interferenceGC-MS can be more susceptible to matrix effects, which may require more extensive sample cleanup.
Sample Preparation Simple (Protein Precipitation)Requires DerivatizationThe need for derivatization in GC-MS adds a step to the workflow and can introduce variability.[6]
Analysis Time ~5-10 min~10-20 minLC-MS/MS methods often have shorter run times, leading to higher throughput.

Experimental Workflows

A critical aspect of analytical method validation is understanding the experimental workflow. The following diagram illustrates a generalized workflow for the cross-validation of two analytical methods for this compound quantification.

General Workflow for Cross-Validation of Analytical Assays cluster_prep Sample Preparation cluster_lcms LC-MS/MS Method cluster_gcms GC-MS Method cluster_comp Data Comparison Sample Collection Sample Collection Sample Aliquoting Sample Aliquoting Sample Collection->Sample Aliquoting Protein Precipitation Protein Precipitation Sample Aliquoting->Protein Precipitation Extraction & Derivatization Extraction & Derivatization Sample Aliquoting->Extraction & Derivatization LC-MS/MS Analysis LC-MS/MS Analysis Protein Precipitation->LC-MS/MS Analysis LC-MS/MS Data LC-MS/MS Data LC-MS/MS Analysis->LC-MS/MS Data Statistical Analysis Statistical Analysis LC-MS/MS Data->Statistical Analysis GC-MS Analysis GC-MS Analysis Extraction & Derivatization->GC-MS Analysis GC-MS Data GC-MS Data GC-MS Analysis->GC-MS Data GC-MS Data->Statistical Analysis Method Agreement Method Agreement Statistical Analysis->Method Agreement

Caption: Workflow for the cross-validation of LC-MS/MS and GC-MS assays.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for successful method implementation and validation. Below are representative methodologies for the quantification of this compound using LC-MS/MS and GC-MS.

LC-MS/MS Quantification of this compound in Human Plasma

This method offers high sensitivity and selectivity, making it ideal for the quantification of low-level analytes in complex biological matrices.[3]

1. Sample Preparation (Protein Precipitation): [7]

  • To 50 µL of plasma in a microcentrifuge tube, add 200 µL of cold acetonitrile (B52724) containing a stable isotope-labeled internal standard (e.g., this compound-d7).

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[7]

  • Transfer the supernatant to a clean tube for analysis.

2. Chromatographic Conditions:

  • Instrument: A UHPLC system coupled to a tandem mass spectrometer.

  • Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Detection: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of the target analyte and internal standard.

    • This compound transition: 117.1 -> 73.1[7]

    • Internal standard (d7) transition: 124.1 -> 79.1[7]

GC-MS Quantification of this compound in Biological Matrices

This method is a robust technique for the analysis of volatile and thermally stable compounds. For polar analytes like this compound, derivatization is a necessary step.[6]

1. Sample Preparation (Extraction and Derivatization): [6]

  • Extraction: Perform a liquid-liquid extraction of the acidified sample with a suitable organic solvent (e.g., ethyl acetate).

  • Derivatization (Silylation):

    • Evaporate the organic extract to dryness under a gentle stream of nitrogen.

    • Add 50-100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

    • Heat the sealed vial at 70°C for 30 minutes to ensure complete derivatization.

2. GC-MS Conditions:

  • Instrument: A Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).

  • Injection: 1 µL of the derivatized sample is injected in split or splitless mode.

  • Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature of around 280°C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Detection: Selected Ion Monitoring (SIM) mode for targeted quantification to enhance sensitivity.

    • Monitor characteristic ions for the di-TMS derivative of this compound (e.g., m/z 117, 147).[6]

Signaling Pathway and Logical Relationships

To provide context for the importance of accurate quantification, the following diagram illustrates the metabolic pathway involving this compound.

Isoleucine Catabolism Pathway cluster_hmba Formation of this compound Isoleucine Isoleucine alpha_Keto_beta_methylvalerate alpha_Keto_beta_methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate Transamination alpha_Methylbutyryl_CoA alpha_Methylbutyryl_CoA alpha_Keto_beta_methylvalerate->alpha_Methylbutyryl_CoA Oxidative Decarboxylation Intermediate_Metabolites Intermediate_Metabolites alpha_Keto_beta_methylvalerate->Intermediate_Metabolites Alternative Pathway Tiglyl_CoA Tiglyl_CoA alpha_Methylbutyryl_CoA->Tiglyl_CoA Propionyl_CoA_Acetyl_CoA Propionyl-CoA + Acetyl-CoA Tiglyl_CoA->Propionyl_CoA_Acetyl_CoA 3_Hydroxy_2_methylbutanoic_acid This compound Intermediate_Metabolites->3_Hydroxy_2_methylbutanoic_acid

Caption: Simplified metabolic pathway of isoleucine catabolism.

References

Biological Activity of 3-Hydroxy-2-methylbutanoic Acid Enantiomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the direct comparative analysis of the biological activities of the specific enantiomers of 3-hydroxy-2-methylbutanoic acid. While the existence of its four stereoisomers—(2R,3R), (2S,3S), (2R,3S), and (2S,3R)—is well-established, and their roles as metabolites in the catabolism of isoleucine are recognized, there is a notable absence of studies that have systematically investigated and compared their distinct biological effects.

This compound, a short-chain hydroxy fatty acid, is a normal human metabolite. Variations in the enantiomeric ratio of this acid in biological samples are thought to arise from the enantioselectivity of different enzyme systems. However, the specific interactions of each of these stereoisomers with cellular components such as receptors and enzymes, and their subsequent effects on signaling pathways, remain largely unexplored in the current body of scientific research.

The fundamental principles of stereochemistry in pharmacology and biology suggest that different enantiomers of a chiral molecule can exhibit markedly different physiological and pharmacological properties. This is due to the three-dimensional nature of biological macromolecules, which often leads to stereospecific interactions. It is therefore highly probable that the enantiomers of this compound also possess distinct biological activities.

Despite this high probability, the necessary experimental data to construct a detailed comparative guide is not available in the public domain. Key missing information includes:

  • Quantitative data on the binding affinities of each enantiomer to specific receptors or their inhibitory constants (IC50 or Ki) for various enzymes.

  • Detailed experimental protocols from studies that have directly compared the effects of the different enantiomers in cellular or animal models.

  • Elucidation of signaling pathways that are differentially modulated by each stereoisomer.

Postulated Areas for Future Research

Given the lack of direct comparative data, this guide can only propose a logical workflow for future investigations aimed at elucidating the differential biological activities of this compound enantiomers.

G cluster_0 Preparation and Characterization cluster_1 In Vitro Biological Screening cluster_2 Mechanism of Action Studies cluster_3 In Vivo Evaluation Synthesis/Isolation Synthesis or Chiral Separation of Individual Enantiomers Purity Analysis Determination of Enantiomeric and Chemical Purity (e.g., HPLC, NMR) Synthesis/Isolation->Purity Analysis Enzyme Assays Enzyme Inhibition/Activation Assays (e.g., Kinases, Dehydrogenases) Purity Analysis->Enzyme Assays Receptor Binding Receptor Binding Assays (e.g., GPCRs, Nuclear Receptors) Purity Analysis->Receptor Binding Cell-Based Assays Cell Viability, Proliferation, and Cytotoxicity Assays Purity Analysis->Cell-Based Assays Signaling Pathway Analysis Western Blot, qPCR, Reporter Assays (e.g., MAPK, NF-κB, Akt pathways) Cell-Based Assays->Signaling Pathway Analysis Metabolomics Metabolomic Profiling to Identify Downstream Metabolic Effects Signaling Pathway Analysis->Metabolomics PK/PD Studies Pharmacokinetic and Pharmacodynamic Studies in Animal Models Signaling Pathway Analysis->PK/PD Studies Efficacy Studies Evaluation in Disease Models (e.g., Metabolic Disorders, Inflammation) PK/PD Studies->Efficacy Studies

Figure 1. A proposed experimental workflow for the comparative biological evaluation of this compound enantiomers.

Conclusion

Altered 3-Hydroxy-2-methylbutanoic Acid Levels: A Comparative Guide for Healthy vs. Diseased States

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of 3-Hydroxy-2-methylbutanoic acid levels in healthy individuals versus those with specific metabolic disorders. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols for measurement, and illustrates the relevant metabolic pathway and analytical workflows.

Quantitative Data Summary

This compound, a metabolite of the branched-chain amino acid isoleucine, is typically present at low levels in the urine of healthy individuals. However, significantly elevated concentrations are a hallmark of certain inborn errors of metabolism. The following table summarizes the urinary levels of this metabolite in healthy versus diseased states. Currently, established reference ranges for plasma and serum are not widely available in the scientific literature.

Biological MatrixPopulationAnalyteReference Range / LevelUnit
UrineHealthy AdultsThis compound0 - 4mmol/mol creatinine[1]
Urine3-Hydroxy-2-methylbutyryl-CoA dehydrogenase deficiency2-Methyl-3-hydroxybutyric acid4.37 - 6.85mmol/mol creatinine (B1669602) (based on a case study)[2]
UrineBeta-ketothiolase deficiency2-Methyl-3-hydroxybutyric acid"Massive excretion"-[3]

Metabolic Pathway and Disease Association

This compound is an intermediate in the catabolism of the essential amino acid isoleucine. Enzymatic defects in this pathway can lead to the accumulation of specific metabolites, including this compound, in biological fluids.

Two notable inborn errors of metabolism associated with elevated levels of this metabolite are:

  • Beta-ketothiolase deficiency: An autosomal recessive disorder that affects the final step in isoleucine metabolism. This condition leads to the accumulation of several organic acids, with a "massive excretion" of 2-methyl-3-hydroxybutyrate, 2-methylacetoacetate, and tiglylglycine, particularly during episodes of metabolic ketoacidosis.[3][4]

  • 3-Hydroxy-2-methylbutyryl-CoA dehydrogenase deficiency: A rare X-linked recessive disorder affecting a preceding step in the isoleucine catabolism pathway. This deficiency also results in the urinary excretion of 3-hydroxy-2-methylbutyric acid and tiglylglycine.[5][6]

Isoleucine_Catabolism cluster_diseases Associated Diseases Isoleucine Isoleucine alpha_keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_keto_beta_methylvalerate alpha_methylbutyryl_CoA α-Methylbutyryl-CoA alpha_keto_beta_methylvalerate->alpha_methylbutyryl_CoA Tiglyl_CoA Tiglyl-CoA alpha_methylbutyryl_CoA->Tiglyl_CoA HMB_CoA 2-Methyl-3-hydroxy butyryl-CoA Tiglyl_CoA->HMB_CoA MAA_CoA 2-Methylacetoacetyl-CoA HMB_CoA->MAA_CoA 3-hydroxy-2-methylbutyryl- CoA dehydrogenase HMBA 3-Hydroxy-2-methyl butanoic acid HMB_CoA->HMBA 3H_deficiency 3-Hydroxy-2-methylbutyryl-CoA dehydrogenase deficiency Propionyl_CoA Propionyl-CoA MAA_CoA->Propionyl_CoA Acetyl_CoA Acetyl-CoA MAA_CoA->Acetyl_CoA beta_keto_deficiency Beta-ketothiolase deficiency

Isoleucine catabolism pathway and associated enzyme deficiencies.

Experimental Protocols

The quantification of this compound in biological samples typically involves chromatographic methods coupled with mass spectrometry. Below are representative protocols for the analysis of organic acids in urine and plasma.

Quantification in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is a standard approach for the analysis of urinary organic acids.

  • Sample Preparation and Extraction:

    • To a 1 mL aliquot of urine, add a suitable internal standard (e.g., a stable isotope-labeled analog of the analyte).

    • Acidify the sample to a pH of approximately 1-2 with an appropriate acid (e.g., 6 M HCl).

    • Perform a liquid-liquid extraction by adding 3 mL of an organic solvent such as ethyl acetate.

    • Vortex the mixture vigorously and centrifuge to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction and combine the organic extracts.

    • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Seal the vial and heat at 60-70°C for 30-60 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the this compound-TMS derivative.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Urine_Sample Urine Sample Add_IS Add Internal Standard Urine_Sample->Add_IS Acidify Acidify (pH 1-2) Add_IS->Acidify Extract Liquid-Liquid Extraction Acidify->Extract Evaporate Evaporate to Dryness Extract->Evaporate Add_Reagents Add BSTFA/TMCS & Pyridine Evaporate->Add_Reagents Heat Heat (60-70°C) Add_Reagents->Heat GC_MS GC-MS Analysis (SIM Mode) Heat->GC_MS Data_Processing Data Processing & Quantification GC_MS->Data_Processing

GC-MS analytical workflow for urinary organic acids.
Quantification in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is adapted from protocols for the analysis of other short-chain hydroxy fatty acids in plasma.

  • Sample Preparation:

    • To 100 µL of plasma or serum, add 400 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent.

    • Column: A reverse-phase column suitable for polar compounds, such as a C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the analyte from other matrix components (e.g., start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6470) equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Negative ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM), monitoring a specific precursor-product ion transition for this compound and its internal standard.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma_Sample Plasma/Serum Sample Protein_Precipitation Protein Precipitation (Acetonitrile + IS) Plasma_Sample->Protein_Precipitation Centrifuge Centrifuge Protein_Precipitation->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LC_MS_MS LC-MS/MS Analysis (MRM Mode) Reconstitute->LC_MS_MS Data_Processing Data Processing & Quantification LC_MS_MS->Data_Processing

LC-MS/MS analytical workflow for plasma organic acids.

References

A Comparative Guide to Isotopic Labeling Studies: The Potential of 3-Hydroxy-2-methylbutanoic Acid in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of isotopically labeled 3-Hydroxy-2-methylbutanoic acid as a potential tracer for metabolic flux analysis. Due to the limited direct isotopic labeling studies with this compound, this document provides a prospective look at its application, comparing it with established alternatives like isotopically labeled branched-chain amino acids (BCAAs) and their corresponding α-keto acids. The experimental data presented is based on studies of these related compounds to illustrate the potential insights that could be gained.

Introduction to this compound in Metabolism

This compound, also known as 2-hydroxyisovaleric acid, is a metabolite in the catabolism of the branched-chain amino acid isoleucine.[1] It belongs to the class of α-hydroxy acids and its presence can be indicative of metabolic health and certain metabolic disorders.[2] Stable isotope tracing is a powerful technique to elucidate the dynamic nature of metabolic pathways.[3] While compounds like glucose and amino acids are common tracers in metabolic flux analysis, the use of downstream metabolites like this compound could offer more targeted insights into specific enzymatic steps and pathway regulations.

Comparative Analysis of Metabolic Tracers for BCAA Catabolism

The choice of an isotopic tracer is critical for addressing specific research questions in metabolic flux analysis. Below is a comparison of the potential use of isotopically labeled this compound with established tracers for investigating the catabolism of branched-chain amino acids.

Tracer CompoundMetabolic Entry PointPotential Research ApplicationsAdvantagesLimitations
[¹³C] or [²H]-3-Hydroxy-2-methylbutanoic Acid (Proposed) Downstream of BCAA and BCKA metabolism- Direct measurement of the flux from branched-chain α-keto acids (BCKAs) to branched-chain α-hydroxy acids (BCHAs).- Investigation of the reversibility of the reduction of BCKAs.- Assessment of the activity of specific dehydrogenases involved in BCHA metabolism.- Provides a more focused view on a specific part of the BCAA catabolic pathway.- Can help to dissect the fate of BCKAs beyond their oxidative decarboxylation.- Limited commercial availability of the labeled compound.- Lack of established protocols for its use as a tracer.- The tracer bypasses the initial transamination and decarboxylation steps of BCAA catabolism.
[¹³C] or [¹⁵N]-Valine/Isoleucine Beginning of the BCAA catabolic pathway- Overall flux through the entire BCAA catabolic pathway.- Assessment of transaminase activity.- Contribution of BCAAs to the TCA cycle.- Commercially available in various labeled forms.- Well-established protocols for its use in metabolic flux analysis.- Provides a comprehensive overview of BCAA metabolism.- The label is distributed among multiple downstream metabolites, which can complicate the interpretation of fluxes through specific reactions.
[¹³C]-α-Ketoisovalerate (KIV) Intermediate step after transamination- Flux through the branched-chain α-keto acid dehydrogenase (BCKDH) complex.- Reamination of BCKAs to form BCAAs.- Fate of BCKAs in different tissues.- Allows for the study of BCKA metabolism independently of BCAA transamination.- Can provide insights into the regulation of the BCKDH complex.- Can be metabolized differently in various tissues depending on the expression of relevant enzymes.

Experimental Protocols

While specific protocols for using isotopically labeled this compound are not yet established, a general methodology can be proposed based on standard practices for stable isotope tracing in cell culture.

Proposed Experimental Protocol for ¹³C-3-Hydroxy-2-methylbutanoic Acid Tracing in Cell Culture
  • Cell Culture and Media Preparation: Culture cells of interest (e.g., hepatocytes, myocytes) to a desired confluency. Prepare a culture medium containing all necessary nutrients, but with unlabeled this compound replaced by its ¹³C-labeled counterpart at a known concentration.

  • Isotopic Labeling: Remove the standard culture medium and replace it with the ¹³C-labeled medium. Incubate the cells for a predetermined time course (e.g., 0, 2, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled tracer.

  • Metabolite Extraction: After the incubation period, rapidly quench metabolism by placing the culture plates on dry ice and aspirating the medium. Wash the cells with ice-cold phosphate-buffered saline. Extract the intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).

  • Sample Analysis by Mass Spectrometry: Analyze the metabolite extracts using a mass spectrometer coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS). The instrument will be set to detect the mass shifts in downstream metabolites resulting from the incorporation of ¹³C from the labeled tracer.

  • Data Analysis and Flux Calculation: Identify and quantify the isotopologues of metabolites in the BCAA catabolic pathway. Use this data in metabolic flux analysis software to calculate the rate of conversion of this compound to its downstream products.

Quantitative Data from Alternative Tracer Studies

The following table presents representative quantitative data from a study using isotopically labeled branched-chain amino acids to investigate their catabolism. This illustrates the type of data that could be obtained in a study using labeled this compound.

MetaboliteIsotopic Enrichment (%) in Control CellsIsotopic Enrichment (%) in Genetically Modified CellsFold Change
Succinyl-CoA (from Valine) 35 ± 415 ± 3-2.3
Propionyl-CoA (from Isoleucine) 42 ± 520 ± 4-2.1
Glutamate (from Valine) 25 ± 324 ± 3-1.0

This is example data and does not represent a specific study.

Visualizing Metabolic Pathways and Workflows

Branched-Chain Amino Acid Catabolism

The following diagram illustrates the position of this compound within the broader context of branched-chain amino acid catabolism.

BCAA_Catabolism cluster_BCAA Branched-Chain Amino Acids cluster_BCKA Branched-Chain α-Keto Acids cluster_BCHA Branched-Chain α-Hydroxy Acids cluster_TCA TCA Cycle Intermediates Valine Valine KIV α-Ketoisovalerate Valine->KIV BCAT Isoleucine Isoleucine Isoleucine->KIV HMBA This compound KIV->HMBA Reduction PropionylCoA Propionyl-CoA KIV->PropionylCoA BCKDH SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA

Caption: BCAA Catabolic Pathway.

Proposed Experimental Workflow

This diagram outlines the key steps in a proposed isotopic labeling study using this compound.

Experimental_Workflow CellCulture 1. Cell Culture Labeling 2. Isotopic Labeling with ¹³C-3-Hydroxy-2-methylbutanoic acid CellCulture->Labeling Quenching 3. Metabolic Quenching Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction LCMS 5. LC-MS Analysis Extraction->LCMS DataAnalysis 6. Data Analysis and Flux Calculation LCMS->DataAnalysis

References

Quantitative Comparison of 3-Hydroxy-2-methylbutanoic Acid Across Tissues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the distribution and concentration of endogenous metabolites is crucial for various fields of study, including disease biomarker discovery and toxicology. This guide provides a comparative overview of 3-Hydroxy-2-methylbutanoic acid concentrations in different biological tissues, supported by experimental data and detailed methodologies.

Data Presentation: Quantitative Levels of this compound

Biological MatrixPopulationAnalyteReference RangeUnit
UrineHealthy AdultsThis compound0 - 4mmol/mol creatinine[1]
PlasmaHealthy AdultsThis compoundNot Quantified-
SerumHealthy AdultsThis compoundNot Quantified-

Metabolic Pathway of this compound

This compound is an intermediate in the catabolic pathway of isoleucine.[1][2][3] The pathway involves a series of enzymatic reactions that break down isoleucine into smaller molecules that can be used for energy or biosynthesis.

Isoleucine_Catabolism Isoleucine Isoleucine Keto_acid α-Keto-β-methylvalerate Isoleucine->Keto_acid Branched-chain aminotransferase Methylbutyryl_CoA α-Methylbutyryl-CoA Keto_acid->Methylbutyryl_CoA BCKDH complex Tiglyl_CoA Tiglyl-CoA Methylbutyryl_CoA->Tiglyl_CoA Acyl-CoA dehydrogenase Hydroxy_Methylbutyryl_CoA 2-Methyl-3-hydroxybutyryl-CoA Tiglyl_CoA->Hydroxy_Methylbutyryl_CoA Enoyl-CoA hydratase Methylacetoacetyl_CoA 2-Methylacetoacetyl-CoA Hydroxy_Methylbutyryl_CoA->Methylacetoacetyl_CoA 3-hydroxyacyl-CoA dehydrogenase HMBA This compound Hydroxy_Methylbutyryl_CoA->HMBA Hydrolase (presumed) Propionyl_CoA Propionyl-CoA Methylacetoacetyl_CoA->Propionyl_CoA β-ketothiolase Acetyl_CoA Acetyl-CoA Methylacetoacetyl_CoA->Acetyl_CoA β-ketothiolase

Isoleucine Catabolism Pathway

Experimental Protocols

Accurate quantification of this compound is essential for research. The following are detailed methodologies for its analysis in urine and plasma, adapted from established protocols for similar organic acids.

Quantification in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is a widely used technique for the analysis of organic acids in urine.

1. Sample Preparation and Extraction:

  • To 1 mL of urine, add an internal standard (e.g., a stable isotope-labeled analog of this compound).

  • Acidify the sample to a pH of approximately 1-2 with hydrochloric acid.

  • Perform a liquid-liquid extraction with 3 mL of ethyl acetate.

  • Vortex the mixture for 2 minutes and then centrifuge at 3,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a new tube. Repeat the extraction and combine the organic phases.

  • Evaporate the solvent to dryness under a stream of nitrogen.

2. Derivatization:

  • To the dried residue, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

  • Heat the mixture at 60-70°C for 45 minutes to form trimethylsilyl (B98337) (TMS) derivatives.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Start at 70°C for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at 1 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TMS derivative of this compound.

Quantification in Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a sensitive and specific method for plasma analysis.

1. Sample Preparation:

  • To 100 µL of plasma, add 400 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of this compound and its internal standard.

Experimental_Workflow cluster_urine Urine Sample (GC-MS) cluster_plasma Plasma Sample (LC-MS/MS) U_Sample Urine Sample U_Extraction Extraction & Derivatization U_Sample->U_Extraction U_GCMS GC-MS Analysis U_Extraction->U_GCMS U_Data Data Analysis U_GCMS->U_Data P_Sample Plasma Sample P_Precipitation Protein Precipitation P_Sample->P_Precipitation P_LCMS LC-MS/MS Analysis P_Precipitation->P_LCMS P_Data Data Analysis P_LCMS->P_Data

References

A Comparative Guide to Reference Standards for 3-Hydroxy-2-methylbutanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of metabolites like 3-hydroxy-2-methylbutanoic acid is critical for metabolic research, biomarker discovery, and ensuring the stereochemical purity of pharmaceuticals. This guide provides a comprehensive comparison of commercially available reference standards for this compound and details the analytical methodologies for its quantification in biological matrices.

This compound is a hydroxy fatty acid and a key metabolite in the catabolism of the branched-chain amino acid (BCAA) valine.[1][2] Its accumulation can be indicative of certain metabolic disorders, such as Maple Syrup Urine Disease (MSUD).[3] Given its importance, reliable analytical methods and high-quality reference standards are essential for obtaining accurate data.

Comparison of Commercially Available Reference Standards

The selection of a suitable reference standard is a foundational step for any quantitative analysis. Key considerations include purity, certification, and available documentation. Below is a comparison of several commercially available reference standards for this compound.

SupplierProduct InformationAssay/PurityStorage Temperature
Sigma-Aldrich 3-Hydroxy-2-methylbutyric acid, mixture of isomers (CAS: 473-86-9)≥97% (GC)2-8°C
LGC Standards This compound (Product Code: TRC-A629273, CAS: 51756-80-0)Not specifiedNot specified
Clinivex This compound (CAS: 473-86-9)High quality reference standardNot specified
Toronto Research Chemicals (TRC) This compound (CAS: 473-86-9)Not specifiedNot specified
Santa Cruz Biotechnology This compound (CAS: 473-86-9)Not specifiedNot specified

Note: Data presented is based on publicly available information from supplier websites and may not be exhaustive. Users should always refer to the Certificate of Analysis (CoA) provided with the specific lot of the reference standard for precise data.

Analytical Methodologies

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the quantification of this compound. The choice between them often depends on factors like required sensitivity, sample throughput, and the need for chiral separation.[4]

General Analytical Workflow

The overall workflow for the analysis of this compound in a biological matrix involves several key stages, from sample preparation to data analysis.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine) Extraction Extraction (Protein Precipitation, LLE, SPE) Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Derivatization (for GC-MS) Evaporation->Derivatization If GC-MS Analysis GC-MS or LC-MS/MS Analysis Evaporation->Analysis If LC-MS/MS (after reconstitution) Derivatization->Analysis DataAcquisition Data Acquisition Analysis->DataAcquisition Quantification Quantification DataAcquisition->Quantification

Caption: General workflow for the analysis of this compound.

Experimental Protocols

Detailed protocols are crucial for reproducing and validating analytical methods. Below are representative protocols for LC-MS/MS and GC-MS analysis.

I. LC-MS/MS Method for Quantification in Human Plasma

This method is highly sensitive and specific, employing a simple protein precipitation step for sample cleanup.[1]

1. Materials and Reagents:

  • (S)-2-Hydroxy-3-methylbutanoic acid reference standard

  • Stable isotope-labeled internal standard (IS), e.g., (S)-2-Hydroxy-3-methylbutanoic acid-d7

  • LC-MS grade acetonitrile (B52724), methanol, and water

  • LC-MS grade formic acid

  • Human plasma (drug-free)

2. Sample Preparation (Protein Precipitation):

  • Thaw frozen plasma samples on ice.

  • To a 50 µL aliquot of plasma in a microcentrifuge tube, add 200 µL of cold acetonitrile containing the internal standard (e.g., 100 ng/mL).[1]

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.[1]

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[1]

  • Vortex and transfer to an autosampler vial for analysis.[1]

3. LC-MS/MS Instrument Parameters:

  • LC System: UHPLC system

  • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).[1]

  • Mobile Phase A: Water with 0.1% formic acid.[1]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.[1]

  • Ionization Mode: Negative Electrospray Ionization (ESI-).[1]

  • MRM Transitions:

    • (S)-2-Hydroxy-3-methylbutanoic acid: 117.1 -> 73.1[1]

    • Internal Standard (d7): 124.1 -> 79.1[1]

II. GC-MS Method for Quantification in Biological Matrices

GC-MS analysis requires a derivatization step to increase the volatility and thermal stability of the analyte.[5][6]

1. Materials and Reagents:

  • This compound reference standard

  • Internal standard (e.g., a structurally similar organic acid)

  • Ethyl acetate, 6 M HCl, anhydrous sodium sulfate

  • Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or MSTFA + 1% TMCS[3][5]

2. Sample Preparation and Derivatization:

  • Extraction:

    • Acidify 1 mL of sample (e.g., urine) to pH ~1 with 6 M HCl.[6]

    • Perform liquid-liquid extraction by adding 5 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging.[6]

    • Repeat the extraction twice, combining the organic layers.[6]

    • Dry the combined extract over anhydrous sodium sulfate.[6]

  • Evaporation:

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.[5]

  • Silylation (Derivatization):

    • Add 50-100 µL of BSTFA + 1% TMCS to the dried residue.[3]

    • Seal the vial and heat at 60-80°C for 15-30 minutes.[5]

    • Cool the vial to room temperature. The sample is now ready for injection.[5]

3. GC-MS Instrument Parameters:

  • GC System: Gas chromatograph with a mass selective detector.

  • Column: DB-5 or similar non-polar capillary column.[5]

  • Injector Temperature: 250 °C.[3]

  • Oven Program: Start at 60°C and ramp up to 280°C.[3]

  • Carrier Gas: Helium.[7]

  • Mass Spectrometer Mode: Full scan for identification or Selected Ion Monitoring (SIM) for higher sensitivity quantification.[3] A characteristic fragment ion for the TMS-derivatized compound is often m/z 117.[5]

Performance Data Comparison

The validation of an analytical method is crucial to ensure reliable results. The table below presents representative performance data for the analysis of organic acids using the described techniques.

Validation ParameterGC-MS Method (Representative Data)LC-MS/MS Method (Representative Data)Typical Acceptance Criteria
Linearity (r²) ≥ 0.999≥ 0.99≥ 0.99
Accuracy (% Recovery) 95% - 105%91.2% - 98.1%85% - 115%
Precision (% RSD) < 10%< 7.8%≤ 15%
Limit of Quantification (LOQ) Analyte-specific~10 ng/mL (for similar hydroxy acids)10x Signal-to-Noise Ratio

Note: The performance data is representative of methods for similar organic acids and should be used as a general guideline.[4] Method validation should be performed for the specific matrix and analyte.

References

A Comparative Guide to Inter-species Differences in 3-Hydroxy-2-methylbutanoic Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic pathways, enzymatic activities, and physiological concentrations of 3-Hydroxy-2-methylbutanoic acid (HMBA) across different species. Understanding these inter-species variations is crucial for preclinical research, drug development, and the interpretation of metabolic data. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways to facilitate a deeper understanding of HMBA metabolism.

Introduction to this compound

This compound is a chiral carboxylic acid and a key intermediate in the catabolism of the essential branched-chain amino acid, isoleucine.[1][2] It exists in multiple stereoisomeric forms, with the specific isomer often dependent on the enzymatic machinery of the organism. As a metabolite in a fundamental pathway, its levels and turnover can reflect the overall metabolic state and may be altered in various physiological and pathological conditions.

Metabolic Pathways of this compound

The primary route for the formation and degradation of this compound is the isoleucine catabolic pathway, which predominantly occurs in the mitochondria.[3] While the core pathway is conserved across many species, the efficiency and regulation of the involved enzymes can vary.

Isoleucine Degradation Pathway

The degradation of isoleucine to propionyl-CoA and acetyl-CoA involves a series of enzymatic reactions. A key step in this pathway is the conversion of 2-methyl-3-hydroxybutyryl-CoA to 2-methylacetoacetyl-CoA, a reaction catalyzed by 3-hydroxy-2-methylbutyryl-CoA dehydrogenase.[1][4] The free acid form, this compound, is in equilibrium with its CoA ester.

Isoleucine_Catabolism Isoleucine Isoleucine alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate Branched-chain aminotransferase (BCAT) _2_Methylbutyryl_CoA 2-Methylbutyryl-CoA alpha_Keto_beta_methylvalerate->_2_Methylbutyryl_CoA Branched-chain α-ketoacid dehydrogenase (BCKDH) Tiglyl_CoA Tiglyl-CoA _2_Methylbutyryl_CoA->Tiglyl_CoA Acyl-CoA dehydrogenase _2_Methyl_3_hydroxybutyryl_CoA 2-Methyl-3-hydroxybutyryl-CoA Tiglyl_CoA->_2_Methyl_3_hydroxybutyryl_CoA Enoyl-CoA hydratase HMBA This compound _2_Methyl_3_hydroxybutyryl_CoA->HMBA _2_Methylacetoacetyl_CoA 2-Methylacetoacetyl-CoA _2_Methyl_3_hydroxybutyryl_CoA->_2_Methylacetoacetyl_CoA 3-Hydroxy-2-methylbutyryl-CoA dehydrogenase (HADH2 in humans) Propionyl_CoA Propionyl-CoA _2_Methylacetoacetyl_CoA->Propionyl_CoA Acetyl_CoA Acetyl-CoA _2_Methylacetoacetyl_CoA->Acetyl_CoA β-ketothiolase

Figure 3. LC-MS/MS analytical workflow for HMBA in plasma.
Quantification of this compound in Human Urine by GC-MS

This method is well-established for the analysis of organic acids in urine and requires derivatization to make the analyte volatile.

[5][6][7]1. Sample Preparation (Liquid-Liquid Extraction and Derivatization):

  • To 1 mL of urine, add a suitable internal standard.

  • Acidify the sample to a pH < 2 with HCl.

  • Extract the organic acids with an organic solvent (e.g., ethyl acetate) twice.

  • Pool the organic layers and evaporate to dryness under nitrogen.

  • Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and heat to form trimethylsilyl (B98337) (TMS) derivatives.

2. GC-MS Analysis:

  • GC Column: A low-polarity capillary column is typically used.

  • Carrier Gas: Helium is commonly used as the carrier gas.

  • Oven Program: A temperature gradient is employed to separate the analytes.

  • Mass Spectrometry: Electron Ionization (EI) is used, and the mass spectrometer can be operated in full scan mode for identification or Selected Ion Monitoring (SIM) mode for quantification.

Discussion of Inter-species Differences

While the fundamental metabolic pathway of isoleucine degradation is conserved, significant inter-species differences can arise from:

  • Enzyme Expression and Activity: The expression levels and kinetic properties of key enzymes like 3-hydroxy-2-methylbutyryl-CoA dehydrogenase can vary between species, leading to differences in metabolic flux through the pathway.

  • Genetic Polymorphisms: Variations in the genes encoding metabolic enzymes can lead to altered enzyme function and, consequently, differences in metabolite levels both within and between species. In humans, mutations in the HADH2 gene, which encodes for 3-hydroxy-2-methylbutyryl-CoA dehydrogenase, lead to a metabolic disorder. *[8][9][10] Gut Microbiome: The composition and metabolic activity of the gut microbiota can influence the production and absorption of various metabolites, including branched-chain fatty acids. This can be a significant source of inter-individual and inter-species variation.

  • Diet and Physiological State: The dietary intake of isoleucine and the overall physiological state (e.g., fed vs. fasted, exercise) can significantly impact the flux through the isoleucine degradation pathway and the resulting concentrations of intermediates like HMBA.

Conclusion

The metabolism of this compound is intricately linked to the catabolism of isoleucine. While the core metabolic pathway is understood, there is a notable lack of direct, quantitative comparative data across different species. This guide highlights the existing knowledge and underscores the need for further research to fully elucidate the inter-species differences in HMBA metabolism. Such studies will be invaluable for improving the translation of findings from animal models to human physiology and for the development of novel therapeutic strategies targeting metabolic pathways.

References

Comparison of extraction efficiencies for 3-Hydroxy-2-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of small organic acids, the efficient extraction of the target analyte from complex biological matrices is a critical first step. This guide provides a comparative overview of common extraction methodologies for 3-Hydroxy-2-methylbutanoic acid, a metabolite of interest in various metabolic pathways. The performance of three prevalent techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—is compared, with supporting data and detailed experimental protocols.

Data Presentation: Extraction Efficiency at a Glance

The selection of an appropriate extraction method is often a trade-off between recovery, purity, cost, and time. The following table summarizes the typical extraction efficiencies for organic acids, including this compound, from biological samples using the three discussed techniques. It is important to note that while SPE generally offers the highest recovery, specific optimization for this compound may be required to achieve these results.

Extraction MethodTypical Recovery Rate (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 60 - 80Simple, fast, and inexpensive.Extracts can be less clean, leading to potential matrix effects. Analyte may co-precipitate with proteins.[1]
Liquid-Liquid Extraction (LLE) 75 - 90Provides cleaner extracts than PPT.[1]Can be labor-intensive and prone to emulsion formation. Solvent choice is critical.[1]
Solid-Phase Extraction (SPE) > 90Offers the highest selectivity and recovery, leading to the cleanest extracts.[1]More time-consuming and costly compared to PPT and LLE.

A comparative study on urinary organic acids found the mean recovery from SPE to be 84.1% and from LLE to be 77.4%.[2]

Experimental Workflows and Logical Relationships

A generalized workflow for the extraction and analysis of this compound is presented below. This diagram illustrates the sequential steps from sample preparation to final data analysis.

Extraction Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Serum, Urine) Precipitation Protein Precipitation (PPT) Sample->Precipitation LLE Liquid-Liquid Extraction (LLE) Sample->LLE SPE Solid-Phase Extraction (SPE) Sample->SPE Derivatization Derivatization (Optional, for GC-MS) Precipitation->Derivatization Crude Extract LLE->Derivatization Clean Extract SPE->Derivatization Highly Clean Extract Analysis Instrumental Analysis (e.g., LC-MS, GC-MS) Derivatization->Analysis Data Data Processing & Quantification Analysis->Data

Generalized workflow for the extraction and analysis of this compound.

Experimental Protocols

Detailed methodologies for the three key extraction techniques are provided below. These protocols are generalized and may require optimization based on the specific sample matrix and analytical instrumentation.

Protocol 1: Protein Precipitation (PPT)

This method is a rapid procedure for removing the bulk of proteins from a biological sample.

Materials:

  • Biological sample (e.g., serum, plasma)

  • Ice-cold acetonitrile

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of the sample, add 400 µL of ice-cold acetonitrile.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.[1]

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.[1]

  • Carefully collect the supernatant containing the analyte.

  • The supernatant can then be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis.[1]

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to PPT by partitioning the analyte between two immiscible liquid phases.

Materials:

  • Biological sample (e.g., serum, urine)

  • 2M Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 200 µL of the sample, add 20 µL of 2M HCl to adjust the pH to approximately 2-3.[1]

  • Add 1 mL of ethyl acetate to the acidified sample.

  • Vortex the mixture vigorously for 2 minutes to facilitate the extraction of the analyte into the organic phase.[1]

  • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic phases.[1]

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • The extraction step can be repeated to maximize recovery. The combined organic extracts are then typically evaporated to dryness and reconstituted for analysis.

Protocol 3: Solid-Phase Extraction (SPE)

SPE is a highly selective method that yields a very clean extract, ideal for sensitive analytical techniques. Anion exchange SPE is well-suited for isolating acidic compounds like this compound.[1]

Materials:

  • Biological sample (e.g., plasma, urine)

  • Anion exchange SPE cartridge

  • Methanol (B129727)

  • Equilibration buffer (as per manufacturer's recommendation)

  • Weak wash solvent

  • Acidic elution solvent (e.g., 5% formic acid in methanol)[1]

Procedure:

  • Conditioning: Condition the anion exchange SPE cartridge by passing methanol through it, followed by the equilibration buffer.[1]

  • Sample Loading: Load the pre-treated sample (e.g., supernatant from protein precipitation, diluted urine) onto the conditioned cartridge.

  • Washing: Wash the cartridge with a weak solvent to remove neutral and basic impurities.[1]

  • Elution: Elute the bound this compound with an acidic solvent.[1]

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a solvent compatible with the analytical instrument.[1]

References

A Comparative Guide to the Quantitative Analysis of 3-Hydroxy-2-methylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of metabolites is paramount. 3-Hydroxy-2-methylbutanoic acid, a metabolite involved in the isoleucine catabolism pathway, is of increasing interest in metabolic research. This guide provides a comprehensive comparison of the two primary analytical methodologies for its measurement: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Performance Comparison of Analytical Methods

The choice between GC-MS and LC-MS/MS for the analysis of this compound depends on several factors, including the required sensitivity, sample throughput, and the specific nature of the biological matrix. Both techniques offer high selectivity and sensitivity, but they differ significantly in sample preparation and instrumentation. The following table summarizes the key performance characteristics of each method. It is important to note that while extensive validation data for this compound is not always publicly available, the data presented here is representative of methods for similar organic and hydroxy acids.[1]

Validation ParameterGC-MS Method Performance (Representative Data)LC-MS/MS Method Performance (Representative Data)Typical Acceptance Criteria
Linearity (r²) ≥ 0.999[1]≥ 0.99[1]≥ 0.99
Accuracy (% Recovery) 95% - 105%[1]91.2% - 98.1%[1][2]85% - 115% (or 80% - 120%)
Precision (% RSD) < 10%[1]< 7.8%[1][2]≤ 15%
Limit of Detection (LOD) 2.5 - 2.8 µmol/L (for similar organic acids)[1]Not explicitly found for this analyte3x Signal-to-Noise Ratio
Limit of Quantification (LOQ) Not explicitly found for this analyte10 ng/mL (for a similar hydroxy acid)[1]10x Signal-to-Noise Ratio

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for both GC-MS and LC-MS/MS analysis of this compound in biological fluids.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of polar analytes like this compound necessitates a derivatization step to increase their volatility.[3]

1. Sample Preparation and Extraction:

  • Internal Standard Addition: To 1 mL of a biological sample (e.g., urine or serum), add an appropriate internal standard, such as a stable isotope-labeled analog.

  • Acidification: Acidify the sample to a pH below 2 using 6M HCl to protonate the carboxylic acid group.

  • Liquid-Liquid Extraction (LLE): Add 5 mL of an organic solvent like ethyl acetate (B1210297) and vortex vigorously for 5-10 minutes. Centrifuge to separate the layers and carefully transfer the upper organic layer to a clean tube. Repeat the extraction for a total of three times.

  • Drying: Dry the pooled organic extract by passing it through anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization:

  • To the dried residue, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilan (TMCS) in pyridine.[1]

  • Seal the vial and heat at 60-80°C for 15-30 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.

  • Cool the vial to room temperature before injection into the GC-MS system.

3. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: A system equipped with a capillary column suitable for the separation of organic acid derivatives (e.g., a DB-5ms column).

  • Oven Temperature Program: An initial temperature of around 70°C, held for a few minutes, followed by a ramp up to a final temperature of approximately 300°C.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification to enhance sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS generally offers a more straightforward and faster sample preparation workflow as derivatization is often not required.[1]

1. Sample Preparation (Protein Precipitation):

  • Internal Standard Addition: To a 50 µL aliquot of plasma, add 200 µL of cold acetonitrile (B52724) containing a suitable internal standard.[4]

  • Protein Precipitation: Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[4]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in the initial mobile phase.

2. LC-MS/MS Instrumentation and Parameters:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is commonly used.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Negative Electrospray Ionization (ESI-) is generally preferred for carboxylic acids.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.[1]

Visualizing the Workflow

To further elucidate the experimental processes, the following diagrams illustrate the typical workflows for sample preparation and analysis using GC-MS and LC-MS/MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Acidify Acidification Add_IS->Acidify LLE Liquid-Liquid Extraction Acidify->LLE Dry Drying LLE->Dry Evaporate Evaporation Dry->Evaporate Deriv Add Derivatization Reagent & Heat Evaporate->Deriv GCMS GC-MS Analysis Deriv->GCMS

GC-MS Analytical Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Add_IS_Solvent Add Internal Standard in Acetonitrile Sample->Add_IS_Solvent Vortex Vortex to Precipitate Proteins Add_IS_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporation Transfer->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

LC-MS/MS Analytical Workflow

Signaling Pathway Context

This compound is a catabolite of the branched-chain amino acid (BCAA) isoleucine. The concentration of this metabolite can, therefore, reflect the activity of the BCAA catabolic pathway. Alterations in BCAA metabolism have been linked to various physiological and pathological states, making the accurate measurement of its downstream metabolites crucial for understanding these conditions.

BCAA_Pathway Isoleucine Isoleucine Keto_Acid alpha-Keto-beta- methylvalerate Isoleucine->Keto_Acid BCAT Metabolite 3-Hydroxy-2-methylbutanoic acid Keto_Acid->Metabolite Multiple Steps

Simplified Isoleucine Catabolic Pathway

References

3-Hydroxy-2-methylbutanoic Acid as an Internal Standard in Metabolomics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolomics, the accuracy, reproducibility, and reliability of quantitative data are paramount. The use of internal standards (IS) is a cornerstone of high-quality analytical measurements, compensating for variations inherent in sample preparation and analysis. This guide provides a comprehensive comparison of 3-Hydroxy-2-methylbutanoic acid as a potential internal standard in metabolomics, evaluating its properties against established alternatives and providing a framework for its application.

The Role of Internal Standards in Metabolomics

Internal standards are essential for correcting analytical variability that can arise during sample preparation, extraction, derivatization, and instrument analysis.[1] An ideal internal standard should mimic the chemical and physical properties of the analytes of interest as closely as possible, ensuring that it is affected by experimental variations in the same manner.[2] The gold standard in mass spectrometry-based metabolomics is the use of stable isotope-labeled (SIL) internal standards, which are structurally identical to the analyte but have a different mass due to the incorporation of isotopes such as ¹³C or ²H (deuterium).[3][4]

Performance Comparison of Internal Standards

The selection of an appropriate internal standard is critical and depends on the specific metabolites being targeted and the analytical platform used. The following table compares this compound (in both its unlabeled and potential isotopically labeled forms) with other common types of internal standards used in metabolomics.

Internal Standard Type Principle Advantages Disadvantages Suitability for Organic Acid Profiling
Stable Isotope-Labeled (SIL) this compound Identical chemical and physical properties to the analyte, differing only in mass.- Co-elutes with the analyte, providing the best correction for matrix effects and ionization suppression.[3]- High accuracy and precision in quantification.[4]- Accounts for losses during sample preparation.- Can be expensive to synthesize.- Not always commercially available.Excellent: The ideal choice for targeted quantification of this compound and as a representative standard for other short-chain hydroxy acids.
Unlabeled this compound A naturally occurring or synthetic compound added to samples.- Commercially available and relatively inexpensive.[5]- Cannot be used to quantify the endogenous presence of the same compound.- May not perfectly co-elute with all analytes of interest.- Susceptible to matrix effects that may differ from the analytes.Limited: Only suitable for qualitative or semi-quantitative analysis where the endogenous presence of the compound is not of interest. Not recommended for accurate quantification.
Structurally Similar (Analog) Internal Standards (e.g., Tropic Acid, 2-Phenylbutyric Acid) A compound with similar chemical properties (e.g., functional groups, polarity) to the analytes.- More affordable than SIL standards.- Can provide reasonable correction for extraction and derivatization variability.- Chromatographic retention and ionization efficiency may differ from the analytes, leading to inaccurate correction for matrix effects.[6]- Selection of an appropriate analog can be challenging.Good: A viable alternative when a SIL standard is not available. The choice of analog is critical for reliable results.[6]
Exogenous Compounds (Not naturally present in the sample) A compound not expected to be found in the biological sample.- Avoids interference with endogenous metabolites.- Can be used to monitor instrument performance and sample processing consistency.- May not accurately reflect the behavior of the analytes of interest, especially concerning matrix effects.Fair: Can be used for general quality control but is less effective for accurate quantification of specific organic acids compared to SIL or well-chosen structural analogs.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and evaluation of an internal standard. Below are representative protocols for the analysis of organic acids, including this compound, using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

GC-MS Analysis of Organic Acids

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Organic acids require derivatization to increase their volatility.

1. Sample Preparation and Extraction:

  • To 1 mL of a biological sample (e.g., urine, plasma), add a known amount of the internal standard solution (e.g., stable isotope-labeled this compound).

  • Acidify the sample to a pH below 2 using an appropriate acid (e.g., HCl).[7]

  • Extract the organic acids using a suitable solvent such as ethyl acetate.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.[7]

2. Derivatization (Silylation):

  • To the dried residue, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).

  • Heat the mixture to ensure complete derivatization.[7]

3. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injector Temperature: 250-280°C.

  • Oven Program: Start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 300°C) to elute all compounds.

  • Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 50-600. For targeted analysis, selected ion monitoring (SIM) can be used for higher sensitivity.

LC-MS/MS Analysis of Organic Acids

LC-MS/MS is highly sensitive and specific, often requiring minimal sample preparation.

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma or serum, add 200 µL of cold acetonitrile (B52724) containing the internal standard.[8]

  • Vortex vigorously to precipitate proteins.

  • Centrifuge to pellet the proteins and collect the supernatant for analysis.[8]

2. LC-MS/MS Conditions:

  • Column: A reversed-phase C18 column is commonly used for the separation of organic acids.[8] Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an alternative for very polar compounds.[9]

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI-) mode.

  • Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[8]

Visualizations

Metabolic Context of this compound

This compound is a metabolite in the catabolism of the branched-chain amino acid (BCAA) isoleucine. Its presence and concentration can be relevant in studies of BCAA metabolism and related disorders.

Isoleucine Isoleucine alpha_Keto_beta_methylvalerate alpha_Keto_beta_methylvalerate Isoleucine->alpha_Keto_beta_methylvalerate Transamination Metabolite 3-Hydroxy-2- methylbutanoic acid alpha_Keto_beta_methylvalerate->Metabolite Alternative Pathway Propionyl_CoA Propionyl_CoA alpha_Keto_beta_methylvalerate->Propionyl_CoA Acetyl_CoA Acetyl_CoA alpha_Keto_beta_methylvalerate->Acetyl_CoA TCA_Cycle TCA Cycle Propionyl_CoA->TCA_Cycle Acetyl_CoA->TCA_Cycle

Isoleucine catabolism pathway.
Experimental Workflow for Internal Standard Application

The following diagram illustrates a typical workflow for the use of an internal standard in a metabolomics experiment.

cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Biological Sample (e.g., Plasma, Urine) IS_Addition Addition of Internal Standard Sample->IS_Addition Extraction Metabolite Extraction (e.g., LLE, SPE, PPT) IS_Addition->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Analysis GC-MS or LC-MS/MS Analysis Extraction->Analysis Derivatization->Analysis Processing Data Processing (Peak Integration) Analysis->Processing Quantification Quantification (Analyte/IS Ratio) Processing->Quantification

Metabolomics workflow with an internal standard.

Conclusion

The choice of an internal standard is a critical decision in the design of a quantitative metabolomics study. While this compound is a relevant endogenous metabolite, its use as an internal standard is most appropriate in its stable isotope-labeled form. A SIL version of this compound would be an excellent choice for targeted analysis of short-chain hydroxy acids due to its ability to accurately correct for various sources of analytical error. In the absence of a SIL standard, a carefully selected structural analog would be the next best option. The use of unlabeled this compound as an internal standard should be approached with caution and is generally not recommended for accurate quantitative studies where this compound may be endogenously present. Researchers should always validate their chosen internal standard to ensure it meets the performance requirements of their specific application.

References

The Prognostic Potential of 3-Hydroxy-2-methylbutanoic Acid in Clinical Settings: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A growing body of research highlights the potential of 3-Hydroxy-2-methylbutanoic acid (HMBA), a metabolite of the essential amino acid isoleucine, as a valuable biomarker for various clinical conditions. This guide provides a comprehensive comparison of HMBA with other established biomarkers in the context of inborn errors of metabolism, breast cancer, and alcohol consumption, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Correlating HMBA Concentrations with Clinical Outcomes

HMBA is a normal human metabolite found in urine.[1] However, its concentration can be significantly altered in certain pathological states, suggesting its utility as a diagnostic and prognostic marker.

Inborn Errors of Metabolism

Elevated levels of urinary HMBA are a key indicator of two specific inborn errors of metabolism: beta-ketothiolase deficiency and 3-hydroxy-2-methylbutyryl-CoA dehydrogenase deficiency.[2][3] These conditions disrupt the normal breakdown of isoleucine, leading to the accumulation of HMBA and other metabolites. While qualitative observations of "abnormally high amounts" are consistently reported in patients, obtaining precise quantitative ranges is crucial for establishing clear diagnostic thresholds. One study in a pediatric population in Iran identified a reference range for 2-Methyl-3-Hydroxy Butyric Acid (HMBA).[4]

Table 1: Comparison of HMBA with Alternative Biomarkers for Inborn Errors of Metabolism

Clinical OutcomeBiomarkerSpecimen TypePerformance Characteristics
Maple Syrup Urine Disease (MSUD) This compound (HMBA) UrineInvestigational / Secondary. Specific quantitative data on sensitivity and specificity are not yet widely established.
L-Alloisoleucine Plasma, Dried Blood SpotGold Standard. High sensitivity and specificity. A plasma concentration >5 µmol/L is considered diagnostic for all forms of MSUD.
Breast Cancer

Recent metabolomic studies have identified HMBA as a potential biomarker for breast cancer. One study found that plasma levels of 2-hydroxy-3-methylbutyric acid were upregulated in breast cancer patients.[5] A Random Forest classifier incorporating HMBA was able to distinguish between breast cancer patients and healthy controls with high accuracy.[5] However, specific odds ratios for elevated HMBA in breast cancer are not yet well-defined in the literature.

In comparison, urinary estrogen metabolites have been more extensively studied as breast cancer biomarkers.

Table 2: Comparison of HMBA with Alternative Biomarkers for Breast Cancer

Clinical OutcomeBiomarkerSpecimen TypePerformance Characteristics (Odds Ratio, 95% CI)
Breast Cancer This compound (HMBA) PlasmaUpregulated in breast cancer patients. A Random Forest model including HMBA showed high classification accuracy.[5] Specific odds ratios are not yet established.
Urinary Estrogen Metabolites (e.g., 2-hydroxyestrone/16α-hydroxyestrone ratio) UrineAn inverse association has been observed between the 2:16α-OHE1 ratio and breast cancer risk in postmenopausal women. One study reported an OR of 9.73 (1.27-74.84) for the intermediate tertile and 32.74 (3.36-319.09) for the lowest tertile compared to the highest.[6]
Urinary Phthalate (B1215562) Metabolites UrineA study on postmenopausal women found that exposure above the median to certain low molecular weight phthalates was associated with an increased risk of hormone receptor-positive breast cancer (OR = 1.30, 95% CI 1.05–1.60).[7]
Alcohol Consumption

HMBA has also been investigated as a biomarker for habitual alcohol intake. A study found a dose-response association between 2-hydroxy-3-methylbutyric acid and self-reported alcohol consumption.[8] Furthermore, a 1-standard deviation increase in this metabolite was associated with an increased risk of hepatocellular carcinoma (OR = 2.54, 95% CI = 1.51 to 4.27), pancreatic cancer (OR = 1.43, 95% CI = 1.03 to 1.99), and liver disease mortality (OR = 2.16, 95% CI = 1.63 to 2.86).[8]

Phosphatidylethanol (PEth) is a well-established direct biomarker of alcohol consumption.

Table 3: Comparison of HMBA with Alternative Biomarkers for Alcohol Consumption

Clinical OutcomeBiomarkerSpecimen TypePerformance Characteristics
Habitual Alcohol Intake This compound (HMBA) PlasmaDose-response association with self-reported alcohol intake. Associated with increased risk of alcohol-related cancers and liver disease mortality.[8]
Phosphatidylethanol (PEth) BloodHigh Specificity and Sensitivity. Various cutoffs are used. For example, a cutoff of 20 ng/mL is suggested to distinguish beverage alcohol consumption from abstinence or incidental exposure.[1] One study found no correlation between PEth and other alcohol markers like EtG and EtS.[2]

Experimental Protocols

Accurate and reproducible quantification of HMBA is essential for its clinical validation. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed analytical technique for this purpose.

Protocol: Quantification of Urinary this compound by GC-MS

This protocol outlines a general procedure for the analysis of urinary organic acids, including HMBA.

1. Sample Preparation and Extraction:

  • Internal Standard Addition: To a known volume of urine (e.g., 1 mL), add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled HMBA or a structurally similar compound not present in urine).

  • Acidification: Adjust the pH of the urine sample to approximately 1-2 with a suitable acid (e.g., HCl).

  • Liquid-Liquid Extraction: Extract the acidified urine with an organic solvent (e.g., ethyl acetate (B1210297) or a mixture of diethyl ether and ethyl acetate). Repeat the extraction process multiple times to ensure complete recovery of the organic acids.

  • Drying and Evaporation: Combine the organic extracts and dry them over anhydrous sodium sulfate (B86663). Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization:

  • To increase the volatility and thermal stability of HMBA for GC-MS analysis, a derivatization step is necessary.

  • Silylation: Reconstitute the dried extract in a derivatizing reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine).

  • Heat the mixture (e.g., at 60-80°C for 30-60 minutes) to form trimethylsilyl (B98337) (TMS) derivatives of the organic acids.

3. GC-MS Analysis:

  • Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.

  • Gas Chromatography: Separate the derivatized compounds on a suitable capillary column (e.g., a non-polar or medium-polarity column). Use a temperature program to achieve optimal separation of the analytes.

  • Mass Spectrometry: Detect the separated compounds using a mass spectrometer operating in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis. For quantification, monitor characteristic ions of the TMS-derivatized HMBA and the internal standard.

4. Data Analysis:

  • Identify the HMBA peak in the chromatogram based on its retention time and mass spectrum.

  • Quantify the concentration of HMBA by comparing the peak area of the analyte to that of the internal standard and using a calibration curve prepared with known concentrations of HMBA.

Visualizing the Pathways and Workflows

To better understand the context and application of HMBA as a biomarker, the following diagrams illustrate key pathways and processes.

Isoleucine_Catabolism Isoleucine Isoleucine Intermediates Multiple Enzymatic Steps Isoleucine->Intermediates HMBA_CoA 3-Hydroxy-2-methylbutyryl-CoA Intermediates->HMBA_CoA HMBA This compound HMBA_CoA->HMBA Deficiency Beta-ketothiolase or 3-hydroxy-2-methylbutyryl-CoA dehydrogenase deficiency HMBA_CoA->Deficiency

Isoleucine Catabolism and HMBA Formation

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine_Sample Urine Sample Internal_Standard Add Internal Standard Urine_Sample->Internal_Standard Extraction Liquid-Liquid Extraction Internal_Standard->Extraction Derivatization Derivatization (Silylation) Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Processing Data Processing & Quantification GC_MS->Data_Processing

GC-MS Analysis Workflow for Urinary HMBA

Logical_Relationship HMBA_Concentration HMBA Concentration Clinical_Outcome Clinical Outcome HMBA_Concentration->Clinical_Outcome Correlates with Increased_Risk Increased Risk / Disease Presence Clinical_Outcome->Increased_Risk Elevated HMBA suggests Normal_State Normal Physiological State Clinical_Outcome->Normal_State Normal HMBA suggests

HMBA Concentration and Clinical Outcome

References

Safety Operating Guide

Proper Disposal of 3-Hydroxy-2-methylbutanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, procedural information for the proper disposal of 3-Hydroxy-2-methylbutanoic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring personnel safety and meeting regulatory standards.

Hazard Identification and Classification

Before disposal, it is crucial to understand the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance.[1][2] It should never be disposed of via sanitary sewer (down the drain) or in regular solid waste trash.[3][4][5]

Key Hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1][2]

  • Serious Eye Damage (Category 1): Causes serious eye damage.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][2]

Based on these properties, this compound must be managed as hazardous waste in accordance with federal, state, and local regulations.[6][7][8] The primary federal regulation in the United States is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA).[6][9]

Quantitative Hazard Summary

For quick reference, the Globally Harmonized System (GHS) classification for this compound is summarized below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage[1][2]
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation[1][2]

Step-by-Step Disposal Protocol

Follow these steps to ensure the safe collection, storage, and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE) Before handling the chemical, ensure you are wearing appropriate PPE as specified in the SDS. This includes:

  • Chemical safety goggles or a face shield.[10][11]

  • Chemically resistant gloves (e.g., nitrile).

  • A laboratory coat.[11]

Step 2: Waste Collection

  • Container: Collect waste this compound and any materials contaminated with it (e.g., pipette tips, absorbent pads) in a dedicated, leak-proof waste container.[4][7]

  • Compatibility: The container must be chemically compatible with the acid. Do not use metal containers.[7][12] High-density polyethylene (B3416737) (HDPE) or glass containers are appropriate choices.

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[4][5] This prevents the release of vapors and potential spills.

Step 3: Labeling

  • Content: Clearly label the container with the words "Hazardous Waste" and the full chemical name: "Waste this compound".[4]

  • Hazard Information: Indicate the associated hazards (e.g., "Corrosive," "Toxic").

Step 4: Storage

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12] This area must be under the direct control of laboratory personnel.[7]

  • Segregation: Store the acidic waste separately from incompatible materials, especially bases, cyanides, and sulfides, to prevent violent reactions.[4][12]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[4][7]

Step 5: Arranging for Disposal

  • Contact EHS: Once the container is full or has been in storage for the maximum allowed time (regulations vary, but can be up to one year for partially filled containers in an SAA), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[4][12]

  • Manifest: The waste will be tracked using a "cradle-to-grave" manifest system to ensure it reaches a licensed treatment, storage, and disposal facility (TSDF).[9][13]

Emergency Procedures for Spills

In the event of a spill, follow these emergency procedures:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Contain: Prevent the spill from spreading or entering drains.[1]

  • Absorb: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to clean up the spill.

  • Collect: Carefully collect the absorbed material and place it into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS department.

Mandatory Visualizations

The following diagrams illustrate the procedural workflows for chemical waste disposal.

start_end start_end process process decision decision waste_cat waste_cat safe_action safe_action start Start: Chemical Waste Generated consult_sds Consult Safety Data Sheet (SDS) for Hazard Information start->consult_sds is_hazardous Is the waste hazardous? (Corrosive, Toxic, Reactive, Flammable) consult_sds->is_hazardous hw_procedure Follow Hazardous Waste Disposal Protocol is_hazardous->hw_procedure Yes non_hw_procedure Check Local Regulations for Non-Hazardous Waste Disposal is_hazardous->non_hw_procedure No end End: Waste Disposed hw_procedure->end drain_disposal Permitted for Drain Disposal? (e.g., pH 5.5-9.5, Low Toxicity) non_hw_procedure->drain_disposal trash_disposal Permitted for Regular Trash? drain_disposal->trash_disposal No dispose_drain Dispose via Drain with Copious Amounts of Water drain_disposal->dispose_drain Yes trash_disposal->hw_procedure No/Uncertain dispose_trash Dispose in Sealed Container in Designated Lab Trash trash_disposal->dispose_trash Yes dispose_drain->end dispose_trash->end start_end start_end process process storage storage action action waste_cat waste_cat start Start: 3-Hydroxy-2-methylbutanoic Acid Waste Generated collect 1. Collect waste in a labeled, compatible (non-metal) container start->collect close_container 2. Keep container tightly closed except when adding waste collect->close_container store 3. Store in secondary containment within a designated Satellite Accumulation Area (SAA) close_container->store segregate 4. Segregate from incompatible materials (e.g., bases) store->segregate pickup 5. When full or storage limit reached, contact EHS for pickup segregate->pickup end End: Waste Transferred to EHS pickup->end

References

Personal protective equipment for handling 3-Hydroxy-2-methylbutanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Hydroxy-2-methylbutanoic Acid

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of this compound, a crucial component in various research and development applications. Adherence to these protocols will minimize risks and ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute toxicity, Oral (Category 4) : Harmful if swallowed.[1]

  • Skin irritation (Category 2) : Causes skin irritation.[1]

  • Serious eye damage (Category 1) : Causes serious eye damage.[1]

  • Specific target organ toxicity — single exposure (Category 3) : May cause respiratory irritation.[1]

Signal Word: Danger[1]

Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE)

Strict adherence to the following PPE guidelines is mandatory to ensure personal safety when handling this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be required for splash hazards.To prevent serious eye damage from splashes or aerosols.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron. Closed-toe shoes.To prevent skin irritation and absorption.[2]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate organic vapor cartridge is necessary.To prevent respiratory tract irritation from dust or vapors.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical to minimize exposure and prevent accidents.

Engineering Controls
  • Ventilation: Always handle this chemical in a well-ventilated area. The use of a chemical fume hood is strongly recommended to control exposure to vapors or dust.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

Safe Handling Practices
  • Avoid Contact: Do not get in eyes, on skin, or on clothing.[3]

  • Avoid Inhalation: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

  • Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.[1]

  • Grounding: For larger quantities, ground/bond container and receiving equipment to prevent static discharge.[3]

  • Tools: Use only non-sparking tools.[3]

Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.

  • Security: Store in a locked-up area.[1]

Emergency Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical help.[1]
Skin Contact Take off contaminated clothing immediately. Wash with plenty of water. If skin irritation occurs, get medical help.[1]
Inhalation Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[1]
Ingestion Rinse mouth. Get medical help.[1]
Spill Response
  • Evacuate: Evacuate the area and ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition.

  • Containment: Use inert absorbent material to soak up the spill.

  • Collection: Collect the absorbed material into a suitable, closed container for disposal.

  • Decontamination: Clean the spill area thoroughly.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Chemical: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1] Do not dispose of down the drain unless neutralized and permitted by local regulations.[4]

  • Contaminated Containers: Empty containers should be thoroughly rinsed. The first rinse should be collected as hazardous waste.[5] After proper rinsing, containers can be disposed of according to institutional guidelines.

Workflow and Safety Relationships

The following diagram illustrates the logical flow of operations and the integral role of safety measures at each step.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Weighing/Measuring Weighing/Measuring Prepare Work Area->Weighing/Measuring Reaction/Use Reaction/Use Weighing/Measuring->Reaction/Use Decontamination Decontamination Reaction/Use->Decontamination Waste Disposal Waste Disposal Reaction/Use->Waste Disposal Storage Storage Decontamination->Storage

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-2-methylbutanoic acid
Reactant of Route 2
3-Hydroxy-2-methylbutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.